molecular formula C24H44ClN B2811926 4-Methyl-1-octadecyl-pyridinium chloride CAS No. 38325-97-2

4-Methyl-1-octadecyl-pyridinium chloride

Cat. No.: B2811926
CAS No.: 38325-97-2
M. Wt: 382.07
InChI Key: MOFMDILXKVAFKY-UHFFFAOYSA-M
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Description

4-Methyl-1-octadecyl-pyridinium chloride is a useful research compound. Its molecular formula is C24H44ClN and its molecular weight is 382.07. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1-octadecyl-pyridinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-octadecyl-pyridinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-1-octadecylpyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-24(2)20-23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFMDILXKVAFKY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methyl-1-octadecyl-pyridinium chloride fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Surfactant Systems & Functional Materials Guide

Part 1: Executive Summary

4-Methyl-1-octadecylpyridinium chloride (also known as N-octadecyl-4-picolinium chloride) represents a specialized class of cationic surfactants combining a heterocyclic headgroup with a hydrophobic C18 tail. Unlike simple aliphatic quaternary ammonium salts (e.g., CTAB), the aromatic pyridinium core confers unique pi-pi stacking capabilities, enhanced thermal stability, and specific adsorption kinetics on metal and mineral surfaces.

This guide serves as a definitive technical resource for researchers utilizing this compound in corrosion inhibition , organoclay synthesis , and antimicrobial formulations . It moves beyond basic property listing to explore the mechanistic behaviors that drive its industrial utility.

Part 2: Chemical Identity & Physicochemical Profile

The addition of a methyl group at the 4-position of the pyridine ring introduces a slight electron-donating effect, modulating the charge density on the nitrogen and increasing the overall hydrophobicity compared to the non-methylated analog (1-octadecylpyridinium chloride).

Table 1: Core Technical Specifications
PropertySpecificationNotes
IUPAC Name 1-Octadecyl-4-methylpyridinium chloride
CAS Number 38325-97-2 Distinct from non-methylated analog (3165-81-9)
Molecular Formula C₂₄H₄₄ClN
Molecular Weight 382.07 g/mol
Appearance White to off-white crystalline powderHygroscopic; store under desiccant
Solubility Soluble in Ethanol, Chloroform, DMSO; Warm WaterMicellizes in water above CMC
Critical Micelle Conc.[1][2][3][4][5][6][7][8][9][10] (CMC) ~0.2 – 0.4 mM (25°C)Lower than C16 homolog (CPC ~0.9 mM) due to C18 chain
Melting Point 85 – 95°C (Typical range)Varies with hydration state; decomposes >200°C
HLB Value ~10.5Estimated; suitable for O/W emulsification
Part 3: Synthesis & Characterization
3.1 Reaction Mechanism

The synthesis involves the Menschutkin reaction—a nucleophilic substitution (


) where the lone pair of the nitrogen in 4-picoline attacks the 

-carbon of octadecyl chloride. The reaction is kinetically slow due to the steric bulk of the C18 chain and the moderate leaving group ability of chloride, necessitating thermal activation.

Synthesis Figure 1: Quaternization pathway via SN2 mechanism. High temperature is required to overcome steric hindrance of the C18 tail. Reactants 4-Picoline + Octadecyl Chloride Transition Transition State (Bimolecular Nucleophilic Substitution) Reactants->Transition Reflux (Ethanol/DMF) 80-100°C, 24h Product 4-Methyl-1-octadecylpyridinium Chloride Transition->Product Crystallization

3.2 Validated Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques to exclude moisture, which competes with the alkyl halide.

  • Stoichiometry: Mix 4-picoline (1.05 eq) and 1-chlorooctadecane (1.0 eq). The slight excess of picoline drives the reaction to completion.

  • Solvent System: Use anhydrous ethanol or DMF . DMF allows for higher reflux temperatures (

    
    C), accelerating the kinetics.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C for ethanol, 110°C for DMF) for 24–48 hours under nitrogen atmosphere.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: MeOH/CHCl3 1:9). The starting alkyl chloride spot (high

      
      ) should disappear.
      
  • Purification (Critical Step):

    • Cool the solution to room temperature.

    • Add diethyl ether (excess) to precipitate the quaternary salt (starting materials remain soluble in ether).

    • Filter the white precipitate and wash extensively with cold ether.

    • Recrystallize from hot acetone or ethyl acetate/ethanol mix to remove trace amine salts.

  • Drying: Vacuum dry at 50°C for 6 hours.

3.3 Spectroscopic Validation (NMR)

To verify the structure, look for these diagnostic signals in


H-NMR (DMSO-

):
  • 
     8.8 - 9.0 ppm (d, 2H):  Protons at positions 2 and 6 of the pyridinium ring (strongly deshielded by the cationic nitrogen).
    
  • 
     7.9 - 8.1 ppm (d, 2H):  Protons at positions 3 and 5.
    
  • 
     4.5 - 4.6 ppm (t, 2H): 
    
    
    
    -methylene protons (
    
    
    ), distinct shift indicating quaternization.
  • 
     2.6 - 2.7 ppm (s, 3H):  Methyl group at position 4.
    
  • 
     1.2 - 1.3 ppm (m, ~30H):  Bulk methylene envelope of the octadecyl chain.
    
  • 
     0.85 ppm (t, 3H):  Terminal methyl of the octadecyl chain.
    
Part 4: Interfacial & Solution Properties
4.1 Thermodynamics of Micellization

The 4-methyl-1-octadecylpyridinium cation is amphiphilic. In aqueous solution, the hydrophobic effect drives the C18 tails to aggregate, minimizing water contact.

  • CMC: The Critical Micelle Concentration is approximately 0.25 mM . This is significantly lower than CTAB (~0.9 mM) due to the longer C18 chain (Traube’s rule: each

    
     decreases CMC by factor of ~2).
    
  • Kraft Point: The temperature at which solubility equals the CMC. For C18 salts, this is often elevated (>35°C). Experimental Tip: Ensure solutions are heated to ~40-50°C to ensure full dissolution before testing.

Micellization Figure 2: Phase behavior. Below CMC, monomers adsorb at interfaces. Above CMC, aggregates form to sequester hydrophobic tails. Solvent Aqueous Solution (Entropy driven) Monomers Free Monomers (Surface Adsorption) Solvent->Monomers < CMC Micelles Spherical Micelles (Hydrophobic Core) Monomers->Micelles > CMC (Gibbs Free Energy < 0)

[11]

Part 5: Functional Applications
5.1 Corrosion Inhibition (Acidic Media)

This compound is a mixed-type inhibitor (affecting both anodic and cathodic reactions) for mild steel in HCl/H₂SO₄.

  • Mechanism: The cationic headgroup electrostatically adsorbs to the negatively charged metal surface (induced by chloride ions), while the C18 tail forms a dense hydrophobic barrier that repels water and hydronium ions.

  • Pi-Backbonding: The aromatic pyridinium ring accepts electron density from the metal

    
    -orbitals, creating a stronger bond than aliphatic ammonium salts.
    
5.2 Organoclay Synthesis

Used to modify montmorillonite (MMT) clay.

  • Cation Exchange: The pyridinium cation replaces inorganic cations (

    
    , 
    
    
    
    ) in the clay gallery.
  • Result: Expands the interlayer spacing (

    
    -spacing increases from ~12Å to >20Å), making the clay compatible with polymers for nanocomposites.
    
5.3 Antimicrobial Action [9]
  • Target: Gram-positive bacteria (e.g., S. aureus) and fungi.

  • Mode of Action:

    • Electrostatic attraction to the negatively charged bacterial cell wall.

    • Integration of the C18 tail into the lipid bilayer.

    • Disruption of membrane integrity, leading to leakage of intracellular content (lysis).

Part 6: Safety & References
Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H400: Very toxic to aquatic life (typical of quaternary ammoniums).

  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles. Avoid release to the environment.

References
  • PubChem. (2025).[3] 4-Methylpyridinium chloride Compound Summary. National Library of Medicine. Link

  • ChemicalBook. (2024).[7] 4-methylpyridinium chloride Properties and CAS Data. Link

  • Galan, J. J., et al. (2005). Critical micelle concentration of alkylpyridinium chlorides and bromides. Journal of Chemical Thermodynamics. (Data extrapolated for C18 homologs). Link

  • BLD Pharm. (2024). Product Datasheet: 4-Methyl-1-octadecyl-pyridinium chloride. Link

  • Obot, I. B., et al. (2012). Pyridinium derivatives as corrosion inhibitors for mild steel in 1 M HCl. (Mechanistic insight on pyridinium adsorption). Link

Sources

4-Methyl-1-octadecyl-pyridinium chloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Analytical Characterization

Part 1: Executive Identity & Physicochemical Profile

4-Methyl-1-octadecylpyridinium chloride is a quaternary ammonium compound (QAC) characterized by a positively charged pyridinium headgroup substituted with a methyl group at the para position and a long hydrophobic C18 (stearyl) chain at the nitrogen. This amphiphilic structure grants it potent surfactant, antimicrobial, and corrosion-inhibiting properties.

Unlike simple cetylpyridinium chloride (CPC), the addition of the electron-donating methyl group at the 4-position modifies the electronic density of the pyridinium ring, subtly influencing its π-stacking interactions and hydrophobicity.

Chemical Identity Table[1][2]
PropertyDetail
IUPAC Name 1-Octadecyl-4-methylpyridinium chloride
Common Synonyms N-Octadecyl-4-picolinium chloride; Stearyl-4-methylpyridinium chloride
CAS Number 38325-97-2
Molecular Formula C₂₄H₄₄ClN
Molecular Weight 382.07 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water (warm), ethanol, chloroform; Insoluble in non-polar hydrocarbons (hexane)
SMILES CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C)C=C1.[Cl-]

Part 2: Synthesis & Manufacturing Protocol

Core Directive: The synthesis of quaternary pyridinium salts via alkylation requires precise control over temperature and solvent choice to minimize the formation of colored impurities (often due to pyridine ring oxidation or polymerization side reactions).

Reaction Mechanism

The synthesis proceeds via an Sɴ2 nucleophilic substitution , where the lone pair of the nitrogen in 4-picoline attacks the electrophilic carbon attached to the chlorine in 1-chlorooctadecane.

Note on Reactivity: Alkyl chlorides are less reactive than bromides or iodides. While using 1-bromooctadecane allows for milder conditions, industrial scalability often prefers the chloride due to atom economy and cost. The protocol below is optimized for the chloride precursor, requiring elevated thermal energy.

Experimental Protocol (Lab Scale)

Reagents:

  • 4-Methylpyridine (4-Picoline): 1.05 equiv (Slight excess drives reaction).

  • 1-Chlorooctadecane: 1.0 equiv.

  • Solvent: Acetonitrile (polar aprotic, accelerates Sɴ2) or solvent-free (neat).

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet (inert atmosphere prevents ring oxidation).

  • Mixing: Charge 1-chlorooctadecane (e.g., 10 mmol) and acetonitrile (20 mL). Add 4-methylpyridine (10.5 mmol).

  • Reflux: Heat the mixture to reflux (~82°C for acetonitrile) for 24–48 hours .

    • Expert Insight: Unlike bromides which react in hours, the chloride leaving group is poor. Monitoring via TLC (Mobile phase: 10% MeOH in DCM) is critical. The starting alkyl chloride is non-polar (high Rf), while the product stays at the baseline.

  • Isolation: Cool the reaction to room temperature. The product may precipitate. If not, add cold diethyl ether or hexane (anti-solvent) to induce crystallization.

  • Purification: Filter the white solid. Recrystallize from acetone or an ethyl acetate/ethanol mixture to remove unreacted amines.

  • Drying: Vacuum dry at 40°C for 12 hours to remove trace solvents.

Synthesis Pathway Diagram[2]

Synthesis Picoline 4-Methylpyridine (Nucleophile) Transition Transition State (SN2 Attack) Picoline->Transition Reflux (80-100°C) AlkylCl 1-Chlorooctadecane (Electrophile) AlkylCl->Transition Product 4-Methyl-1-octadecyl- pyridinium chloride Transition->Product C-N Bond Formation Impurity Unreacted Start Material (Removed via Ether Wash) Transition->Impurity Incomplete Conversion

Figure 1: Sɴ2 Synthesis Pathway showing the quaternization of 4-picoline.

Part 3: Analytical Characterization

Validating the structure of amphiphilic salts requires overcoming aggregation issues in NMR solvents.

Critical Analysis Tip: Long-chain QACs form micelles in D₂O, causing peak broadening. DMSO-d₆ or CDCl₃ are preferred for sharp, resolvable spectra.

Proton NMR (¹H NMR) Analysis

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
9.30 – 9.40 Doublet (d)2HAr-H (C2, C6)Deshielded by cationic nitrogen (distinctive for pyridinium).
7.90 – 8.00 Doublet (d)2HAr-H (C3, C5)Meta to nitrogen; coupling with C2/C6.
4.90 – 5.00 Triplet (t)2HN-CH₂-The "head" of the tail. Shifted downfield by N+.
2.65 – 2.70 Singlet (s)3HAr-CH₃The 4-methyl group. Diagnostic vs. unsubstituted pyridine.
1.95 – 2.05 Multiplet (m)2HN-CH₂-CH₂ -Beta-methylene protons.
1.20 – 1.40 Broad (m)~30HBulk -(CH₂)₁₅-The hydrophobic chain "hump".
0.88 Triplet (t)3HTerminal -CH₃End of the octadecyl chain.
Mass Spectrometry (ESI-MS)[8]
  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Expected Peak: The chloride counterion is lost in the gas phase.

  • m/z Observation: 346.35 (corresponding to the cation [C₂₄H₄₄N]⁺).

  • Validation: Absence of m/z 93 (unreacted 4-picoline) confirms purity.

Part 4: Functional Applications & Mechanisms

Antimicrobial Activity

Like other QACs, this molecule acts as a "membrane perforator." The C18 tail intercalates into the lipid bilayer of bacteria, while the cationic headgroup disrupts the electrochemical gradient.

Comparative Efficacy: The 4-methyl group increases the hydrophobicity (logP) compared to standard pyridinium salts, potentially enhancing efficacy against Gram-positive bacteria with thicker peptidoglycan layers.

Corrosion Inhibition

In acidic environments (e.g., HCl pickling of steel), the pyridinium cation adsorbs onto the metal surface. The long C18 tail forms a hydrophobic barrier that repels water and acid ions, preventing oxidation.

Mechanism of Action Diagram

Mechanism Molecule 4-Methyl-1-octadecyl- pyridinium cation Adsorption Electrostatic Adsorption (N+ binds to negative surface) Molecule->Adsorption Target: Bacteria or Metal Intercalation Hydrophobic Tail Insertion (C18 chain penetrates membrane) Adsorption->Intercalation Biological Path Inhibition Corrosion Barrier (Hydrophobic film formation) Adsorption->Inhibition Industrial Path Disruption Membrane Destabilization (Leakage of cytosol) Intercalation->Disruption Cell Death

Figure 2: Dual mechanism of action for biological (lysis) and industrial (corrosion inhibition) applications.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).[1]

  • Eye Damage: Category 1 (Causes serious eye damage - irreversible).

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life due to surfactant activity).

Handling Protocol:

  • PPE: Wear nitrile gloves and chemical splash goggles. A dust mask is required if handling the powder form to prevent inhalation.

  • Spill Management: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

  • Storage: Hygroscopic. Store in a desiccator or tightly sealed container under inert gas (Argon/Nitrogen) to prevent caking.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11449028, Pyridinium, 4-methyl-1-octyl- (Homolog Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1][2] Registration Dossier: 1-Dodecylpyridinium chloride (Surfactant Class Behavior). Retrieved from [Link]

  • Organic Syntheses. (2009). General Procedures for Alkylation of Heterocycles. Retrieved from [Link]

Sources

Technical Synthesis Guide: 4-Methyl-1-octadecyl-pyridinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Methyl-1-octadecyl-pyridinium chloride (Also known as


-octadecyl-4-picolinium chloride).
CAS:  38325-97-2
Class:  Quaternary Ammonium Salt (Cationic Surfactant).
Primary Utility:  High-performance corrosion inhibitor for acidic media, phase transfer catalyst, and antimicrobial agent.

This technical guide details the synthesis, purification, and characterization of 4-methyl-1-octadecyl-pyridinium chloride. Unlike its bromide or iodide analogs, the chloride synthesis presents a kinetic challenge due to the high bond dissociation energy of the C-Cl bond and the lower leaving group ability of the chloride ion. This protocol utilizes a thermodynamically controlled Menschutkin reaction optimized for yield and purity.

Part 1: Chemical Foundation & Retrosynthesis

Reaction Mechanism (The Menschutkin Reaction)

The synthesis proceeds via an


 nucleophilic substitution.[1] The nitrogen atom of the 4-picoline (nucleophile) attacks the 

-carbon of the 1-chlorooctadecane (electrophile), displacing the chloride ion.

Critical Material Attribute (CMA) - The "Chloride" Constraint: The reaction rate for alkyl chlorides is approximately 50–100 times slower than alkyl iodides due to the leaving group propensity (


). Consequently, this protocol requires higher thermal energy (reflux) and extended reaction times compared to standard quaternizations.

Electronic Effect of 4-Methyl Group: The methyl group at the 4-position of the pyridine ring acts as an electron-donating group (EDG) via hyperconjugation. This increases the electron density at the nitrogen center, making 4-picoline significantly more nucleophilic than unsubstituted pyridine, partially compensating for the poor leaving group ability of the chloride.

Mechanistic Pathway Visualization

MenschutkinMechanism cluster_0 Kinetic Factors Reactants Reactants (4-Picoline + 1-Chlorooctadecane) TS Transition State (Dipolar Activated Complex) Reactants->TS Heat (Δ) SN2 Attack Product Product (4-Methyl-1-octadecyl-pyridinium Cl) TS->Product Leaving Group (Cl-) Departure Factor1 Solvent Polarity: Stabilizes TS Factor2 Temp > 80°C: Overcomes Ea of C-Cl bond

Figure 1.1: Mechanistic pathway of the Menschutkin reaction highlighting the transition state stabilization.

Part 2: Detailed Synthetic Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RolePurity Req.
4-Picoline 93.131.2Nucleophile>98% (Distilled)
1-Chlorooctadecane 288.941.0Electrophile>95%
Toluene 92.14SolventMediumAnhydrous
Diethyl Ether 74.12Anti-solventPrecipitantACS Grade
Acetone 58.08SolventRecrystallizationHPLC Grade
Experimental Workflow

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Flush the system with Nitrogen (

    
    ) gas to create an inert atmosphere. Note: While not strictly air-sensitive, moisture can solvate the chloride ion and inhibit precipitation.
    

Step 2: Addition & Reflux

  • Add 1-Chlorooctadecane (10.0 g, 34.6 mmol) to the flask.

  • Add Toluene (50 mL). Rationale: Toluene allows for a reflux temperature (~110°C) sufficient to drive the alkyl chloride reaction, unlike lower-boiling solvents like acetone.

  • Add 4-Picoline (3.87 g, 41.5 mmol, 1.2 eq) via syringe.

  • Heat the mixture to reflux (oil bath set to 115°C).

  • Maintain reflux with vigorous stirring for 48 hours . Critical: The solution may turn slightly yellow/orange; this is normal.

Step 3: Isolation

  • Cool the reaction mixture to room temperature.

  • If the product does not spontaneously crystallize (common with long chains in toluene), rotovap to remove 80% of the toluene.

  • Pour the concentrated residue into 200 mL of cold Diethyl Ether with rapid stirring. The quaternary salt will precipitate as a white to off-white solid.

  • Filter the solid using a vacuum Buchner funnel. Wash the cake 3x with cold ether to remove unreacted 4-picoline.

Step 4: Purification (The "C18" Specifics) Long-chain (C18) quats often trap unreacted alkyl halides.

  • Dissolve the crude solid in the minimum amount of boiling Acetone .

  • Allow to cool slowly to room temperature, then place in a freezer (-20°C) overnight.

  • Filter the purified crystals and dry under high vacuum (0.1 mmHg) at 40°C for 6 hours.

Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep (Inert Atmosphere) Reaction Reflux in Toluene 110°C, 48 Hours Start->Reaction Workup Precipitation Add to Cold Diethyl Ether Reaction->Workup Cool to RT Filtration Filtration & Wash Remove excess 4-picoline Workup->Filtration Purification Recrystallization Solvent: Acetone Filtration->Purification Crude Solid Final Final Product Dry under Vacuum Purification->Final Pure Crystals

Figure 2.1: Step-by-step experimental workflow for the synthesis and purification.

Part 3: Characterization & Validation

To ensure the trustworthiness of the synthesis, the following analytical data must be verified.

Expected NMR Profile ( NMR, or )

The shift in the signals of the pyridine ring protons confirms quaternization.

PositionProton TypeChemical Shift (

ppm)
MultiplicityInterpretation
Py-H2, H6 Aromatic8.90 - 9.10Doublet (d)Deshielded by cationic Nitrogen (Diagnostic).
Py-H3, H5 Aromatic7.90 - 8.00Doublet (d)Adjacent to methyl group.
N-CH2 Methylene4.60 - 4.70Triplet (t)Alpha to Nitrogen (Diagnostic).
Py-CH3 Methyl2.65 - 2.70Singlet (s)4-Methyl group on ring.
Alkyl Chain Bulk CH21.20 - 1.40Multiplet (m)The "hump" of the C18 chain.
Terminal CH3 Methyl0.85 - 0.90Triplet (t)End of octadecyl chain.
Troubleshooting Guide
  • Problem: Product is an oil, not a solid.

    • Cause: Trace solvent or impurities (long chains lower MP).

    • Fix: Triturate the oil with anhydrous hexane or ether vigorously until it solidifies. Recrystallize from ethyl acetate if acetone fails.

  • Problem: Low Yield (<50%).

    • Cause: Incomplete reaction due to Cl leaving group.

    • Fix: Increase reaction time to 72h or switch solvent to n-Butanol (higher boiling point,

      
      ) or run neat  (no solvent) at 
      
      
      
      .

Part 4: Applications & Safety

Key Applications
  • Corrosion Inhibition: The pyridinium head group adsorbs onto metal surfaces (specifically mild steel in acidic media like HCl), while the C18 tail forms a hydrophobic barrier, preventing acid attack.

  • Antimicrobial: Quaternary ammonium salts disrupt bacterial cell membranes. The C18 chain length is specific for targeting certain Gram-positive bacteria.

Safety Profile (GHS Standards)
  • 4-Picoline: Flammable liquid. Noxious odor. Causes skin and eye irritation. Work in a fume hood.

  • 1-Chlorooctadecane: Low acute toxicity but potential skin irritant.

  • Product (Quat): Toxic to aquatic life (long-lasting effects). Do not release into drains.

References

  • Dramatic Acceleration of the Menschutkin Reaction. Source: Stanger, K. J., et al. (2007).[2] Journal of Organic Chemistry. Context: Discusses the kinetic challenges of alkyl chlorides vs. iodides. URL:[Link]

  • Preparation of Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Source: Koukoulitsa, C., et al. (2011). Molecules. Context: Provides specific purification protocols for C18-chain pyridinium salts (recrystallization from acetone). URL:[Link]

  • Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants. Source: MDPI Coatings (2022). Context: Validates the application of alkyl-pyridinium salts in protecting mild steel in acidic chloride media.[3] URL:[Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Methyl-1-octadecyl-pyridinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-octadecyl-pyridinium chloride is a quaternary ammonium compound (QAC) with a molecular structure that suggests significant surface-active and potential antimicrobial properties. As a member of the pyridinium salt family, its positively charged nitrogen atom and long hydrophobic alkyl chain are key determinants of its biological activity. This guide provides a comprehensive analysis of the putative mechanism of action of 4-Methyl-1-octadecyl-pyridinium chloride, drawing upon the well-established principles of QACs and the extensive research on structurally similar molecules, particularly Cetylpyridinium Chloride (CPC). This document will delve into the primary mode of action involving membrane disruption, explore potential secondary mechanisms, and discuss the implications for eukaryotic cells. Furthermore, this guide will present detailed experimental protocols to facilitate further investigation into the precise molecular interactions and cellular consequences of exposure to this compound.

Introduction and Molecular Profile

4-Methyl-1-octadecyl-pyridinium chloride belongs to the class of cationic surfactants known as quaternary ammonium compounds.[1] Its structure consists of a central, positively charged nitrogen atom, which is part of a 4-methylated pyridine ring, and a long C18 alkyl chain (octadecyl group).[2] The presence of the chloride anion neutralizes the positive charge of the quaternary nitrogen.[1] The pyridine ring itself is a common scaffold in numerous biologically active compounds, including many pharmaceuticals, owing to its ability to engage in various molecular interactions.[3][4]

The key structural features that dictate the biological activity of 4-Methyl-1-octadecyl-pyridinium chloride are its amphipathic nature, with the hydrophilic cationic pyridinium head and the lipophilic octadecyl tail. This dual characteristic enables the molecule to interact with and disrupt biological membranes, which is the hallmark of the mechanism of action for most QACs.[5][6]

Primary Mechanism of Action: Membrane Disruption

The principal mechanism by which 4-Methyl-1-octadecyl-pyridinium chloride is presumed to exert its biological effects, particularly its antimicrobial activity, is through the disruption of cellular membranes.[1][7] This process can be broken down into several key steps:

  • Adsorption to the Cell Surface: The positively charged pyridinium head group is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids, teichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria).[8][9]

  • Insertion into the Lipid Bilayer: The long, hydrophobic octadecyl tail readily inserts itself into the nonpolar lipid core of the cell membrane.[10][11] This insertion disrupts the ordered structure of the lipid bilayer.

  • Loss of Membrane Integrity: The accumulation of 4-Methyl-1-octadecyl-pyridinium chloride molecules within the membrane leads to a loss of fluidity, the formation of pores or micelles, and ultimately, a breakdown of the membrane's barrier function.[8]

  • Cellular Leakage and Death: The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and genetic material, leading to metabolic collapse and cell death.[5][10]

The length of the alkyl chain is a critical factor in the antimicrobial efficacy of QACs.[9] Optimal activity is generally observed with chain lengths of C12-C16.[9] The C18 chain of 4-Methyl-1-octadecyl-pyridinium chloride is slightly longer, which may influence its specific activity spectrum and potency against different microorganisms.

cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_qac 4-Methyl-1-octadecyl-pyridinium chloride cluster_disruption Membrane Disruption p1 Phospholipid p2 Phospholipid p3 Phospholipid leakage Leakage of Intracellular Components p3->leakage 3. Loss of Integrity p4 Phospholipid qac Cationic Head (Pyridinium) Hydrophobic Tail (Octadecyl) qac:head->p1 1. Electrostatic Attraction qac:tail->p2 2. Hydrophobic Interaction & Insertion death Cell Death leakage->death 4. Metabolic Collapse

Figure 1: Proposed mechanism of membrane disruption by 4-Methyl-1-octadecyl-pyridinium chloride.

Potential Secondary and Alternative Mechanisms of Action

While membrane disruption is the primary mode of action for most QACs, evidence suggests that other mechanisms may also contribute to their biological effects.

Interaction with Intracellular Targets

Some studies on QACs have indicated that they can penetrate the compromised cell membrane and interact with intracellular targets. This can include binding to DNA and interfering with DNA replication and transcription.[1] The planar structure of the pyridine ring could potentially facilitate intercalation between DNA base pairs.

Induction of Apoptosis

Research on certain pyridinium salts has demonstrated an ability to induce programmed cell death, or apoptosis, in eukaryotic cells, particularly cancer cells.[12] This suggests a more complex mechanism than simple membrane lysis. The induction of apoptosis can be triggered by various cellular stresses, including oxidative stress and mitochondrial dysfunction.[12]

Effects on Eukaryotic Cells and Mitochondrial Toxicity

A critical consideration for any biologically active compound, especially those with potential therapeutic applications, is its effect on eukaryotic cells. Research on the closely related Cetylpyridinium Chloride (CPC) has revealed significant mitochondrial toxicity in rodent and primary human cells at concentrations far lower than those used in consumer products.[13][14]

The proposed mechanism for this mitotoxicity involves:

  • Inhibition of Mitochondrial Respiration: CPC can interfere with the electron transport chain, leading to a decrease in oxygen consumption and ATP production.[13]

  • Disruption of Mitochondrial Membranes: Similar to its effect on bacterial membranes, CPC can disrupt the inner and outer mitochondrial membranes, leading to the release of pro-apoptotic factors like cytochrome c.

  • Alterations in Mitochondrial Calcium Homeostasis: CPC has been shown to cause an efflux of calcium from mitochondria, which can trigger downstream apoptotic pathways.[13]

Given the structural similarity, it is highly probable that 4-Methyl-1-octadecyl-pyridinium chloride also exhibits mitochondrial toxicity. This has significant implications for its potential use in applications where it may come into contact with human tissues.

Proposed Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of 4-Methyl-1-octadecyl-pyridinium chloride, a series of targeted experiments are required. The following protocols provide a framework for such an investigation.

Assessment of Antimicrobial Activity and Membrane Integrity

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 4-Methyl-1-octadecyl-pyridinium chloride against a panel of clinically relevant bacteria and to assess its impact on membrane integrity.

Methodology:

  • MIC/MBC Determination:

    • Perform a broth microdilution assay according to CLSI guidelines.

    • Test against Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

    • The MIC is the lowest concentration that inhibits visible growth.

    • The MBC is determined by plating aliquots from wells with no visible growth onto agar plates.

  • Membrane Permeability Assay:

    • Utilize fluorescent dyes such as propidium iodide (PI) and SYTOX Green, which can only enter cells with compromised membranes.

    • Treat bacterial cells with varying concentrations of 4-Methyl-1-octadecyl-pyridinium chloride.

    • Measure the increase in fluorescence over time using a fluorometer or flow cytometer.

start Bacterial Culture mic_mbc Broth Microdilution (MIC/MBC Assay) start->mic_mbc membrane_assay Membrane Permeability Assay (PI/SYTOX Green) start->membrane_assay results MIC, MBC, and Membrane Damage Data mic_mbc->results membrane_assay->results

Figure 2: Workflow for assessing antimicrobial activity and membrane integrity.

Evaluation of Mitochondrial Function

Objective: To investigate the effects of 4-Methyl-1-octadecyl-pyridinium chloride on mitochondrial respiration and ATP production in a relevant eukaryotic cell line (e.g., HaCaT keratinocytes or primary human fibroblasts).

Methodology:

  • Mitochondrial Respiration:

    • Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A after treating the cells with the test compound.

  • ATP Production Assay:

    • Culture cells in glucose-free media supplemented with galactose to force reliance on mitochondrial ATP production.[13]

    • Treat cells with 4-Methyl-1-octadecyl-pyridinium chloride.

    • Measure intracellular ATP levels using a luciferase-based assay.

start Eukaryotic Cell Culture ocr_assay Seahorse XF Analyzer (Oxygen Consumption Rate) start->ocr_assay atp_assay Luciferase-based ATP Assay start->atp_assay results Mitochondrial Respiration and ATP Production Data ocr_assay->results atp_assay->results

Figure 3: Workflow for evaluating mitochondrial function.

Investigation of Apoptosis Induction

Objective: To determine if 4-Methyl-1-octadecyl-pyridinium chloride induces apoptosis in eukaryotic cells.

Methodology:

  • Annexin V/PI Staining:

    • Treat cells with the test compound.

    • Stain with Annexin V-FITC and propidium iodide (PI).

    • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay:

    • Use a luminogenic or fluorogenic substrate for caspases-3 and -7, which are key executioner caspases in apoptosis.

    • Measure caspase activity in cell lysates after treatment.

Quantitative Data on Related Compounds

CompoundCell Line/OrganismEndpointValueReference
Cetylpyridinium ChlorideNIH-3T3 cellsEC50 (ATP production)10 µM[13][14]
Cetylpyridinium ChloridePrimary human keratinocytesEC50 (ATP production)1.2 µM[13][14]
Cetylpyridinium ChlorideS. mutans biofilms (24h)Treatment for 10 min≥ 5 log10 CFU reduction[9]
Cetylpyridinium ChlorideS. mutans biofilms (72h)Treatment for 10 min≥ 5 log10 CFU reduction[9]

Conclusion

The mechanism of action of 4-Methyl-1-octadecyl-pyridinium chloride is predicted to be primarily driven by its cationic surfactant properties, leading to the disruption of microbial cell membranes. However, the potential for interactions with intracellular targets and the induction of apoptosis should not be overlooked. Furthermore, the likely mitochondrial toxicity of this compound in eukaryotic cells, as inferred from studies on structurally similar molecules, is a critical consideration for its development and application. The experimental protocols outlined in this guide provide a clear roadmap for the detailed elucidation of its molecular and cellular effects, which is essential for a comprehensive understanding of its biological activity and for informing its potential use in various scientific and industrial fields.

References

  • Gerba, C. P. (2014). Quaternary Ammonium Biocides: Efficacy in Application. PMC, NIH. [Link]

  • ORAPI Asia. (2023). What are Quaternary Ammonium Compounds (QACs)? [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. [Link]

  • National Pesticide Information Center. (2023). Quaternary Ammonium Compounds: ADBAC and DDAC Fact Sheet. Oregon State University. [Link]

  • MDPI. (2024). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. [Link]

  • IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]

  • Perio Expertise. (2008). Cetylpyridinium chloride (CPC). [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cetylpyridinium? [Link]

  • Weller, S. R., et al. (2023). Antimicrobial Cetylpyridinium Chloride Causes Functional Inhibition of Mitochondria as Potently as Canonical Mitotoxicants, Nanostructural Disruption of Mitochondria, and Mitochondrial Ca2+ Efflux in Living Rodent and Primary Human Cells. PMC. [Link]

  • Newer Biologically Active Pyridines: A Potential Review. (2011). [Link]

  • PubChem. (n.d.). 4-Methylpyridinium chloride. [Link]

  • MDPI. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. [Link]

  • Semantic Scholar. (n.d.). Research. [Link]

  • Wessely, M. B., et al. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. PMC. [Link]

  • Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]

  • PubChem. (n.d.). Pyridinium, 4-methyl-1-octyl-. [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Characteristics of a Novel Biocide, 4,4'-(1,6-Dioxyhexamethylene)bis-(1-alkylpyridinium halide). [Link]

  • bioRxiv. (2022). Mechanisms of Antimicrobial Agent Cetylpyridinium Chloride Mitochondrial Toxicity in Rodent and Primary Human Cells: Super-resolution Microscopy Reveals Nanostructural Disruption. [Link]

  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

  • Wikipedia. (n.d.). Cetylpyridinium chloride. [Link]

  • Journal of Clinical Medicine Research. (2013). Antimicrobial Activity of Common Mouthwash Solutions on Multidrug-Resistance Bacterial Biofilms. [Link]

  • ResearchGate. (2025). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. [Link]

  • MDPI. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. [Link]

Sources

4-Methyl-1-octadecyl-pyridinium chloride surfactant characteristics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methyl-1-octadecylpyridinium chloride , a cationic surfactant of the alkylpyridinium class. It is designed for researchers requiring precise physicochemical data, synthesis protocols, and mechanistic insights for drug delivery and antimicrobial applications.

Surfactant Architecture, Synthesis, and Bio-Interfacial Dynamics

Executive Summary

4-Methyl-1-octadecylpyridinium chloride (C24H44ClN) is a quaternary ammonium surfactant characterized by a C18 hydrophobic tail and a 4-picolinium hydrophilic headgroup. Distinguished by its low Critical Micelle Concentration (CMC) (~0.12 mM) relative to its C16 homologues, it exhibits superior efficiency in reducing surface tension. Its primary utility lies in cationic liposomal gene delivery , antimicrobial formulations , and corrosion inhibition . This guide standardizes its characterization and handling, addressing the common challenge of its high Krafft point (~28–35°C) which necessitates specific thermal protocols during formulation.

Chemical Architecture & Physicochemical Properties[1]

Molecular Identity

The molecule consists of a positively charged aromatic pyridinium ring substituted with a methyl group at the para (4) position and a saturated octadecyl chain at the nitrogen.

ParameterData
IUPAC Name 1-Octadecyl-4-methylpyridin-1-ium chloride
CAS Number 3165-81-9
Formula C

H

ClN
Molecular Weight 382.07 g/mol
Headgroup 4-Methylpyridinium (Cationic)
Counterion Chloride (Cl⁻)
Hydrophobic Tail Octadecyl (C18)
Critical Micelle Concentration (CMC) & Thermodynamics

The addition of the 4-methyl group and the extension to a C18 chain significantly lowers the CMC compared to Cetylpyridinium Chloride (CPC, C16).

Table 1: Comparative Surfactant Metrics (25°C) | Surfactant | Chain Length | CMC (mM) |


 (kJ/mol) |
| :--- | :--- | :--- | :--- |
| 4-Methyl-1-octadecyl-Py Cl  | C18  | 0.11 – 0.15  | -38.5  |
| 1-Octadecylpyridinium Cl | C18 | 0.22 | -36.2 |
| Cetylpyridinium Cl (CPC) | C16 | 0.90 | -32.5 |
| Tetradecylpyridinium Cl | C14 | 3.50 | -28.1 |

Note: Data interpolated from homologue trends and isomer studies (2-methyl/3-methyl variants).

Thermodynamic Drivers:

  • Entropy (

    
    ):  The process is entropy-driven due to the "hydrophobic effect"—the release of structured water molecules surrounding the alkyl tail upon aggregation.
    
  • Krafft Point Warning: The Krafft point (temperature at which solubility equals CMC) for C18 pyridiniums is typically 28°C – 35°C .

    • Operational Implication: Formulations must be prepared and stored above 35°C to prevent precipitation of the surfactant monomers.

Synthesis & Purification Protocol

Reaction Mechanism (Menshutkin Reaction)

The synthesis involves the nucleophilic attack of the lone pair on the 4-picoline nitrogen attacking the


-carbon of 1-chlorooctadecane.

Synthesis Reactants Reactants 4-Picoline + 1-Chlorooctadecane TS Transition State Bi-molecular Nucleophilic Substitution (SN2) Reactants->TS Reflux (Toluene, 110°C, 24h) Crude Crude Product Quaternary Ammonium Salt TS->Crude Precipitation Pure Purified Surfactant White Crystalline Solid Crude->Pure Recrystallization (Acetone/EtOH)

Figure 1: Synthetic pathway via SN2 mechanism. The reaction requires thermal energy to overcome the steric hindrance and lower leaving group ability of chloride compared to bromide.

Step-by-Step Protocol

Reagents: 4-Picoline (1.05 eq), 1-Chlorooctadecane (1.0 eq), Dry Toluene (Solvent).

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-chlorooctadecane in dry toluene (approx. 5 mL per gram of reactant).

  • Nucleophilic Addition: Add 4-picoline in slight excess (5%) to ensure complete consumption of the alkyl halide.

  • Reflux: Heat the mixture to reflux (~110°C) under an inert nitrogen atmosphere for 24–48 hours. Note: Chloride is a poorer leaving group than bromide; if reaction is slow, a catalytic amount of NaI (Finkelstein condition) can be added, though this introduces iodide ions.

  • Isolation: Cool the reaction mixture to 0°C. The product should precipitate as a white solid. If no precipitate forms, add cold diethyl ether to induce crystallization.

  • Purification: Filter the solid and recrystallize twice from a hot Acetone:Ethanol (9:1) mixture.

  • Drying: Dry under high vacuum at 40°C for 12 hours to remove residual solvent.

Self-Validation (NMR Characterization):

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       8.8–8.9 ppm (d, 2H, Py-H
      
      
      
      ) – Deshielded by N+
    • 
       7.9–8.0 ppm (d, 2H, Py-H
      
      
      
      )
    • 
       4.55 ppm (t, 2H, N-CH 
      
      
      
      -R) – Diagnostic triplet
    • 
       2.65 ppm (s, 3H, Ar-CH 
      
      
      
      ) – Distinct from non-methylated analogs
    • 
       0.85 ppm (t, 3H, terminal -CH 
      
      
      
      )

Biological & Pharmaceutical Applications[2][3][4][5][6][7]

Mechanism of Antimicrobial Action

The cationic headgroup electrostatically binds to the negatively charged bacterial cell wall (teichoic acids in Gram-positive, LPS in Gram-negative). The C18 tail then intercalates into the lipid bilayer, causing membrane depolarization and lysis.

MOA Adsorption Step 1: Electrostatic Adsorption (Cationic Head -> Anionic Cell Wall) Intercalation Step 2: Hydrophobic Insertion (C18 Tail penetrates Bilayer) Adsorption->Intercalation Disruption Step 3: Membrane Disruption (Leakage of Cytosol) Intercalation->Disruption Death Cell Lysis / Death Disruption->Death

Figure 2: Sequential mechanism of action for cationic surfactant-mediated cell lysis.

Drug Delivery Systems[7]
  • Gene Transfection: The 4-methyl-1-octadecylpyridinium cation can condense DNA/RNA into lipoplexes. The C18 chain provides higher stability in serum compared to C12-C14 analogues, preventing premature release of the genetic payload.

  • Solubilization: Used to solubilize hydrophobic drugs (e.g., paclitaxel) within the micellar core. The low CMC ensures micelles remain stable even after significant dilution in the bloodstream.

Safety & Handling (SDS Summary)

  • Hazard Classification: Skin Irritant (Category 2), Serious Eye Damage (Category 1).

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.[1]

  • Disposal: Do not discharge into waterways; very toxic to aquatic life due to surface tension reduction and membrane disruption of aquatic organisms.

References

  • Critical Micelle Concentration of Alkylpyridinium Salts: Galán, J. J., et al. "Electrical conductivity of aqueous solutions of tetradecylpyridinium bromide and chloride."[2] Journal of Chemical & Engineering Data 50.3 (2005). (Proxy for homologue trends).

  • Synthesis of Picolinium Surfactants: Kouki, M., et al. "Synthesis, properties and antimicrobial activity of new N-alkyl-4-methylpyridinium bromides." Journal of Molecular Liquids 211 (2015).

  • Thermodynamics of Micellization: Dehghan Noudeh, G., et al. "The Effect of Temperature on Thermodynamic Parameters of Micellization." Journal of Applied Sciences (2007).

  • NMR Characterization Standards: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.

Sources

An In-Depth Technical Guide to the Critical Micelle Concentration of 4-Methyl-1-octadecyl-pyridinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Surfactants in Advanced Formulations

In the landscape of pharmaceutical sciences and drug development, precise control over the behavior of molecules in solution is paramount. Cationic surfactants, a class of amphiphilic molecules possessing a positively charged hydrophilic head group and a lipophilic hydrocarbon tail, are instrumental in this endeavor. 4-Methyl-1-octadecyl-pyridinium chloride is a member of this class, featuring a quaternary pyridinium head group and a long C18 alkyl chain. Its utility in formulations—ranging from solubilizing poorly soluble active pharmaceutical ingredients (APIs) to forming structured delivery vehicles like nanoparticles—is dictated by its self-assembly behavior in aqueous media.

The cornerstone of this behavior is the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant monomers spontaneously aggregate to form organized, colloidal-sized clusters known as micelles[1][2]. Below the CMC, the surfactant primarily exists as monomers, which preferentially adsorb at interfaces, such as the air-water or oil-water interface, leading to a significant reduction in surface tension. Once the CMC is reached, these interfaces become saturated, and any further addition of the surfactant leads to the formation of micelles in the bulk solution[1]. Understanding and accurately determining the CMC of 4-Methyl-1-octadecyl-pyridinium chloride is therefore not an academic exercise, but a foundational requirement for its effective and predictable application in research and drug development. This guide provides a comprehensive overview of the theoretical underpinnings, experimental determination, and practical implications of the CMC for this specific cationic surfactant.

Molecular Architecture and Physicochemical Properties

The behavior of 4-Methyl-1-octadecyl-pyridinium chloride is a direct consequence of its molecular structure.

  • Hydrophilic Head Group: The 4-methyl-pyridinium cation constitutes the polar, water-soluble head. The positive charge is localized on the nitrogen atom within the aromatic ring, making it a cationic surfactant.

  • Hydrophobic Tail: The octadecyl (C18) group is a long, saturated hydrocarbon chain that is responsible for the molecule's lipophilic (oil-loving) and hydrophobic (water-repelling) properties.

  • Counter-ion: The chloride ion (Cl⁻) is the associated anion that ensures charge neutrality.

This distinct separation of polarity within a single molecule drives its self-assembly in aqueous solutions to minimize the unfavorable contact between the hydrophobic tail and water molecules.

Principle of Micellization

The formation of micelles is an entropically driven process. In an aqueous environment, the long hydrocarbon tails of the surfactant monomers disrupt the hydrogen-bonding network of water molecules, creating a more ordered, and thus entropically unfavorable, state. By aggregating, the surfactant molecules sequester their hydrophobic tails into a non-polar core, away from the water. This releases the ordered water molecules, leading to a net increase in the entropy of the system, which provides the thermodynamic driving force for micellization.

Caption: The process of micelle formation as surfactant concentration increases.

Expected Critical Micelle Concentration

  • Influence of Alkyl Chain Length: For a homologous series of surfactants, the CMC decreases logarithmically as the length of the hydrophobic alkyl chain increases. Longer chains are less soluble in water, which promotes aggregation at lower concentrations[3].

  • Influence of Head Group Position: A recent study on octadecylpyridinium bromide isomers synthesized N-(n-octadecyl)-2-methylpyridinium bromide and N-(n-octadecyl)-3-methylpyridinium bromide. These compounds, differing only in the position of the methyl group on the pyridinium ring, exhibited CMC values of 0.1255 mM and 0.1192 mM, respectively, as determined by conductometry[4].

  • Influence of the Counter-ion (Chloride vs. Bromide): The nature of the counter-ion significantly impacts the CMC of ionic surfactants. More weakly hydrated ions (like bromide) can bind more closely to the charged micelle surface, effectively shielding the electrostatic repulsion between the head groups. This promotes micelle formation at a lower concentration. Conversely, more strongly hydrated ions like chloride are less effective at shielding this repulsion. Consequently, for a given cationic surfactant, the CMC of the chloride salt is consistently higher than that of the bromide salt. This trend has been observed for n-dodecyltrimethylammonium salts and for 1-methyl-4-n-dodecylpyridinium halides, where the CMC increases in the order of I⁻ < Br⁻ < Cl⁻[5][6]. The CMC for bromide-containing surfactants has been reported to be as much as 30% lower than their chloride counterparts[5].

Conclusion on Expected CMC: Based on the experimental CMC values of ~0.12 mM for the 2-methyl and 3-methyl octadecylpyridinium bromide analogues[4], and accounting for the established effect of the chloride counter-ion leading to a higher CMC, it is reasonable to predict the CMC of 4-Methyl-1-octadecyl-pyridinium chloride to be in the range of 0.15 mM to 0.20 mM in deionized water at 25°C.

CompoundCounter-ionAlkyl ChainCMC (mM)Source
N-(n-octadecyl)-2-methylpyridinium bromideBromideC180.1255[4]
N-(n-octadecyl)-3-methylpyridinium bromideBromideC180.1192[4]
4-Methyl-1-octadecyl-pyridinium chloride Chloride C18 ~0.15 - 0.20 (Estimated) N/A
Cetylpyridinium Chloride (Reference)ChlorideC16~0.9[7]

Experimental Determination of Critical Micelle Concentration

The determination of the CMC relies on detecting a sharp change in a physical property of the surfactant solution as a function of its concentration. Two of the most reliable and common methods for ionic surfactants are conductometry and surface tensiometry.

Method 1: Conductometry

Principle: This method is ideal for ionic surfactants. Below the CMC, the conductivity of the solution increases linearly with concentration, as the surfactant exists as dissociated, mobile ions. Above the CMC, newly added surfactant forms micelles. While micelles are charged, their large size and the binding of counter-ions make them much less efficient charge carriers than individual monomers. This results in a distinct change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph indicates the CMC[1][2].

Experimental Protocol:

  • Materials & Equipment:

    • 4-Methyl-1-octadecyl-pyridinium chloride (high purity)

    • High-purity deionized water (conductivity < 2 µS/cm)

    • Calibrated conductivity meter with a temperature-controlled cell

    • Thermostatic water bath (set to 25.0 ± 0.1 °C)

    • Class A volumetric flasks, pipettes, and burettes

    • Magnetic stirrer and stir bar

  • Procedure:

    • Stock Solution Preparation: Accurately prepare a concentrated stock solution of the surfactant in deionized water. A concentration of approximately 10 mM is suitable, which is well above the expected CMC.

    • Initial Measurement: Place a known volume (e.g., 50.00 mL) of deionized water into a jacketed beaker connected to the thermostatic water bath. Allow the temperature to equilibrate to 25.0 °C.

    • Measure Blank: Immerse the conductivity probe into the water, ensuring it is free of air bubbles, and record the initial conductivity.

    • Titration: Using a burette, perform successive additions of the stock surfactant solution into the beaker. Start with small aliquots (e.g., 0.1 mL) and stir gently to ensure homogeneity before each reading.

    • Data Recording: Record the conductivity after each addition. Continue the additions until the total surfactant concentration is significantly above the expected CMC.

    • Data Analysis: Plot the measured conductivity (κ) as a function of the surfactant concentration (C). The plot will show two distinct linear regions. Perform a linear regression on the data points in each region. The concentration at which these two lines intersect is the CMC.

Caption: Experimental workflow for CMC determination by conductometry.

Method 2: Surface Tensiometry (Du Noüy Ring Method)

Principle: This method measures the surface tension of the surfactant solution at various concentrations. Below the CMC, as surfactant monomers adsorb at the air-water interface, the surface tension decreases sharply. Once the interface is saturated with monomers (at the CMC), further additions of surfactant form micelles in the bulk solution and have little additional effect on the surface tension, which then plateaus. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve[1][8].

Experimental Protocol:

  • Materials & Equipment:

    • Force Tensiometer with a Du Noüy platinum-iridium ring

    • High-purity surfactant and deionized water

    • A series of clean glass sample vessels

    • Bunsen burner or alcohol lamp for ring cleaning

    • Class A volumetric glassware

  • Procedure:

    • Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water. It is crucial to span a range well below and well above the expected CMC. Logarithmic spacing of concentrations is often efficient[8].

    • Ring Cleaning (Critical Step): Before each measurement, the platinum ring must be meticulously cleaned to ensure a zero contact angle. This is achieved by rinsing with a high-purity solvent (e.g., ethanol) followed by heating the ring to red-hot in a flame[8]. Allow the ring to cool completely.

    • Tensiometer Calibration: Calibrate the instrument according to the manufacturer's instructions.

    • Measurement:

      • Place the sample vessel with the lowest concentration solution onto the instrument platform.

      • Raise the platform until the ring is submerged in the liquid.

      • Slowly lower the platform. The instrument will measure the force required to pull the ring through the liquid-air interface[8]. The maximum force recorded just before the liquid lamella breaks is used to calculate the surface tension.

    • Repeat: Repeat the measurement for each prepared solution, moving from lowest to highest concentration. Ensure the ring is cleaned and dried between each unique sample.

    • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will show a region of steep decline followed by a plateau. The CMC is determined from the intersection of the two lines extrapolated from these regions[1].

Caption: Experimental workflow for CMC determination by surface tensiometry.

Applications in Drug Development

Knowledge of the CMC for 4-Methyl-1-octadecyl-pyridinium chloride is critical for its application in pharmaceutical formulations.

  • Solubilization of Hydrophobic Drugs: Above its CMC, the hydrophobic cores of the micelles can serve as nano-reservoirs to solubilize poorly water-soluble drug molecules, significantly increasing their apparent aqueous solubility and bioavailability[9].

  • Drug Delivery Systems: As a cationic surfactant, it can be used to stabilize emulsions or to form self-assembled nanoparticles. The positive charge can facilitate interaction with negatively charged biological membranes, potentially enhancing drug permeation.

  • Antimicrobial Activity: Long-chain quaternary ammonium compounds, including alkylpyridinium salts, are known for their antimicrobial properties. They can disrupt bacterial cell membranes, an activity that is closely linked to their surfactant properties and concentration[10][11].

  • Formulation Stability: In complex formulations like creams or emulsions, surfactants are used as stabilizers. Operating above the CMC ensures a sufficient reservoir of surfactant molecules to maintain the stability of the dispersed phase.

Conclusion

4-Methyl-1-octadecyl-pyridinium chloride is a cationic surfactant with significant potential in pharmaceutical applications. Its efficacy is fundamentally tied to its critical micelle concentration. While a definitive experimental value is not prominent in the literature, a robust estimation based on the behavior of analogous compounds places its CMC in the range of 0.15-0.20 mM. The precise determination of this value for any given formulation is essential and can be reliably achieved using standard laboratory techniques such as conductometry and surface tensiometry. By understanding and controlling the CMC, researchers and formulation scientists can effectively harness the properties of this surfactant to develop stable, efficient, and innovative drug delivery systems.

References

  • One Part of Chemistry. (2011, August 18). Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method. Available at: [Link]

  • USA KINO Industry Co., Ltd. (2020, August 25). How to measure surface tension and CMC (Critical Micelle Concentration). Available at: [Link]

  • Do, T. O., et al. (2019). Micellar formation of cationic surfactants. Journal of Colloid and Interface Science, 557, 1-9. Available at: [Link]

  • Bijma, K., & Engberts, J. B. F. N. (1997). Effect of counterions on properties of micelles formed by alkylpyridinium surfactants. 1. Conductometry. Langmuir, 13(18), 4844-4848. Available at: [Link]

  • Scribd. EXPERIMENT 1 - Determination of CMC Using Conductivity. Available at: [Link]

  • Just Agriculture. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Available at: [Link]

  • Journal of Materials and Environmental Science. (2018). Physico-chemical properties of cationic surfactant cetyltrimethylammonium bromide in the presence of electrolyte. Available at: [Link]

  • Biolin Scientific. Critical Micelle Concentration | Measurements. Available at: [Link]

  • Scribd. EXPERIMENT 2 - Determination of CMC Using Surface Tension. Available at: [Link]

  • Fouda, A. S., et al. (2012). The Counter Ion Influence of Cationic Surfactant and Role of Chloride Ion Synergism on Corrosion Inhibition of Mild Steel in. International Journal of Electrochemical Science, 7, 10487-10503. Available at: [Link]

  • Jaan, S., et al. (2024). Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. Proceedings of the Pakistan Academy of Sciences: A. Physical and Computational Sciences, 61(1), 49-58. Available at: [Link]

  • Galán, J. J., et al. (2005). Critical micelle concentration of alkylpyridinium chlorides and bromides at 25 °C. ResearchGate. Available at: [Link]

  • Zana, R., et al. (1995). Effect of the Nature of the Counterion on the Properties of Anionic Surfactants. 1. Cmc, Ionization Degree at the Cmc and Aggregation Number of Micelles of Cesium and Tetraalkylammonium Dodecyl Sulfates. Langmuir, 11(10), 3694-3702. Available at: [Link]

  • Grandič, M., et al. (2014). Pathophysiological Effects of Synthetic Derivatives of Polymeric Alkylpyridinium Salts from the Marine Sponge, Reniera sarai. Marine Drugs, 12(5), 2408-2421. Available at: [Link]

  • Musiol, R., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(4), 2374-2382. Available at: [Link]

  • Shields, J. D., et al. (2019). Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. Angewandte Chemie International Edition, 58(15), 5038-5042. Available at: [Link]

  • Varshosaz, J., et al. (2012). Formulation and Characterization of Cetylpyridinium Chloride Bioadhesive Tablets. Advanced Pharmaceutical Bulletin, 2(1), 109-119. Available at: [Link]

  • Druta, I., et al. (2003). PYRYLIUM SALTS WITH LONG ALKYL SUBSTITUENTS AND DERIVED PYRIDINIUM SALTS. Revue Roumaine de Chimie, 48(12), 941-947. Available at: [Link]

  • Buttari, B., et al. (2022). Drug Nanocrystals: Focus on Brain Delivery from Therapeutic to Diagnostic Applications. Pharmaceutics, 14(4), 725. Available at: [Link]

  • Agilent Technologies. (2015). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available at: [Link]

  • Grandič, M., et al. (2014). Pathophysiological Effects of Synthetic Derivatives of Polymeric Alkylpyridinium Salts from the Marine Sponge, Reniera sarai. ResearchGate. Available at: [Link]

  • Hughes, S. D. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart, 95(22), 1802-1805. Available at: [Link]

  • Gierbolini, J., et al. (2021). Medicinal applications and molecular targets of dequalinium chloride. Biochemical Pharmacology, 186, 114479. Available at: [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Available at: [Link]

  • Gierbolini, J., et al. (2021). Medicinal applications and molecular targets of dequalinium chloride. PubMed. Available at: [Link]

Sources

4-Methyl-1-octadecyl-pyridinium chloride solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Methyl-1-octadecylpyridinium Chloride – Solubility, Stability, and Synthesis

Executive Summary

4-Methyl-1-octadecylpyridinium chloride (CAS: 38325-97-2), often distinct from its non-methylated analog Stearylpyridinium chloride (CAS: 3165-81-9), is a cationic surfactant belonging to the quaternary ammonium class. Characterized by a hydrophobic C18 alkyl tail and a hydrophilic 4-methylpyridinium headgroup, this compound exhibits distinct interfacial properties critical for corrosion inhibition, organoclay synthesis, and antimicrobial formulations.

This guide details the physicochemical profile, stability limits, and synthesis protocols for researchers utilizing this compound in high-performance applications.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name 1-Octadecyl-4-methylpyridin-1-ium chloride
CAS Number 38325-97-2
Molecular Formula C₂₄H₄₄ClN
Molecular Weight 382.07 g/mol
Physical Form White to off-white crystalline solid
Headgroup 4-Methylpyridinium (Cationic, Aromatic)
Tail Group Octadecyl (C18, Hydrophobic)

Structural Insight: Unlike simple alkylpyridinium salts, the 4-methyl substituent on the pyridine ring introduces electron-donating character (via hyperconjugation) to the aromatic system. This slightly reduces the positive charge density on the nitrogen relative to unsubstituted pyridinium, potentially enhancing chemical stability against nucleophilic attack while increasing the hydrophobic volume of the headgroup.

Physicochemical Profile

Solubility & Krafft Temperature

The solubility of 4-Methyl-1-octadecylpyridinium chloride is governed by the Krafft point (T_k), the temperature at which the solubility of the monomer equals the Critical Micelle Concentration (CMC).

  • Aqueous Solubility: Low at room temperature (<20°C) due to the long C18 chain, which dominates the crystal lattice energy.

  • Krafft Point: Estimated at 35–45°C . Below this temperature, the surfactant exists as a hydrated solid; above it, solubility increases sharply as micelles form.

  • Organic Solvents: Highly soluble in ethanol, chloroform, and dichloromethane due to the disruption of ionic lattice forces by polar organic solvents.

Critical Micelle Concentration (CMC)

The C18 tail drives a low CMC compared to C12 or C16 homologs. The 4-methyl group adds hydrophobicity, further depressing the CMC relative to 1-octadecylpyridinium chloride.

Surfactant HomologTail LengthEst. CMC (25°C)
Cetylpyridinium Cl (C16)C16~0.90 mM
1-Octadecylpyridinium Cl (C18)C18~0.09 mM
4-Methyl-1-octadecylpyridinium Cl C18 + Me ~0.05 – 0.08 mM

Note: The CMC is sensitive to ionic strength. Addition of NaCl will compress the electrical double layer, reducing headgroup repulsion and lowering the CMC further.

Stability Profile

Thermal Stability (TGA Analysis)

Quaternary ammonium salts are susceptible to thermal degradation via the Hofmann elimination or Reverse Menschutkin reaction .

  • Decomposition Onset (T_onset): ~190°C – 210°C.

  • Mechanism: At high temperatures, the chloride ion can nucleophilically attack the alkyl chain (dealkylation), reverting the salt to 4-picoline and 1-chlorooctadecane.

  • Application Limit: Safe for use in aqueous/solvent processes <100°C. For melt processing (e.g., polymer extrusion), temperatures must be carefully monitored.

Chemical & Hydrolytic Stability
  • pH 1–9: Chemically stable. The aromatic pyridinium ring is robust against acid hydrolysis.

  • pH >10 (Strong Alkali): Susceptible to Pseudobase Formation . Hydroxide ions (OH⁻) can attack the alpha-carbon of the pyridine ring, disrupting aromaticity and leading to ring-opening or polymerization over time.

Synthesis & Purification Protocol

The synthesis follows a classic Menschutkin Reaction (S_N2 nucleophilic substitution).

Reaction Pathway (DOT Visualization)

MenschutkinReaction Picoline 4-Picoline (Nucleophile) Reaction Reflux (80-90°C) Solvent: Acetonitrile/Ethanol 24-48 Hours Picoline->Reaction AlkylHalide 1-Chlorooctadecane (Electrophile) AlkylHalide->Reaction Transition Transition State (Bimolecular) Reaction->Transition S_N2 Attack Product 4-Methyl-1-octadecyl- pyridinium Chloride (Crystalline Solid) Transition->Product Crystallization

Caption: Figure 1: Menschutkin synthesis pathway. The nitrogen lone pair of 4-picoline attacks the alkyl halide, forming the quaternary salt.

Experimental Protocol

Materials:

  • 4-Picoline (CAS 108-89-4), Reagent Grade.

  • 1-Chlorooctadecane (CAS 3386-33-2).

  • Solvent: Acetonitrile (preferred for rate) or Ethanol.

Step-by-Step Procedure:

  • Stoichiometry: Mix 4-Picoline (1.05 eq) and 1-Chlorooctadecane (1.0 eq) in a round-bottom flask. A slight excess of picoline drives the reaction to completion.

  • Solvation: Dissolve reactants in Acetonitrile (concentration ~1M).

  • Reflux: Heat the mixture to reflux (~82°C for Acetonitrile) under an inert atmosphere (N₂ or Ar) for 24–48 hours.

    • Observation: The solution will darken slightly; precipitation may occur if the product concentration exceeds solubility at reflux.

  • Isolation: Cool the reaction mixture to 0°C. The product will crystallize out.

  • Purification (Critical):

    • Filter the crude solid.[1][2]

    • Recrystallization: Dissolve in minimum hot ethanol, then add ethyl acetate or acetone (antisolvent) to induce precipitation.

    • Wash: Wash the filter cake with cold diethyl ether to remove unreacted organic starting materials.

  • Drying: Dry under vacuum at 40°C for 12 hours to remove residual solvent.

Applications & Mechanisms

Corrosion Inhibition

The compound acts as a mixed-type inhibitor for steel in acidic media (e.g., HCl pickling baths).

  • Mechanism: The cationic headgroup adsorbs onto the negatively charged metal surface (cathodic sites), while the long C18 tail forms a hydrophobic barrier that repels water and corrosive ions (anodic screening).

  • Efficiency: Typically >90% inhibition efficiency at concentrations near the CMC.

Organoclay Preparation

Used to modify montmorillonite (MMT) clay. The C18 chain expands the clay's interlayer spacing (d-spacing), making the clay compatible with hydrophobic polymers (e.g., Polypropylene) for nanocomposite formation.

References

  • Synthesis & Kinetics:Menschutkin Reaction Kinetics of Pyridine Derivatives. Journal of Organic Chemistry. (General reference for mechanism).
  • Thermal Stability: Zhuravlev, O., et al. "Thermal stability of N-alkylpyridinium chlorides." ResearchGate, 2021.

  • CMC & Micellization: Galán, J. J., et al. "Critical micelle concentration of alkylpyridinium chlorides and bromides at 25 °C." Journal of Chemical & Engineering Data, 2005.

  • Corrosion Inhibition: "Quaternary Ammonium Compounds as Corrosion Inhibitors." Corrosion Science, Vol 45, Issue 2.
  • Chemical Identity: PubChem Compound Summary for 1-Octadecylpyridinium chloride (Homolog reference).

Sources

Methodological & Application

Application Note: 4-Methyl-1-octadecyl-pyridinium Chloride in Antimicrobial Research

[1]

Introduction & Scientific Rationale

In the post-antibiotic era, membrane-active agents like 4-Methyl-1-octadecyl-pyridinium chloride (N-octadecyl-4-picolinium chloride) are critical for their ability to bypass traditional metabolic resistance mechanisms.[1] Unlike simple benzalkonium chlorides, the pyridinium headgroup—specifically with the 4-methyl substitution—offers a distinct charge delocalization profile that influences membrane adsorption kinetics.

Key Physicochemical Characteristics
PropertySpecificationPractical Implication
Molecular Formula C₂₄H₄₄ClN
Molecular Weight ~382.07 g/mol
Hydrophobic Tail C18 (Octadecyl)High hydrophobicity; lower solubility than C12/C14 analogs but higher affinity for lipid bilayers.[1][2]
Head Group 4-MethylpyridiniumPlanar aromatic cation; interacts via

-cation and electrostatic forces.[1]
Solubility Low in cold waterCritical: Requires warm ethanol, DMSO, or heated water (>40°C) for stock preparation.[1]
Est. CMC 0.1 – 0.3 mMForms micelles at very low concentrations; efficacy testing must account for monomer vs. micelle states.

Mechanism of Action

The antimicrobial activity is driven by the "Electrostatically Driven Hydrophobic Insertion" model. The C18 tail provides deep membrane penetration, often leading to superior activity against Gram-positive bacteria (S. aureus) compared to Gram-negatives (E. coli), where the outer membrane acts as a barrier to long-chain surfactants.[1]

Pathway Diagram: Membrane Disruption Event

Mechanismcluster_MembraneBacterial Cell EnvelopeSubstance4-Methyl-1-octadecyl-pyridinium cation (C18-4MP)AdsorptionStep 1: Electrostatic Adsorption(Pos. Headgroup binds Neg. Surface)Substance->AdsorptionDiffusionInsertionStep 2: Hydrophobic Insertion(C18 Tail penetrates Lipid Bilayer)Adsorption->InsertionHydrophobic EffectDisruptionStep 3: Membrane Destabilization(Loss of Osmotic Integrity)Insertion->DisruptionMicellization in membraneLeakageLeakage of IntracellularComponents (K+, ATP, DNA)Disruption->LeakageDeathCell Death(Bactericidal)Leakage->Death

Figure 1: Step-wise mechanism of action.[1] The C18 tail length is critical for anchoring into the hydrophobic core of the bilayer.

Preparation & Handling Protocols

Safety Warning

QACs are environmental hazards and skin irritants. Wear nitrile gloves and eye protection. Dispose of all waste as hazardous chemical waste.

Stock Solution Preparation (10 mM)

Due to the C18 chain, this compound exhibits the "Krafft Point" phenomenon—it may be insoluble below a certain temperature.

  • Weighing: Weigh 38.2 mg of 4-Methyl-1-octadecyl-pyridinium chloride.

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl sulfoxide). Dissolves readily and is compatible with most biological assays at <1% final concentration.

    • Alternative:Warm Ethanol (95%) .

    • Water:[1][3] Only if heated to >45°C. Upon cooling, it may precipitate or form a viscoelastic gel.

  • Dissolution: Add solvent to a final volume of 10 mL . Vortex vigorously.

  • Storage: Store at room temperature (RT). Do not refrigerate aqueous stocks, as precipitation will occur. If precipitation occurs, warm to 50°C and vortex before use.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Standardized Broth Microdilution (CLSI adapted)

Challenge: QACs adhere avidly to polystyrene plastics (pipette tips, plates), potentially reducing the effective concentration. Solution: Use polypropylene plates if possible, or pre-wet tips.

Materials:

  • Mueller-Hinton Broth (MHB) (Cation-adjusted).[1]

  • 96-well microtiter plates (U-bottom).[1]

  • Bacterial inoculum (

    
     CFU/mL).
    
  • Resazurin dye (optional, for visual readout).[1]

Workflow:

  • Dilution Series: Prepare a 2-fold serial dilution of the compound in MHB across the plate.

    • Range: Start at 128 µg/mL down to 0.25 µg/mL.

    • Vehicle Control: Include a column with DMSO/Ethanol at the highest concentration used (must be <1% v/v).

  • Inoculation: Add 50 µL of standardized bacterial suspension (

    
     CFU/mL) to 50 µL of drug solution (Final Inoculum: 
    
    
    CFU/mL).
  • Incubation: 16–20 hours at 37°C.

  • Readout:

    • Visual: Lowest concentration with no visible turbidity.

    • Dye-based: Add 10 µL of 0.01% Resazurin. Incubate 1-2 hours. Blue = Inhibition (MIC); Pink = Growth.

Protocol B: Time-Kill Kinetics

Determining the rate of bactericidal activity.

Critical Step: Neutralization. QAC activity persists after sampling unless chemically neutralized. Neutralizer: D/E Neutralizing Broth or Letheen Broth .

Workflow:

  • Setup: Prepare a culture flask with

    
     CFU/mL bacteria in MHB.
    
  • Treatment: Add compound at 2x MIC and 4x MIC . Include a growth control (no drug).

  • Sampling: At T=0, 15, 30, 60, 120, and 240 mins.

  • Neutralization: Remove 100 µL of sample and immediately transfer into 900 µL of D/E Neutralizing Broth . Vortex. Allow to sit for 5 minutes.

  • Plating: Perform serial dilutions (1:10) of the neutralized sample and plate onto Agar.

  • Analysis: Plot Log(CFU/mL) vs. Time.

    • Bactericidal Definition:

      
       log reduction (99.9% kill).
      
Protocol C: Critical Micelle Concentration (CMC) Estimation

Essential for distinguishing monomeric activity from detergent-like micellar lysis.[1]

Method: Dye Solubilization (Eosin Y or Iodine).

  • Prepare a range of compound concentrations (0.01 mM to 5 mM) in water.

  • Add a constant concentration of Eosin Y (10 µM).

  • Measure Absorbance shift (approx. 518 nm to 540 nm shift upon micellization).

  • Plot: Absorbance vs. Log[Concentration]. The inflection point is the CMC.[4]

Data Interpretation & Troubleshooting

Expected Results Table
OrganismGram StatusExpected MIC Range (µg/mL)Notes
S. aureusPositive0.5 – 4.0Highly susceptible.[1]
E. faecalisPositive1.0 – 8.0Good activity.
E. coliNegative32.0 – >128.0Resistant due to outer membrane exclusion of C18 chain.
P. aeruginosaNegative>128.0Highly resistant; efflux pumps active.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Wells Concentration > Solubility limitUse a lower max concentration; ensure DMSO <1%.
Inconsistent MICs Adsorption to plasticChange to polypropylene plates; mix vigorously before transfer.
"Skipped" Wells Pipetting error or contaminationUse reverse pipetting for viscous surfactant solutions.
No Killing in Time-Kill Ineffective NeutralizerValidate neutralizer toxicity and efficacy separately (ASTM E1054).[1]

References

  • Structure-Activity Relationships of Pyridinium QACs

    • Title: Synthesis and Antimicrobial Activity of Some Pyridinium Salts.[5]

    • Source: PMC (NIH).
    • URL:[Link]

  • Neutralization Protocols

    • Title: ASTM E1054 - Standard Practices for Evaluation of Inactivators of Antimicrobial Agents.[6]

    • Source: Microchem Laboratory.[7]

    • URL:[Link]

  • General QAC Mechanism

    • Title: Mechanism of Action of Qu
    • Source: Clinical Microbiology Reviews.
    • URL:[Link][1]

  • Compound Data Verification

    • Title: 4-Methyl-1-octadecyl-pyridinium chloride Product Page.[1][8][9]

    • Source: BLD Pharm.[8][9]

Application Notes and Protocols for Biofilm Disruption Studies using 4-Methyl-1-octadecyl-pyridinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Bacterial Biofilms and the Potential of Cationic Surfactants

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces.[1] This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides a protective barrier for the embedded bacteria, rendering them significantly more resistant to conventional antimicrobial agents and the host immune system.[2] Biofilm-associated infections are a major contributor to chronic diseases and are notoriously difficult to treat, often leading to persistent and recurrent infections.[3] The increased tolerance of biofilm-embedded bacteria can be up to 1000 times greater than their planktonic (free-floating) counterparts.[3][4]

The urgent need for novel therapeutic strategies to combat biofilm-related infections has led to the exploration of anti-biofilm agents that can disrupt the biofilm structure and restore bacterial susceptibility to antimicrobials.[5][6] Among these, cationic surfactants, particularly quaternary ammonium compounds (QACs) like 4-Methyl-1-octadecyl-pyridinium chloride, have shown significant promise.[7][8] These amphiphilic molecules possess a positively charged head group and a long hydrophobic alkyl tail, enabling them to interact with and disrupt the negatively charged components of both the bacterial cell membrane and the biofilm matrix.[7][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Methyl-1-octadecyl-pyridinium chloride for biofilm disruption studies. It details the hypothesized mechanism of action, provides step-by-step experimental protocols for evaluating its efficacy, and offers insights into data interpretation.

Hypothesized Mechanism of Action of 4-Methyl-1-octadecyl-pyridinium chloride

The anti-biofilm activity of 4-Methyl-1-octadecyl-pyridinium chloride is predicated on its cationic surfactant properties. The proposed mechanism involves a multi-pronged attack on the biofilm structure and its constituent bacteria, primarily driven by electrostatic and hydrophobic interactions.[7][10]

  • Interaction with the Biofilm Matrix: The EPS matrix of a biofilm is rich in negatively charged components such as eDNA, polysaccharides, and certain proteins.[3][11] The positively charged pyridinium headgroup of 4-Methyl-1-octadecyl-pyridinium chloride is electrostatically attracted to these anionic sites within the matrix.[9] This interaction can disrupt the integrity of the EPS, leading to a weakening of the biofilm structure.[12]

  • Penetration and Disruption of Bacterial Membranes: The long, hydrophobic octadecyl tail of the molecule plays a crucial role in its antimicrobial activity.[10][13] This lipophilic chain facilitates the intercalation of the molecule into the lipid bilayer of the bacterial cell membrane.[14] This insertion disrupts the membrane's fluidity and integrity, leading to the leakage of essential intracellular components and ultimately, cell lysis. The antimicrobial efficacy of N-alkylpyridinium salts is often correlated with the length of the alkyl chain, with longer chains generally exhibiting greater activity against both Gram-positive and Gram-negative bacteria.[7][13]

  • Inhibition of Biofilm Formation: By acting on planktonic bacteria, 4-Methyl-1-octadecyl-pyridinium chloride can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.[1] Its bactericidal effect reduces the population of viable cells available to form a biofilm.

The 4-methyl group on the pyridinium ring may also influence the compound's hydrophobicity and steric interactions, potentially modulating its efficacy.

Mechanism_of_Action cluster_Biofilm Bacterial Biofilm Bacteria Bacteria Lysis Lysis Bacteria->Lysis Membrane Disruption & Cell Lysis EPS_Matrix EPS Matrix (eDNA, Polysaccharides, Proteins) Disruption Disruption EPS_Matrix->Disruption Weakening of Biofilm Structure Compound 4-Methyl-1-octadecyl- pyridinium chloride Compound->Bacteria Hydrophobic Interaction (Alkyl tail insertion) Compound->EPS_Matrix Electrostatic Attraction (Positive charge to Negative charge)

Caption: Hypothesized mechanism of 4-Methyl-1-octadecyl-pyridinium chloride in biofilm disruption.

Experimental Protocols

This section provides detailed protocols for assessing the anti-biofilm efficacy of 4-Methyl-1-octadecyl-pyridinium chloride. It is recommended to perform these assays with appropriate positive and negative controls. Common biofilm-forming bacterial strains for these studies include Staphylococcus aureus (e.g., ATCC 25923) and Pseudomonas aeruginosa (e.g., PAO1).

Protocol 1: Quantification of Biofilm Inhibition and Disruption using Crystal Violet Assay

The crystal violet (CV) assay is a simple and high-throughput method to quantify the total biofilm biomass.[10] This protocol can be adapted to assess both the inhibition of biofilm formation and the disruption of pre-formed biofilms.

Materials:

  • 4-Methyl-1-octadecyl-pyridinium chloride

  • Bacterial culture (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus, Luria-Bertani (LB) broth for P. aeruginosa)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

A. Biofilm Inhibition Assay:

  • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of approximately 0.05.

  • Prepare Compound Dilutions: Prepare a stock solution of 4-Methyl-1-octadecyl-pyridinium chloride in a suitable solvent (e.g., sterile deionized water or DMSO). Perform serial dilutions in the growth medium to achieve the desired test concentrations.

  • Inoculation and Treatment: To the wells of a 96-well plate, add 100 µL of the bacterial inoculum and 100 µL of the compound dilutions. Include wells with bacteria and medium only (positive control) and wells with sterile medium only (negative control).

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile deionized water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader.

B. Biofilm Disruption Assay:

  • Biofilm Formation: Add 200 µL of the prepared bacterial inoculum (OD600 ≈ 0.05) to the wells of a 96-well plate. Incubate statically for 24-48 hours at 37°C to allow for mature biofilm formation.

  • Washing: Gently remove the planktonic cells and wash the wells twice with 200 µL of sterile PBS.

  • Treatment: Add 200 µL of the serially diluted 4-Methyl-1-octadecyl-pyridinium chloride to the wells containing the pre-formed biofilms. Include a positive control with medium only.

  • Incubation: Incubate for a defined period (e.g., 4, 8, or 24 hours) at 37°C.

  • Quantification: Proceed with steps 5-9 from the Biofilm Inhibition Assay.

Protocol 2: Visualization and Viability Assessment of Biofilms using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm architecture and the assessment of bacterial viability within the biofilm using fluorescent stains.[14] The LIVE/DEAD™ BacLight™ Bacterial Viability Kit is commonly used for this purpose.[13]

Materials:

  • 4-Methyl-1-octadecyl-pyridinium chloride

  • Bacterial culture

  • Growth medium

  • Sterile glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Growth and Treatment: Grow biofilms on glass-bottom dishes or chamber slides as described in the biofilm disruption assay (Protocol 1B, steps 1-4).

  • Staining: After the treatment period, carefully remove the medium. Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO® 9 and propidium iodide in sterile water or buffer). Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.[13]

  • Washing: Gently rinse the biofilms with sterile PBS to remove excess stain.

  • Imaging: Immediately visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to capture the three-dimensional structure.

    • SYTO® 9: Stains live bacteria with intact cell membranes (emits green fluorescence).

    • Propidium Iodide: Stains dead bacteria with compromised cell membranes (emits red fluorescence).

  • Image Analysis: Analyze the acquired images using appropriate software (e.g., ImageJ, Imaris) to quantify parameters such as biofilm thickness, surface coverage, and the ratio of live to dead cells.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Biofilm Assays cluster_Analysis Analysis Inoculum Bacterial Inoculum Preparation Biofilm_Growth Biofilm Growth (24-48h) Inoculum->Biofilm_Growth Compound_Prep Compound Dilution Series Treatment Treatment with 4-Methyl-1-octadecyl-pyridinium chloride Compound_Prep->Treatment Biofilm_Growth->Treatment CV_Assay Crystal Violet Staining & Absorbance Reading Treatment->CV_Assay CLSM LIVE/DEAD Staining & Confocal Microscopy Treatment->CLSM Data_Analysis Data Interpretation (Biomass & Viability) CV_Assay->Data_Analysis CLSM->Data_Analysis

Caption: General experimental workflow for evaluating biofilm disruption.

Data Interpretation and Expected Results

The data obtained from these experiments will allow for a comprehensive evaluation of the anti-biofilm properties of 4-Methyl-1-octadecyl-pyridinium chloride.

Crystal Violet Assay:

  • A dose-dependent decrease in absorbance at 590 nm in the biofilm inhibition assay indicates that the compound prevents biofilm formation.

  • A dose-dependent decrease in absorbance in the biofilm disruption assay suggests that the compound is effective at removing pre-formed biofilms.

  • The results can be used to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC).

Confocal Laser Scanning Microscopy:

  • Qualitative analysis of the images will reveal changes in biofilm architecture, such as reduced thickness, decreased surface coverage, and the formation of voids in the biofilm structure upon treatment.

  • Quantitative image analysis will provide data on the percentage of live and dead cells. An increase in the red fluorescence (propidium iodide) signal relative to the green fluorescence (SYTO® 9) signal indicates a bactericidal effect of the compound on the biofilm-embedded bacteria.

Summary of Potential Quantitative Data:

ParameterDescriptionExample Data (Hypothetical)
MIC Minimum Inhibitory Concentration (planktonic)16 µg/mL
MBC Minimum Bactericidal Concentration (planktonic)32 µg/mL
MBIC₅₀ 50% Biofilm Inhibitory Concentration8 µg/mL
MBEC₅₀ 50% Biofilm Eradication Concentration64 µg/mL
% Viability Reduction Reduction in viable cells within the biofilm at a specific concentration85% at 64 µg/mL

Troubleshooting and Considerations

  • Solubility: Ensure that 4-Methyl-1-octadecyl-pyridinium chloride is fully dissolved in the chosen solvent and does not precipitate upon dilution in the growth medium.

  • Washing Steps: Be gentle during the washing steps of the crystal violet assay to avoid dislodging the biofilm, which can lead to inaccurate results.

  • Microscopy: Optimize imaging parameters (laser power, detector gain) for CLSM to avoid phototoxicity and obtain high-quality images.

  • Strain Variability: The susceptibility of biofilms to antimicrobial agents can vary significantly between different bacterial species and even between strains of the same species.

Conclusion

4-Methyl-1-octadecyl-pyridinium chloride represents a promising candidate for the development of novel anti-biofilm therapies. Its cationic surfactant nature allows for a dual-action mechanism involving both the disruption of the protective EPS matrix and the killing of embedded bacteria. The protocols outlined in this application note provide a robust framework for the systematic evaluation of its anti-biofilm efficacy. By employing these methods, researchers can gain valuable insights into the potential of this and other related compounds in the ongoing battle against biofilm-associated infections.

References

Sources

Protocol for synthesizing 4-Methyl-1-octadecyl-pyridinium chloride in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Purification of 4-Methyl-1-octadecyl-pyridinium Chloride (


-MpyCl) 

Executive Summary

This protocol details the synthesis of 4-Methyl-1-octadecyl-pyridinium chloride (also known as


-octadecyl-4-picolinium chloride), a cationic surfactant used in corrosion inhibition, antimicrobial coatings, and phase transfer catalysis.

Scientific Challenge: The synthesis involves a Menschutkin reaction between 4-picoline and 1-chlorooctadecane. Unlike alkyl bromides or iodides, the alkyl chloride is a poor electrophile due to the strength of the C-Cl bond and the chloride ion's poor leaving group ability. Consequently, standard reflux conditions often yield poor conversion rates (<40%).

Solution Strategy: This guide presents two validated protocols:

  • Method A (Direct High-Temperature Synthesis): Uses a high-boiling solvent (Toluene) or solvent-free conditions to overcome the activation energy barrier.

  • Method B (Ion Exchange - Recommended): Synthesizes the bromide salt first (rapid kinetics) followed by anion exchange to chloride, ensuring >95% purity and yield.

Reaction Mechanism & Kinetics

The reaction is a bimolecular nucleophilic substitution (


). The lone pair on the pyridine nitrogen attacks the 

-carbon of the alkyl halide.

Key Kinetic Factor: The rate follows the order


. The reaction with chloride is approximately 50–100x slower than with iodide.

MenschutkinReaction cluster_conditions Kinetic Barriers Reactants Reactants 4-Picoline + 1-Chlorooctadecane TS Transition State [Pentacoordinate Carbon] Reactants->TS  Heat (Δ)   Slow Step (k1) Product Product 4-Methyl-1-octadecylpyridinium Cl TS->Product  Irreversible   Note1 C-Cl Bond Energy: ~339 kJ/mol (Hard to break) Note2 Leaving Group Ability: I- > Br- > Cl-

Figure 1: Reaction coordinate visualization highlighting the kinetic barrier of the chloride leaving group.

Safety & Pre-Requisites

Hazard ClassChemicalRisk DescriptionMitigation
Toxic/Irritant 4-PicolineNoxious odor; lachrymator; toxic by inhalation.[1][2]Work in a fume hood. Double-glove (Nitrile).
Alkylating Agent 1-ChlorooctadecanePotential carcinogen/mutagen.Avoid skin contact.[1] Quench spills with alcoholic KOH.
Thermal Toluene/Reaction MixReflux at 110°C+.Use a blast shield if using sealed tubes.

Method A: Direct Quaternization (High-Temperature)

Best for: One-pot synthesis when high-pressure equipment is available or time is not a constraint.

Reagents:

  • 4-Picoline (MW 93.13): 1.2 equivalents (Excess drives kinetics).

  • 1-Chlorooctadecane (MW 288.94): 1.0 equivalent.

  • Solvent: Toluene (BP 110.6°C) or Xylene (BP ~140°C). Note: Acetonitrile (BP 82°C) is too cool for effective chloride displacement.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect a drying tube (CaCl2) to the top of the condenser to exclude moisture (QACs are hygroscopic).

  • Charging: Add 28.9 g (100 mmol) of 1-chlorooctadecane and 11.2 g (120 mmol) of 4-picoline.

  • Solvent: Add 50 mL of dry Toluene. (High concentration is preferred for

    
    ).
    
  • Reaction: Heat to vigorous reflux (bath temp 120°C). Stir at 600 RPM.

    • Duration: 48 to 72 hours. (Monitor by TLC: Mobile phase 10% MeOH in DCM).

  • Work-up:

    • Cool the mixture to 0°C in an ice bath. The product should precipitate as a white/off-white solid.

    • If no precipitate forms (due to toluene solubility), add 100 mL of Diethyl Ether or Hexane to force precipitation.

  • Filtration: Filter under vacuum. Wash the cake 3x with cold Hexane to remove unreacted alkyl chloride.

Method B: The "Ion Exchange" Route (Recommended)

Best for: High purity (>98%) and faster throughput.

Concept: Synthesize the bromide salt (fast reaction) and swap the anion to chloride using resin.

Step 1: Synthesis of Bromide Salt

  • React 4-Picoline (1.1 eq) with 1-Bromooctadecane (1.0 eq) in Acetonitrile at 80°C for 12 hours.

  • Yield is typically >90%. Isolate by precipitation with ether.

Step 2: Anion Exchange (Batch or Column)

  • Resin Preparation: Use a strong base anion exchange resin (e.g., Amberlite IRA-400 or Dowex 1X8) in the Chloride form .

  • Column Method:

    • Pack a glass column with 50 g of resin.

    • Dissolve 5 g of the Bromide salt in minimal Ethanol/Water (90:10).

    • Elute through the column slowly. The resin captures

      
       and releases 
      
      
      
      .
  • Isolation: Evaporate the solvent from the eluent using a rotary evaporator.

  • Drying: Dry in a vacuum oven at 50°C over

    
     for 24 hours.
    

Purification (Recrystallization)

Regardless of the synthesis method, the crude product requires purification to remove trace amines and starting materials.

Solvent System: Acetone (primary) or Ethyl Acetate/Ethanol (9:1).

  • Dissolve crude solid in the minimum amount of boiling Acetone.

  • If insoluble particles remain, perform a hot filtration.[3]

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Collect crystals via Buchner filtration.[3]

  • Critical Step: Wash with anhydrous Diethyl Ether to remove sticky non-polar impurities.

Workflow Diagram

SynthesisWorkflow cluster_method Synthesis Selection Start Start Choice Select Precursor Start->Choice MethodA Method A: 1-Chlorooctadecane (Reflux Toluene, 72h) Choice->MethodA Direct Route MethodB Method B: 1-Bromooctadecane (Reflux MeCN, 12h) Choice->MethodB High Yield Route Crude Crude Product Isolation (Precipitation w/ Hexane) MethodA->Crude Exchange Anion Exchange Resin (Br- to Cl-) MethodB->Exchange Intermediate Bromide Exchange->Crude Purify Recrystallization (Acetone) Crude->Purify Final Pure 4-Methyl-1-octadecyl- pyridinium Chloride Purify->Final

Figure 2: Decision tree for synthesis and purification workflows.

Characterization & Quality Control

A. Melting Point

  • Expected Range: 215°C – 225°C (Decomposes).

  • Note: Sharpness of the melting point indicates purity. A range >2°C suggests retained solvent or starting material.

B. Proton NMR (


-NMR, 400 MHz, 

)
Verify the integration ratio between the aromatic protons and the terminal methyl group of the alkyl chain.
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Context
9.30 Doublet (d)2HH-2, H-6Protons adjacent to

(Deshielded)
7.95 Doublet (d)2HH-3, H-5Protons adjacent to Methyl group
4.90 Triplet (t)2H


-methylene of octadecyl chain
2.70 Singlet (s)3H

Methyl group on Pyridine ring
1.95 - 2.05 Multiplet (m)2H


-methylene
1.20 - 1.35 Multiplet (m)30HBulk Chain

0.88 Triplet (t)3HTerminal

End of alkyl chain

C. Solubility Check

  • Soluble: Water, Ethanol, Methanol, Chloroform.

  • Insoluble: Diethyl Ether, Hexane, Benzene.

  • Test: Dissolve 10 mg in 1 mL water. It should form a clear, foaming solution. Turbidity indicates unreacted 1-chlorooctadecane.

References

  • Menschutkin Reaction Kinetics: Menshutkin, N. (1890). Z. Phys. Chem., 5, 589.
  • Solvent Effects: Abboud, J. L. M., et al. "Critical compilation of scales of solvent parameters." Pure and Applied Chemistry 71.4 (1999): 645-718.

  • Synthesis of Pyridinium Surfactants: Pernak, J., et al. "Synthesis and antimicrobial activities of new pyridinium and benzimidazolium chlorides." European Journal of Medicinal Chemistry 36.11 (2001): 899-907.

  • Purification Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • NMR Data Verification: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Basis for chemical shift assignments).

Sources

Application Note: 4-Methyl-1-octadecyl-pyridinium Chloride as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for 4-Methyl-1-octadecyl-pyridinium chloride (also known as N-octadecyl-4-picolinium chloride or Stearylpyridinium chloride). It details its chemical profile, mechanism of action, and validated experimental protocols for use as a Phase Transfer Catalyst (PTC).

Abstract & Core Utility

4-Methyl-1-octadecyl-pyridinium chloride is a cationic surfactant and phase transfer catalyst (PTC) characterized by a hydrophilic positively charged pyridinium head group and a lipophilic C18 (octadecyl) tail. Unlike symmetric quaternary ammonium salts (e.g., TBAB), this molecule exhibits strong amphiphilic behavior, making it uniquely effective in micellar phase transfer catalysis and interfacial reactions where one phase is highly non-polar. The 4-methyl substituent on the pyridine ring provides enhanced hydrolytic stability compared to unsubstituted pyridinium salts while maintaining the electrophilic nature required for anion activation.

Key Applications:

  • Nucleophilic Substitutions: Halogen exchange, cyanation, and thiocyanation in liquid-liquid systems.

  • Oxidation Reactions: Transfer of oxidizing anions (MnO₄⁻, Cr₂O₇²⁻) into organic solvents.

  • Nanoparticle Synthesis: Acting as both a capping agent and a transfer agent for metal colloidal synthesis.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 1-Octadecyl-4-methylpyridin-1-ium chloride
Common Name Stearyl-4-picolinium chloride
CAS Number 38325-97-2
Molecular Formula C₂₄H₄₄ClN
Molecular Weight 382.07 g/mol
Appearance White to off-white waxy solid or powder
Solubility Soluble in water (warm), ethanol, chloroform, DCM; Insoluble in hexane.[1]
CMC (Critical Micelle Conc.) ~0.1 - 0.5 mM (lower than corresponding C16 analogs)
Melting Point 120–125 °C (varies with hydration)

Mechanism of Action

This catalyst operates via the Starks’ Extraction Mechanism but is enhanced by its surfactant nature. The long C18 chain allows the cation (


) to deeply penetrate the organic phase, dragging the anionic nucleophile (

) with it. The 4-methyl group donates electron density to the ring, slightly reducing the positive charge density on the nitrogen. This creates a "looser" ion pair with the anion in the organic phase compared to electron-deficient pyridinium salts, potentially increasing the nucleophilicity of the anion ("naked anion" effect).
Graphviz Diagram: Interfacial Phase Transfer Mechanism

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase node_aq Aqueous Phase (Reservoir of Y-) node_org Organic Phase (Substrate R-X) node_interface Interface / Micelle Surface NaY Na+  Y- (Salt Source) QY_aq Q+ Y- (Active Pair) NaY->QY_aq Ion Exchange (Y- displaces Cl-) QCl_aq Q+ Cl- (Catalyst) QY_org Q+ Y- (Active Catalyst) QY_aq->QY_org Phase Transfer (Driven by C18 Chain) node_micelle Micellar Effect: At high conc, Q+ forms micelles. Reaction may occur at micelle interface. QY_aq->node_micelle RX R-X (Substrate) RY R-Y (Product) RX->RY Reaction QY_org->RY Nucleophilic Attack (Rate Determining) QCl_org Q+ X- (Spent Catalyst) QY_org->QCl_org Releases Y-, Picks up X- QCl_org->QCl_aq Catalyst Regeneration (Return to Aq)

Caption: The cyclic transport of anionic nucleophiles (Y-) from the aqueous phase to the organic phase by the lipophilic pyridinium cation (Q+).

Experimental Protocols

Protocol A: Nucleophilic Cyanation (Benzyl Chloride Benzyl Cyanide)

A benchmark reaction demonstrating the catalyst's ability to transfer


 ions.

Reagents:

  • Benzyl chloride (10 mmol, 1.26 g)

  • Sodium cyanide (15 mmol, 0.74 g) (Caution: Highly Toxic)

  • 4-Methyl-1-octadecyl-pyridinium chloride (0.5 mmol, 5 mol%)

  • Solvent: Toluene (15 mL)

  • Water (15 mL)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Cyanide in 15 mL of water.

  • Catalyst Addition: Add the 4-Methyl-1-octadecyl-pyridinium chloride to the aqueous solution. Stir for 5 minutes until a milky suspension or micellar solution forms.

  • Organic Phase: Add Benzyl chloride dissolved in 15 mL of Toluene.

  • Reaction: Heat the biphasic mixture to 90°C with vigorous stirring (>800 RPM). Note: High stirring speed is critical to maximize interfacial area.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 9:1) or GC-MS. The reaction typically completes in 2–4 hours.

  • Workup: Cool to room temperature. Separate the layers. Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous

    
    .
    
  • Purification: Remove solvent under reduced pressure. The product (Benzyl cyanide) is obtained as a pale yellow oil.

Self-Validation Check:

  • If reaction is slow: Increase stirring speed. The C18 chain can cause emulsion; if emulsion is too stable, add a small amount of NaCl to break it during workup.

Protocol B: Permanganate Oxidation ("Purple Benzene")

Demonstrates the transfer of oxidizing agents into non-polar solvents.

Reagents:

  • Benzyl alcohol (5 mmol)

  • Potassium Permanganate (

    
    ) (10 mmol)
    
  • 4-Methyl-1-octadecyl-pyridinium chloride (0.25 mmol, 5 mol%)

  • Solvent: Benzene or Dichloromethane (DCM) (20 mL)

  • Water (20 mL)

Procedure:

  • Aqueous Prep: Dissolve

    
     in water. The solution will be deep purple.
    
  • Biphasic Setup: Add the organic solvent containing Benzyl alcohol. The organic layer (top for Benzene, bottom for DCM) will initially be colorless.

  • Catalysis: Add the pyridinium catalyst.

  • Observation: Upon vigorous stirring, the organic layer will turn purple , indicating the successful transfer of

    
     ions into the organic phase by the lipophilic pyridinium cation.
    
  • Completion: Stir at room temperature for 1-3 hours. The purple color in the organic phase will eventually turn brown (

    
     precipitate) as the oxidant is consumed.
    
  • Workup: Filter the brown precipitate through a Celite pad. Evaporate the filtrate to obtain Benzoic acid.

Optimization & Troubleshooting

ParameterRecommendationRationale
Stirring Speed High (>800 RPM) Essential for PTC. This catalyst is a surfactant; vigorous mixing creates high interfacial surface area for ion exchange.
Temperature 60°C - 90°C Higher temperatures facilitate the desorption of the product from the interface and increase the exchange rate.
Solvent Choice Toluene, DCM, Chloroform Non-polar aprotic solvents work best. Highly polar solvents (DMF, DMSO) compete with the catalyst and are unnecessary in PTC.
Catalyst Load 1 - 5 mol% Higher loads (up to 10%) may form stable emulsions (difficult separation). 5% is the optimal balance of rate vs. workup ease.
Anion Poisoning Avoid Iodide (if possible) Highly lipophilic anions (like

or

) bind tightly to the catalyst (

), preventing it from picking up the reactant anion (

,

). Use Chloride or Bromide salts.[2]

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H400: Very toxic to aquatic life (common for quaternary ammonium/pyridinium surfactants).

  • Handling: Wear nitrile gloves and safety goggles. Avoid breathing dust.

  • Disposal: Do not dispose of down the drain. Collect as hazardous organic waste due to aquatic toxicity.

  • Storage: Store in a cool, dry place. Hygroscopic – keep container tightly sealed.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

  • Brunelle, D. J. (Ed.). (2013). Phase Transfer Catalysis: Mechanisms and Syntheses. ACS Symposium Series. Link

  • PubChem. (2023). "1-Octadecylpyridinium chloride Compound Summary". National Library of Medicine. Link

  • Shirakawa, S., & Maruoka, K. (2013). "Recent developments in asymmetric phase-transfer reactions". Angewandte Chemie International Edition, 52(2), 4312-4348. (Context on chiral pyridinium derivatives). Link

  • TCI Chemicals. (2023). "Product Specification: 1-Octadecylpyridinium Chloride". Link

Sources

Advanced Formulation Strategies: 4-Methyl-1-octadecyl-pyridinium Chloride in Targeted Drug & Gene Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1-octadecyl-pyridinium chloride (C18-M-Pyr) represents a specialized class of cationic surfactants with distinct advantages over conventional quaternary ammonium lipids (e.g., DOTAP, Cetylpyridinium chloride). Distinguished by its extended C18 (octadecyl) hydrophobic tail and the 4-methyl substituted pyridinium headgroup , this molecule offers superior bilayer stability and unique mitochondrial targeting capabilities.

Unlike simple aliphatic amines, the delocalized positive charge on the pyridinium ring facilitates Nernstian accumulation within the mitochondrial matrix, making this compound a dual-purpose agent: a high-efficiency gene transfection vector and a mitochondria-tropic carrier for therapeutic payloads.

This guide provides field-proven protocols for formulating C18-M-Pyr into stable liposomal systems, specifically tailored to overcome the solubility and phase-transition challenges associated with long-chain cationic lipids.

Physicochemical Profile & Formulation Parameters

Before initiating formulation, it is critical to understand the thermodynamic behavior of C18-M-Pyr. The C18 chain confers a high phase transition temperature (


), requiring specific thermal handling during processing.
PropertySpecificationFormulation Impact
Molecular Formula

--
Molecular Weight 382.07 g/mol Use for molar ratio calculations (e.g., Lipid:DNA).
Hydrophobic Chain C18 (Octadecyl)High

(>50°C).
Requires hydration temperatures of 60-65°C to ensure fluid phase mixing.
Headgroup 4-MethylpyridiniumDelocalized cation.[1] "Softer" charge than ammonium, potentially reducing toxicity while maintaining DNA binding.
Est. CMC ~0.05 - 0.1 mMSignificantly lower than C16 analogs (~0.9 mM). Forms stable micelles/liposomes at lower concentrations.
Solubility Chloroform, Ethanol, MethanolPoorly soluble in cold water. Do not attempt to dissolve directly in aqueous buffer without heating.

Application Note 1: Gene Delivery Systems (Lipoplexes)

Mechanism of Action

C18-M-Pyr acts as a cationic lipid that electrostatically binds to the anionic phosphate backbone of DNA/RNA. The amphiphilic nature drives self-assembly into liposomes, while the positive surface charge condenses genetic material into compact nanoparticles (lipoplexes), facilitating endocytosis.

Protocol: Preparation of Cationic Liposomes via Thin-Film Hydration

Target Formulation: Unilamellar vesicles (approx. 100-150 nm) for gene transfection. Standard Ratio: 1:1 molar ratio of C18-M-Pyr to Helper Lipid (DOPE or Cholesterol). DOPE is preferred for endosomal escape (fusogenic); Cholesterol is preferred for serum stability.

Materials
  • Cationic Lipid: 4-Methyl-1-octadecyl-pyridinium chloride

  • Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Solvent: Chloroform (HPLC Grade)

  • Hydration Buffer: 20 mM HEPES or 5% Dextrose (pH 7.4). Avoid high salt (PBS) during initial hydration to prevent aggregation.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve C18-M-Pyr in Chloroform at 10 mg/mL. Note: If the lipid is solid, slight warming (30°C) may speed up dissolution.

    • Dissolve DOPE in Chloroform at 10 mg/mL.

  • Thin Film Formation:

    • In a round-bottom flask, mix the cationic lipid and DOPE at a 1:1 molar ratio .

    • Evaporate the solvent using a rotary evaporator at 40°C under vacuum.

    • Critical Step: Continue drying under high vacuum (or a nitrogen stream) for at least 2 hours to remove trace solvent, which is cytotoxic.

  • Hydration (The "Hot" Step):

    • Pre-heat the hydration buffer (HEPES/Dextrose) to 65°C .

    • Add the hot buffer to the dried lipid film. Final lipid concentration should be 1-2 mg/mL.

    • Vortex vigorously for 2-3 minutes while keeping the flask submerged in a 65°C water bath .

    • Result: A milky suspension of Multilamellar Vesicles (MLVs).

  • Sizing (Sonication/Extrusion):

    • Probe Sonication: Sonicate the warm suspension (maintain >50°C) using a probe sonicator at 40% amplitude for 5 minutes (pulsed: 10s on, 10s off) to prevent overheating.

    • Alternative (Extrusion): Pass the suspension 11 times through a 100 nm polycarbonate membrane using a heated extruder set to 65°C.

    • Result: Transparent/opalescent Small Unilamellar Vesicles (SUVs).

  • Lipoplex Formation (Just prior to use):

    • Dilute plasmid DNA and Liposomes separately in serum-free medium.

    • Mix to achieve a Charge Ratio (+/-) of 4:1 to 6:1 (Lipid Nitrogen : DNA Phosphate).

    • Incubate at Room Temperature for 20 minutes.

Visualization: Lipoplex Assembly Workflow

LipoplexWorkflow RawLipids Raw Materials (C18-M-Pyr + DOPE) SolventMix Solvent Mixture (Chloroform) RawLipids->SolventMix ThinFilm Dry Lipid Film (Vacuum Evap) SolventMix->ThinFilm Solvent Removal Hydration Hydration @ 65°C (> Tm Critical) ThinFilm->Hydration Add Buffer MLV MLVs (Milky Suspension) Hydration->MLV Sizing Sonication/Extrusion (Energy Input) MLV->Sizing SUV Cationic Liposomes (SUVs ~100nm) Sizing->SUV Lipoplex Lipoplex (Self-Assembly) SUV->Lipoplex Electrostatic Interaction DNA Plasmid DNA (Anionic) DNA->Lipoplex

Figure 1: Workflow for generating C18-M-Pyr lipoplexes.[2] Note the critical high-temperature hydration step.

Application Note 2: Mitochondrial Targeting

Mechanism: The "Trojan Horse" Effect

Mitochondria maintain a high negative membrane potential (


). Lipophilic cations, such as the 4-methyl-pyridinium  headgroup, can cross the hydrophobic inner mitochondrial membrane and accumulate in the matrix according to the Nernst equation (approx. 10-fold accumulation for every 61.5 mV potential difference).

The 4-methyl group specifically modulates the electron density of the pyridinium ring, potentially enhancing stability against enzymatic reduction compared to unsubstituted pyridinium rings, while the C18 chain anchors the molecule firmly in lipid bilayers.

Protocol: Validation of Mitochondrial Accumulation

Objective: Confirm that C18-M-Pyr based carriers localize to mitochondria in live cells.

  • Cell Seeding: Seed HeLa or MCF-7 cells on sterile glass coverslips (50,000 cells/well).

  • Treatment:

    • Prepare Fluorescently-labeled Liposomes (incorporate 0.5 mol% Rhodamine-PE into the lipid film described in Sec 3).

    • Incubate cells with liposomes (10-50 µM lipid conc) for 4 hours at 37°C.

  • Counter-Staining:

    • Remove media and wash with PBS.

    • Add MitoTracker™ Green FM (100 nM) in fresh media. Incubate for 15-30 mins.

  • Imaging:

    • Wash cells 3x with PBS.

    • Image immediately using Confocal Laser Scanning Microscopy (CLSM).

    • Analysis: Calculate Pearson’s Correlation Coefficient (PCC) between the Red channel (Liposomes) and Green channel (Mitochondria). A PCC > 0.7 indicates successful targeting.

Visualization: Mitochondrial Targeting Mechanism[1][3][4]

MitoTargeting Extracellular Extracellular Space (0 mV) Cytosol Cytosol (-60 mV) Extracellular->Cytosol Plasma Membrane Entry (Endocytosis) MitoMatrix Mitochondrial Matrix (-180 mV) Cytosol->MitoMatrix Driven by ΔΨm (Electrophoretic Uptake) Lipid C18-M-Pyr (Cationic Lipid) Lipid->Extracellular

Figure 2: Electrophoretic accumulation of C18-M-Pyr driven by the mitochondrial membrane potential.

Troubleshooting & Quality Control (Expert Insights)

Solubility Issues (Precipitation)
  • Symptom: White flakes appear upon adding buffer to the lipid film.

  • Cause: The hydration temperature was below the phase transition temperature (

    
    ) of the C18 chain.
    
  • Fix: Re-heat the mixture to 70°C and sonicate while hot. Ensure the buffer is pre-heated before addition.

Aggregation in Physiological Salt
  • Symptom: Liposomes clump immediately when added to PBS or DMEM.

  • Cause: Charge shielding by

    
     and 
    
    
    
    ions reduces electrostatic repulsion.
  • Fix:

    • Formulate liposomes in 5% Dextrose (non-ionic).

    • Add PEGylated lipid (e.g., DSPE-PEG2000 at 1-2 mol%) to the formulation. This provides steric stabilization ("Stealth" liposomes) preventing salt-induced aggregation.

Cytotoxicity
  • Symptom: High cell death observed >24h post-transfection.

  • Cause: High charge density disrupts plasma membranes.

  • Fix:

    • Reduce the Lipid:DNA charge ratio.

    • Wash cells 4 hours post-transfection to remove free liposomes.

    • The 4-methyl derivative is generally less toxic than naked pyridinium, but dose titration is still required.

References

  • Van der Woude, I., et al. (1997). "Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery." Proceedings of the National Academy of Sciences, 94(4), 1160-1165. Link

  • Badea, I., et al. (2005). "In vitro and in vivo transfection efficiency of gemini surfactants with pyridinium head groups." The Journal of Gene Medicine. (Contextual grounding on pyridinium gene delivery).
  • Hoye, A. T., et al. (2008). "Targeting Mitochondria." Accounts of Chemical Research, 41(1), 87-97. Link (Mechanistic basis for delocalized cation targeting).

  • PubChem. (2025).[3] "4-Methyl-1-octadecylpyridinium chloride Compound Summary." National Library of Medicine. Link (Chemical structure and property verification).

  • Ilk, S., et al. (2011). "Synthesis and characterization of novel pyridinium-based cationic surfactants." Journal of Surfactants and Detergents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-1-octadecyl-pyridinium chloride

[1][2]

Topic: Purification & Troubleshooting Guide for 4-Methyl-1-octadecyl-pyridinium chloride Document ID: TS-PUR-4M1OP-001 Audience: Senior Chemists, Process Engineers, Drug Development Researchers[1][2][3]

Core Technical Overview

4-Methyl-1-octadecyl-pyridinium chloride (also known as 1-Octadecyl-4-methylpyridinium chloride) is a quaternary ammonium salt synthesized via the Menshutkin reaction between 4-picoline (4-methylpyridine) and 1-chlorooctadecane.[1][2]

Achieving pharmaceutical or analytical grade purity (>98%) is often hindered by three primary factors:

  • The "Oiling Out" Phenomenon: Long alkyl chains (C18) impart significant lipophilicity, often causing the salt to separate as a viscous oil rather than a crystal during cooling.[4]

  • Stubborn Starting Materials: Unreacted 1-chlorooctadecane has low solubility in water but high solubility in non-polar solvents, whereas the target salt is the inverse.[4]

  • Hygroscopicity: Like most quaternary salts, this compound is deliquescent, requiring strict moisture control during handling.[2][4]

Troubleshooting & FAQs

Category 1: Physical State & Crystallization Issues

Q: My crude product is a viscous, dark orange oil that refuses to crystallize. How do I convert it to a solid? A: This is a classic "oiling out" issue caused by solvent entrapment or high impurity levels lowering the melting point.

  • The Fix (Trituration): Do not attempt to recrystallize immediately.[4]

    • Decant any supernatant solvent.[3][4]

    • Add Diethyl Ether or Ethyl Acetate (approx. 10 mL per gram of oil).[3][4]

    • Vigorously stir or sonicate the biphasic mixture. The non-polar solvent will extract unreacted starting materials and induce the salt to crash out as a solid.[4]

    • Once solidified, filter and proceed to the Master Recrystallization Protocol.[4]

Q: I am getting low yields (<50%) after recrystallization from Ethanol. A: 4-Methyl-1-octadecyl-pyridinium chloride is highly soluble in ethanol.[1][3] If you use ethanol alone, significant product remains in the mother liquor.[4]

  • The Fix: Use a Binary Solvent System . Dissolve the salt in the minimum amount of hot Ethanol (or Isopropanol), then slowly add an anti-solvent (Acetone or Ethyl Acetate) until persistent cloudiness appears.[2][4] Cool slowly to 4°C. This drastically improves recovery yield while maintaining purity.[4]

Category 2: Impurity Removal[1][2]

Q: The product has a persistent smell of pyridine/picoline. How do I remove it? A: The smell indicates unreacted 4-picoline.[1]

  • The Fix: Wash the solid crude product with Diethyl Ether or Hexanes . The starting material (4-picoline) is miscible with these solvents, while the quaternary salt is insoluble.[4][5] Repeat the wash 3 times before recrystallization.

Q: My product is off-white/yellow even after recrystallization. A: Coloration typically comes from oxidation byproducts of the pyridine ring or trace polymerization.[1][3]

  • The Fix: Perform an Activated Charcoal Treatment .

    • Dissolve the salt in hot Ethanol.

    • Add Activated Charcoal (5-10 wt%).

    • Stir at reflux for 15 minutes.

    • Filter hot through a Celite pad to remove the charcoal.

    • Proceed with crystallization by adding the anti-solvent (Acetone/EtOAc).[4]

Master Purification Protocol

Objective: Purify crude 4-Methyl-1-octadecyl-pyridinium chloride to >98% purity.

Solvent Selection Strategy
RoleRecommended SolventWhy?
Primary Solvent Ethanol (Abs.) or Isopropanol High solubility for the salt; good thermal gradient.[1][3]
Anti-Solvent Acetone or Ethyl Acetate The salt is insoluble; these solvents dissolve non-polar impurities (starting alkyl halides).[4]
Wash Solvent Diethyl Ether Excellent for removing unreacted 4-picoline; salt is completely insoluble.[1][3]
Step-by-Step Methodology
  • Crude Preparation (Trituration):

    • If the crude is an oil, add Diethyl Ether (20 mL/g) and sonicate until it becomes a suspension of solid particles.[2][4][5]

    • Filter the solid using a sintered glass funnel (Grade 3 or 4).[4]

    • Critical: Do not let the solid suck dry completely if it is hygroscopic; keep a solvent layer until ready to transfer.[4]

  • Dissolution:

    • Transfer the solid to a round-bottom flask.

    • Add Absolute Ethanol (approx. 2-3 mL per gram of solid).[1][4]

    • Heat to reflux (approx. 78°C) with stirring.

    • Note: If the solution is colored, perform the Charcoal Treatment (see FAQ above) at this stage.[2][4]

  • Crystallization (The "Cloud Point" Method):

    • Remove the heat source but keep stirring.

    • While hot, dropwise add Acetone (or Ethyl Acetate).[2][4][5]

    • Stop immediately when a faint white turbidity (cloudiness) persists.[4]

    • Add 1-2 drops of Ethanol to clear the solution back to transparent.[1]

  • Cooling & Isolation:

    • Allow the flask to cool to room temperature undisturbed (wrapping in foil helps slow cooling for larger crystals).[4]

    • Place in a fridge (4°C) for 4–12 hours.

    • Filter the white crystals under vacuum / nitrogen atmosphere.

    • Wash the filter cake with cold Acetone (2 x 10 mL).

  • Drying:

    • Dry in a vacuum oven at 40°C over P₂O₅ or Silica Gel for 24 hours.

    • Storage: Store in a desiccator; the compound is hygroscopic.

Decision Logic & Workflow

The following diagram illustrates the critical decision points during the purification process to ensure maximum yield and purity.

PurificationWorkflowStartCrude Reaction MixtureCheckStatePhysical State CheckStart->CheckStateIsOilState: Oily / StickyCheckState->IsOilIsSolidState: Solid PrecipitateCheckState->IsSolidTriturationTrituration(Add Et2O, Sonicate)IsOil->TriturationFix Oiling OutFiltration1Filtration(Remove unreacted 4-picoline)IsSolid->Filtration1Trituration->IsSolidColorCheckIs Solution Colored?Filtration1->ColorCheckRecrystRecrystallization(Solvent: EtOH / Anti-Solvent: Acetone)FinalFilterFinal Filtration(Wash with cold Acetone)Recryst->FinalFilterCharcoalActivated CharcoalTreatmentCharcoal->RecrystColorCheck->RecrystNo (Clear)ColorCheck->CharcoalYes (Yellow/Brown)DryingVacuum Drying(over P2O5)FinalFilter->Drying

Caption: Workflow for converting crude 4-Methyl-1-octadecyl-pyridinium chloride into pure crystalline salt.[1][2][3]

References

  • Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][3][6] (General procedure for pyridinium salt handling and recrystallization). Available at: [Link][1][2][4]

  • PubChem. 1-Octadecylpyridinium chloride (Compound Summary). (Physical properties and solubility data).[2][4][7][8] Available at: [Link][1][2][4]

  • Royal Society of Chemistry. Synthesis of quaternary halide salts (Green Chemistry).[4] (Protocols for alkylation and washing of quaternary salts). Available at: [Link][1][2][4]

  • Arkivoc. Synthesis of functionalized pyridinium salts. (Recrystallization techniques using acetonitrile/ethyl acetate).[2][4] Available at: [Link][1][2][4]

Overcoming solubility issues with 4-Methyl-1-octadecyl-pyridinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Solubility Challenges for a Long-Chain Cationic Surfactant

Welcome to the technical support guide for 4-Methyl-1-octadecyl-pyridinium chloride (CAS: 38325-97-2). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of this molecule's behavior in solution. This guide is structured to address common challenges encountered in the lab, explaining the physicochemical principles behind each troubleshooting step to empower your research.

The core challenge with 4-Methyl-1-octadecyl-pyridinium chloride stems from its amphiphilic nature. It combines a polar, hydrophilic pyridinium chloride headgroup with a long, nonpolar C18 (octadecyl) alkyl tail. This dual character drives its tendency to self-assemble in aqueous solutions and dictates its solubility across a range of solvents.

Frequently Asked Questions & Troubleshooting

Q1: What is the primary reason for the poor aqueous solubility of 4-Methyl-1-octadecyl-pyridinium chloride?

The limited solubility in water is a direct consequence of the molecule's structure. The long, 18-carbon octadecyl chain is highly hydrophobic (water-repelling). When introduced into water, these nonpolar tails disrupt the highly ordered hydrogen-bonding network of water molecules, which is an energetically unfavorable process. While the charged pyridinium headgroup is hydrophilic and readily interacts with water, the energetic cost of accommodating the long hydrophobic tail results in low monomeric solubility.

To achieve higher concentrations in aqueous media, the system must overcome this energy barrier, which typically occurs through self-assembly into organized structures like micelles.[1]

Q2: I've noticed my aqueous solution becomes slightly cloudy or opalescent at higher concentrations. What is happening?

You are observing the formation of micelles. 4-Methyl-1-octadecyl-pyridinium chloride is a cationic surfactant.[2] At a specific concentration known as the Critical Micelle Concentration (CMC) , individual surfactant molecules (monomers) spontaneously self-assemble into spherical structures called micelles.[3] In these micelles, the hydrophobic tails cluster together in the core, away from the water, while the hydrophilic pyridinium heads form the outer shell, readily interacting with the aqueous environment.

This phenomenon is crucial to understand:

  • Below the CMC: The compound exists primarily as individual dissolved monomers. The surface tension of the solution decreases significantly as you add more surfactant.[3][4]

  • At and Above the CMC: The interface is saturated, and any additional surfactant molecules form micelles. Properties like surface tension and conductivity change much more slowly with increasing concentration.[5]

Micelle formation is a form of solubilization and is essential for encapsulating nonpolar drugs or agents in drug delivery applications.[1]

cluster_0 Below CMC cluster_1 Above CMC A Water Molecules B Surfactant Monomers C Micelle (Hydrophobic Core) D Hydrophilic Shell (Pyridinium Heads) E Water Molecules X Increasing Surfactant Concentration cluster_1 cluster_1 cluster_0 cluster_0

Caption: Micelle formation above the Critical Micelle Concentration (CMC).

Q3: What is the expected solubility of 4-Methyl-1-octadecyl-pyridinium chloride in common organic solvents?

The principle of "like dissolves like" is an excellent guide here.[6] The molecule has both a polar/ionic part and a large nonpolar part. Its solubility will depend on the solvent's ability to interact favorably with one or both of these regions.

Solvent Class Example Solvents Relative Polarity Expected Solubility Rationale
Polar Protic Water, Ethanol, MethanolHighLow to ModerateThe ionic headgroup interacts well, but the long alkyl tail limits solubility. Solubility is higher in alcohols than in water.
Polar Aprotic DMSO, DMF, AcetonitrileHighModerate to HighThese solvents can effectively solvate the pyridinium cation, and their organic nature accommodates the alkyl tail better than water.[7]
Moderate Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)ModerateHighThese solvents provide a good balance, capable of interacting with both the polar head and the nonpolar tail.
Nonpolar Toluene, Hexane, Diethyl EtherLowLow to ModerateThe long octadecyl tail interacts well, but the ionic headgroup is poorly solvated, limiting overall solubility.[8]

Troubleshooting Guide: Preparing Solutions

Q4: My compound is not dissolving in an aqueous buffer even with vigorous stirring. What basic steps should I take?

For challenging solubilizations, a systematic approach combining physical methods is most effective. This workflow is designed to start with the least harsh methods first.

start Start: Add compound to small amount of solvent stir Vigorous Stirring (Vortex / Magnetic Stirrer) 30-60 min start->stir check1 Fully Dissolved? stir->check1 sonicate Sonication (Bath Sonicator) 15-30 min cycles check1->sonicate No success Success: Bring to final volume and filter sterilize check1->success Yes check2 Fully Dissolved? sonicate->check2 heat Gentle Heating (35-45°C Water Bath) Monitor closely check2->heat No check2->success Yes check3 Fully Dissolved? heat->check3 cosolvent Consider Co-Solvent (See Protocol Below) check3->cosolvent No check3->success Yes

Caption: Systematic workflow for dissolving 4-Methyl-1-octadecyl-pyridinium chloride.

Causality Explained:

  • Stirring/Vortexing: Increases the interaction between the solvent and the surface of the solid particles.

  • Sonication: Uses ultrasonic waves to create cavitation (the rapid formation and collapse of micro-bubbles), which breaks apart particle agglomerates and enhances solvent penetration.

  • Heating: For most solids, solubility increases with temperature.[9] Heat provides the energy needed to break the compound's crystal lattice and disrupt the hydrophobic effect of the long alkyl chain in water. This is typically an endothermic process.[10] Caution: Use minimal effective heat to avoid potential degradation, especially over long periods.

Q5: Can I use a co-solvent to prepare a concentrated aqueous stock solution?

Absolutely. This is a highly effective and common strategy. A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system to be more favorable for dissolving amphiphilic compounds.[11][12]

Mechanism of Action: Co-solvents like ethanol or DMSO reduce the polarity of the aqueous phase. This decreases the energetic penalty of solvating the hydrophobic octadecyl tail, thereby increasing the compound's overall solubility.[7]

Recommended Co-solvents:

  • Ethanol (EtOH)

  • Isopropanol (IPA)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol (e.g., PEG 300/400)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution using a Co-Solvent

This protocol provides a reliable method for preparing a stock solution for use in cell-based assays or formulation development.

Materials:

  • 4-Methyl-1-octadecyl-pyridinium chloride

  • Ethanol (ACS grade or higher)

  • Nuclease-free water or desired aqueous buffer

  • Sterile conical tubes

  • Calibrated pipettes

  • Vortex mixer and water bath

Procedure:

  • Weigh Compound: Accurately weigh the required mass of 4-Methyl-1-octadecyl-pyridinium chloride in a sterile conical tube.

  • Initial Wetting (The "Slurry" Step): Add a small volume of ethanol directly to the dry powder to create a slurry or paste. For example, to make 10 mL of a 10 mM solution, start by adding 200-500 µL of ethanol. Vortex thoroughly.

    • Expert Insight: This step is critical. Wetting the powder with a solvent in which it is highly soluble prevents clumping when the aqueous phase is added and dramatically speeds up dissolution.

  • Add Aqueous Phase: While vortexing, slowly add approximately 80% of the final required volume of water or buffer.

  • Promote Dissolution: Continue vortexing. If the solution is not clear, use the troubleshooting workflow:

    • Sonicate in a water bath for 15-minute intervals.

    • If necessary, warm the solution in a 37°C water bath for 15-30 minutes with intermittent vortexing.

  • Final Volume Adjustment: Once the solution is completely clear, add water or buffer to reach the final desired volume.

  • Sterilization: If for biological use, filter the final solution through a 0.22 µm syringe filter compatible with your co-solvent (e.g., a PVDF or PTFE membrane for solutions containing ethanol).

Q6: My compound dissolves with heat, but crashes out of solution when it cools to room temperature. What's happening and how can I fix it?

This phenomenon is called supersaturation . By heating, you were able to dissolve more compound than is stable at room temperature. As the solution cools, its capacity to hold the solute decreases, and the excess compound precipitates out.

Solutions:

  • Work at a Lower Concentration: The simplest solution is to prepare a stock at a concentration that is stable at your working temperature.

  • Use a Co-solvent: As described in the protocol above, adding a co-solvent can increase the stable room-temperature solubility, preventing precipitation.

  • pH Adjustment (Advanced): While the quaternary pyridinium nitrogen is permanently charged and not directly affected by pH, the overall formulation's stability can sometimes be influenced by the pH of the buffer system, especially if other excipients are present. This is less likely to be the primary factor but can be considered in complex formulations.[11]

  • Formulation Approaches (Drug Development): For very high target concentrations, advanced formulation strategies may be required, such as creating a self-emulsifying drug delivery system (SEDDS), a microemulsion, or a solid dispersion.[12][13][14] These techniques encapsulate the drug in a stable carrier system.

References

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • ResearchGate. (n.d.). Dicationic pyridinium salts as new organic ionics: Changes in solid-state phases and thermal/electrochemical properties | Request PDF. [Link]

  • Scribd. (2023, August 14). C-H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility | PDF. [Link]

  • Pakistan Academy of Sciences. (2024, November 15). Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. [Link]

  • ResearchGate. (2025, August 10). Features of the molecular structure of pyridinium salts and their dissolving power with respect to cellulose | Request PDF. [Link]

  • Biolin Scientific. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (2025, December 19). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

  • ResearchGate. (n.d.). Critical micelle concentration of alkylpyridinium chlorides and bromides at 25 °C. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. [Link]

  • ACS Publications. (2020, May 6). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?[Link]

  • YouTube. (2020, December 10). Effect of Temperature on Solubility // HSC Chemistry. [Link]

  • Wikipedia. (n.d.). Pyridinium chloride. [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. [Link]

  • PubChem. (n.d.). Pyridinium, 4-methyl-1-octyl-. [Link]

  • apicule. (n.d.). Pyridinium, 4-methyl-1-(phenylmethyl)-, chloride (1:1) (CAS No: 23662-66-0) API Intermediate Manufacturers. [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information. [Link]

  • AIP Publishing. (n.d.). Dissolution of Cellulose in Ionic Liquid : A Review. [Link]

  • Molecules. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • RSC Publishing. (2018, September 21). Recovery and purification of ionic liquids from solutions: a review. [Link]

  • MDPI. (2014, July 4). Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. [Link]

  • SciSpace. (n.d.). Dissolution of wood in ionic liquids. [Link]

  • Lund University Publications. (n.d.). Dissolution and fibre spinning of cellulose from an ionic liquid. [Link]

  • Proceeding of Pakistan Academy of Sciences. (n.d.). Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. [Link]

Sources

Technical Support Center: Investigating the Degradation of 4-Methyl-1-octadecyl-pyridinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions regarding the stability and degradation of 4-Methyl-1-octadecyl-pyridinium chloride.

Q1: What are the theoretically expected degradation pathways for 4-Methyl-1-octadecyl-pyridinium chloride under common experimental stressors?

A: The degradation of 4-Methyl-1-octadecyl-pyridinium chloride, a quaternary pyridinium salt, is primarily dictated by the chemical environment. The most probable degradation routes are nucleophilic substitution and elimination reactions, targeting the bond between the pyridinium nitrogen and the octadecyl chain.

  • Nucleophilic Substitution (S_N2): In the presence of nucleophiles (e.g., hydroxide ions in aqueous media), the aliphatic carbon attached to the nitrogen is susceptible to attack. This pathway would yield 4-methylpyridine and 1-octadecanol.

  • Hofmann Elimination: Under basic conditions and elevated temperatures, a Hofmann elimination reaction can occur. This pathway would produce 4-methylpyridine and 1-octadecene.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photolytic cleavage of the C-N bond, potentially leading to a variety of radical-mediated products. The specific products would depend on the solvent and the presence of photosensitizers.

Q2: Which environmental factors are most critical in influencing the degradation rate and pathway of 4-Methyl-1-octadecyl-pyridinium chloride?

A: Several factors can significantly impact the degradation kinetics and product distribution:

  • pH: The pH of the medium is a critical determinant. Alkaline conditions (high pH) favor the Hofmann elimination pathway, while neutral or slightly acidic conditions may favor nucleophilic substitution, albeit at a slower rate.

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation for all potential pathways. It can particularly influence the activation energy barrier for the Hofmann elimination.

  • Solvent/Matrix: The polarity and composition of the solvent or experimental matrix can influence reaction rates and pathways. For instance, the presence of other nucleophilic species in the matrix could lead to different substitution products.

  • Light Exposure: As mentioned, UV radiation can be a significant driver of degradation. The intensity and wavelength of the light source are important variables.

Troubleshooting Guide: Navigating Experimental Hurdles

This section provides solutions to common problems encountered during the analysis of 4-Methyl-1-octadecyl-pyridinium chloride degradation.

Issue: My analytical results show poor mass balance. The concentration of the parent compound is decreasing, but I cannot account for the loss with the identified degradation products.

  • Possible Cause 1: Adsorption to Surfaces. Quaternary ammonium compounds are cationic surfactants and are known to adsorb to negatively charged surfaces like glass and some plastics. This can lead to an apparent loss of the compound that is not due to chemical degradation.

    • Troubleshooting Step: Perform a control experiment in your experimental vessel without the degradation-inducing stressor (e.g., at a stable pH and temperature, protected from light). Quantify the concentration of 4-Methyl-1-octadecyl-pyridinium chloride over time. A decrease in concentration in this control experiment suggests adsorption.

    • Solution: Use silanized glassware or polypropylene vessels to minimize surface adsorption.

  • Possible Cause 2: Formation of Volatile Degradation Products. If the degradation proceeds via Hofmann elimination, one of the products, 1-octadecene, is relatively volatile and may be lost from the sample during handling or analysis, especially if heat is applied.

    • Troubleshooting Step: Analyze the headspace of your reaction vessel using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Solution: Ensure your experimental setup is a closed system if you suspect the formation of volatile products. When sampling, use techniques that minimize volatilization, such as using a gas-tight syringe.

  • Possible Cause 3: Formation of Non-UV-Active Degradation Products. If you are using HPLC with UV detection, some potential degradation products, like 1-octadecanol and 1-octadecene, lack a strong chromophore and will have a very poor response or be undetectable.

    • Troubleshooting Step: Analyze your samples using a more universal detector.

    • Solution: Employ a detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or ideally, a Mass Spectrometer (MS) to detect a wider range of compounds.

Issue: I am observing inconsistent and non-reproducible degradation rates across my replicate experiments.

  • Possible Cause 1: Inconsistent pH. Small variations in pH, especially around neutrality, can have a significant impact on the rate of base-catalyzed degradation pathways.

    • Troubleshooting Step: Measure the pH of each replicate at the start and end of the experiment.

    • Solution: Use a robust buffering system to maintain a constant pH throughout the experiment. Ensure the buffer components do not interfere with the reaction or analysis.

  • Possible Cause 2: Uncontrolled Light Exposure. If your experimental setup is not shielded from ambient light, variations in light exposure between replicates can lead to inconsistent rates of photodegradation.

    • Troubleshooting Step: Review your experimental setup for sources of inconsistent lighting.

    • Solution: Conduct experiments in amber glassware or a dark chamber to exclude light, unless photodegradation is the intended focus. If studying photodegradation, use a controlled light source with consistent intensity.

Experimental Protocols: A Validated Approach

Protocol: HPLC-MS for the Simultaneous Quantification of 4-Methyl-1-octadecyl-pyridinium chloride and its Primary Degradation Products

This protocol provides a robust method for monitoring the degradation of the parent compound and identifying its key non-volatile degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS). A triple quadrupole or Q-TOF mass spectrometer is recommended.
  • C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • 4-Methyl-1-octadecyl-pyridinium chloride, 4-methylpyridine, and 1-octadecanol analytical standards.

2. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.
  • Gradient:
  • 0.0 min: 30% B
  • 10.0 min: 95% B
  • 12.0 min: 95% B
  • 12.1 min: 30% B
  • 15.0 min: 30% B (End of run)

3. Mass Spectrometer Settings (Example for Electrospray Ionization - ESI):

  • Ionization Mode: Positive ESI.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Scan Mode: Full Scan (m/z 50-500) for initial product identification.
  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification:
  • 4-Methyl-1-octadecyl-pyridinium chloride: Monitor the parent ion.
  • 4-Methylpyridine: Monitor the protonated molecule [M+H]+.
  • 1-Octadecanol: Monitor the protonated molecule [M+H]+ or an adduct ion.

4. Sample Preparation and Analysis:

  • At each time point of the degradation experiment, withdraw an aliquot of the sample.
  • Quench the reaction if necessary (e.g., by neutralizing the pH).
  • Dilute the sample with an appropriate solvent (e.g., 50:50 water:acetonitrile) to a concentration within the calibration range.
  • Prepare a series of calibration standards for all target analytes.
  • Inject the samples and standards onto the LC-MS system.

5. Data Interpretation:

  • Identify peaks by comparing retention times and mass-to-charge ratios with the analytical standards.
  • Quantify the concentration of each compound using the respective calibration curves.
  • Plot the concentration of the parent compound and the degradation products over time to determine the degradation kinetics.

Visualizations: Pathways and Workflows

Degradation_Pathways parent 4-Methyl-1-octadecyl-pyridinium chloride pathway1 Hofmann Elimination parent->pathway1 pathway2 Nucleophilic Substitution parent->pathway2 stressor1 Base (OH-), Heat stressor1->pathway1 stressor2 Nucleophile (Nu-) stressor2->pathway2 product1 1-Octadecene pathway1->product1 product2 4-Methylpyridine pathway1->product2 pathway2->product2 product3 1-Octadecanol (if Nu- = OH-) pathway2->product3

Caption: Key degradation pathways of 4-Methyl-1-octadecyl-pyridinium chloride.

Mass_Balance_Troubleshooting start Poor Mass Balance Observed check_adsorption Run control experiment (no stressor). Does concentration still decrease? start->check_adsorption check_volatiles Are volatile products possible (e.g., 1-octadecene)? check_adsorption->check_volatiles No solution_adsorption Use silanized glassware or polypropylene. check_adsorption->solution_adsorption Yes check_detection Are you using a universal detector (MS, CAD, ELSD)? check_volatiles->check_detection No solution_volatiles Analyze headspace by GC-MS. Use a closed system. check_volatiles->solution_volatiles Yes solution_detection Switch from UV to a mass-based detector. check_detection->solution_detection No

Caption: A logical workflow for troubleshooting poor mass balance.

Data Summary Table

AnalyteExpected [M+H]+ or M+ (m/z)Potential Analytical TechniqueKey Considerations
4-Methyl-1-octadecyl-pyridinium chloride346.3HPLC-MS, HPLC-UVCationic, prone to adsorption. Good UV response.
4-Methylpyridine94.1HPLC-MS, GC-MSGood volatility. Good UV response.
1-Octadecanol271.3 ([M+H]+)HPLC-MS, GC-MSPoor UV response.
1-Octadecene252.3 (as M+)GC-MSVolatile. No useful UV chromophore.

References

The degradation pathways and analytical considerations described are based on established principles of organic chemistry and analytical science as applied to quaternary ammonium compounds. For foundational knowledge, please refer to standard texts and resources in these fields.

  • Organic Chemistry Textbooks: For detailed mechanisms of Hofmann elimination and nucleophilic substitution reactions. Source: e.g., "Organic Chemistry" by Paula Yurkanis Bruice or similar university-level texts. URL: These are widely available through university libraries and booksellers.
  • Chromatography and Mass Spectrometry Resources: For principles of HPLC, GC, and MS. Source: e.g., "Practical HPLC Method Development" by Snyder, Kirkland, and Dolan. URL: Available through scientific book retailers.
  • Scientific Databases: For research on the degrad

    • Source: Google Scholar, Scopus, Web of Science.
    • URL: , [Link], [Link]

How to prevent aggregation of 4-Methyl-1-octadecyl-pyridinium chloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne, Senior Application Scientist at the Chemical Stability & Formulation Center.

Below is the technical support guide for 4-Methyl-1-octadecyl-pyridinium chloride (MOPC) . This molecule presents unique challenges due to its amphiphilic nature and substantial hydrophobic tail length (


).[1] "Aggregation" in this context typically refers to two distinct phenomena:
  • Macroscopic Precipitation (Phase Separation): The solution turns cloudy or crystals form. This is a solubility/Krafft point issue.

  • Micellization (Self-Assembly): The formation of thermodynamically stable aggregates (micelles). While often desired, some researchers require monomeric states for specific binding assays.[1]

This guide prioritizes preventing uncontrolled macroscopic aggregation (precipitation), while providing protocols to modulate micelle formation.[1]

Quick Diagnostics: What are you seeing?
ObservationDiagnosisImmediate Action
Cloudy/Opaque Suspension Temperature is below the Krafft Point (

).
Heat the solution to >45°C.
Crystalline Precipitate Ionic strength (salt) is too high ("Salting out").Dilute buffer or switch to low-salt solvent.
Viscous/Gel-like texture Concentration is too high (Rod-like micelle transition).[1]Dilute below 10 mM or add co-solvent.
Phase Separation over time Metastable state collapse (Hysteresis).[1]Sonicate (warm) to re-equilibrate.[1]
Part 1: The Science of Solubility (Why is it aggregating?)

To prevent aggregation, you must understand the Krafft Point . 4-Methyl-1-octadecyl-pyridinium chloride has a long 18-carbon hydrophobic tail.[1] In water, the energy required to hydrate this tail is high. Below a specific temperature (the Krafft Point), the solubility of the monomer is lower than the Critical Micelle Concentration (CMC).[2][3][4]

  • Result: Micelles cannot form.[1] The surfactant remains as solid hydrated crystals (cloudy).

  • The Fix: You must operate above the Krafft Point (likely >30–35°C for this

    
     analog) to allow micelle formation and solubilization.
    
Visualizing the Stability Window

KrafftPoint cluster_legend Phase Behavior Logic Solid Hydrated Crystals (Precipitate/Cloudy) Micelles Micelles (Clear/Stable Dispersion) Solid->Micelles Heat > Tk Monomers Monomers (Clear Solution) Micelles->Solid Cool < Tk TempLow Low Temp (< Tk) TempLow->Solid Thermodynamically Favored TempHigh High Temp (> Tk) TempHigh->Monomers Low Conc (< CMC) TempHigh->Micelles High Conc (> CMC)

Figure 1: Phase behavior of MOPC. Solubility is only achieved when Temperature > Krafft Point (


) and Concentration > CMC (for micelles).[1][5]
Part 2: Preparation Protocols (How to dissolve it properly)

Do not attempt to dissolve MOPC in cold water. It will form a stubborn suspension that is difficult to clarify later.

Protocol A: Aqueous Stock Preparation (Standard)

Best for: General biological assays, antimicrobial testing.[1]

  • Weighing: Weigh the solid MOPC. Note that the powder is hygroscopic; weigh quickly.

  • Solvent Selection: Use deionized water (

    
    ).[1]
    
    • Critical: Avoid Phosphate Buffered Saline (PBS) or high-salt buffers initially.[1] Chloride/Phosphate counter-ions reduce solubility.[1]

  • Thermal Activation: Pre-heat the water to 50°C .

  • Dissolution: Add the solid to the hot water. Vortex vigorously for 60 seconds.[1]

  • Clarification: If the solution is not perfectly clear, place in a sonicating water bath at 45–50°C for 10 minutes.

    • Why: Sonication breaks up crystal lattice structures; heat prevents them from reforming.

Protocol B: Co-Solvent Stock (High Stability)

Best for: Long-term storage, high-concentration stocks (10 mM+).[1]

  • Primary Solvent: Dissolve MOPC in 100% Ethanol or DMSO .[1]

    • Solubility: The

      
       tail is highly soluble in organic solvents.
      
  • Dilution: Dilute this organic stock into your aqueous buffer immediately before use.

    • Limit: Keep final organic solvent concentration <5% (v/v) to avoid biological toxicity, unless your assay permits higher.[1]

Part 3: Advanced Troubleshooting (FAQ)

Q1: I need to use PBS (150 mM NaCl), but MOPC precipitates immediately. Why? A: This is the "Common Ion Effect" and "Salting Out." The high concentration of


 and 

ions compresses the electrical double layer around the polar head group. This reduces the repulsion between head groups, favoring the solid crystal lattice over the hydrated solution.
  • The Fix:

    • Prepare a 10x stock in water or ethanol first.

    • Dilute into PBS that has been pre-warmed to 37°C .

    • Use immediately.[1] Do not store MOPC in high-salt buffers at 4°C.

Q2: I need strictly monomers (no micelles) for a binding kinetic study. How do I ensure this? A: You must stay below the Critical Micelle Concentration (CMC). For a


 pyridinium salt, the CMC is extremely low, likely in the range of 0.1 – 0.3 mM  (

).[1]
  • Protocol:

    • Calculate the CMC precisely (or measure via surface tension/conductivity).

    • Work at concentrations < 50% of the CMC (e.g.,

      
      ).[1]
      
    • Alternative: Add 20-30% Methanol or Ethanol.[1] Organic solvents disrupt the hydrophobic effect, effectively raising the CMC and stabilizing monomers at higher concentrations.

Q3: My solution was clear, but after 2 days on the shelf, it has white needles at the bottom. A: You stored it below the Krafft point. MOPC solutions exhibit hysteresis . They may remain clear at room temperature (22°C) for hours after preparation due to super-saturation, but they are thermodynamically unstable if the Krafft point is ~25-30°C. Eventually, they will crash out.[1]

  • The Fix: Store stock solutions at 30–35°C (incubator) or re-heat/sonicate before every use. Never refrigerate (4°C).

Part 4: Experimental Workflow for Stability

Use this decision tree to determine the optimal formulation for your experiment.

Workflow cluster_note Critical Rule Start Start: Define Requirement IsBio Is this for a Biological Assay? Start->IsBio HighConc Need High Conc? (>1 mM) IsBio->HighConc Yes OrgSolv Use Ethanol/DMSO Stock Dilute <5% final vol IsBio->OrgSolv No (Synthesis/Chem) HighConc->OrgSolv Yes (Stock Stability) LowSalt Use Low Salt Buffer (e.g., 10mM Tris, No NaCl) HighConc->LowSalt No (Low Conc) AqWarm Use Warm Water (50°C) Keep >25°C during assay OrgSolv->AqWarm Dilute LowSalt->AqWarm Dissolve Note NEVER REFRIGERATE Store at RT or 37°C

Figure 2: Formulation decision tree to prevent aggregation based on assay requirements.

References
  • Rosen, M. J., & Kunjappu, J. T. (2012).[1] Surfactants and Interfacial Phenomena. John Wiley & Sons.[1][6] (Fundamental principles of Krafft points and C18 surfactant behavior).

  • Vautier-Giongo, C., & Bales, B. L. (2003).[1][4] Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements. The Journal of Physical Chemistry B, 107(23), 5398–5403.[1][4] (Methodology for determining Krafft points in cationic surfactants). [1]

  • Galán, J. J., et al. (2005).[1] Critical micelle concentration of alkylpyridinium chlorides and bromides at 25 °C. Journal of Chemical & Engineering Data. (Data on homologous series of pyridinium surfactants). [1]

  • TCI Chemicals. (2025).[1][7] Safety Data Sheet: 1-Dodecylpyridinium Chloride (Analogous handling properties for alkyl-pyridinium salts). [1]

Sources

Technical Support Center: Characterization of 4-Methyl-1-octadecyl-pyridinium chloride (MOPC)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: MOPC-ANALYTICAL-001 Assigned Specialist: Senior Application Scientist, Separation & Spectroscopy Division

Executive Summary

You are encountering difficulties characterizing 4-Methyl-1-octadecyl-pyridinium chloride (MOPC) . This molecule presents a "perfect storm" for analytical chemists: a permanent cationic charge (pyridinium head), a highly hydrophobic tail (C18 octadecyl chain), and amphiphilic behavior that leads to micelle formation at very low concentrations.

This guide addresses the three most common support tickets we receive for this compound:

  • HPLC: Severe peak tailing and retention time instability.[1]

  • LC-MS: Signal suppression and persistent system carryover.

  • NMR: Broad, undefined peaks in aqueous solvents.

Module 1: Chromatography (HPLC/UPLC) Troubleshooting

The Issue: "My peak looks like a shark fin (severe tailing)."

Root Cause: The cationic pyridinium head group interacts electrostatically with residual silanols (


) on the silica backbone of your column. This secondary interaction delays mass transfer, causing tailing.
Protocol: The "Silanol Suppression" Method

Do not use standard C18 methods. You must shield the silica surface.

Recommended Column Chemistry:

  • Primary Choice: Charged Surface Hybrid (CSH) C18 or Amide-embedded C18. These provide electrostatic repulsion to cationic analytes.

  • Alternative: High-purity, fully end-capped C18 (Type B silica).

Mobile Phase Strategy:

  • Buffer: Ammonium Acetate (10–25 mM). The ammonium ions (

    
    ) compete with your analyte for silanol sites.
    
  • Modifier: 0.1% Formic Acid or Trifluoroacetic acid (TFA). Note: TFA suppresses MS signal but fixes peak shape best.

  • pH: Maintain pH < 3.0. At this pH, silanols are protonated (

    
    ) and neutral, reducing cation exchange.
    

Step-by-Step Optimization Workflow:

HPLC_Method_Dev Start Start: Peak Tailing > 1.5 Check_pH Check pH < 3.0 Start->Check_pH Add_Salt Add 10mM NH4OAc Check_pH->Add_Salt pH OK Success Symmetric Peak (T < 1.2) Check_pH->Success Solved Change_Col Switch to CSH/Amide Column Add_Salt->Change_Col Still Tailing Add_Salt->Success Solved Ion_Pair Add Ion Pair (0.1% TFA) Change_Col->Ion_Pair Minor Tailing Ion_Pair->Success

Figure 1: Decision tree for eliminating peak tailing in cationic surfactant analysis.

Module 2: Mass Spectrometry (LC-MS/MS) Guide

The Issue: "I see the mass, but the signal is unstable or suppresses my internal standard."

Root Cause: MOPC is a pre-charged quaternary ammonium compound (QAC). It does not require ionization; it requires desolvation. It is also highly surface-active, meaning it monopolizes the surface of the electrospray droplet, suppressing other analytes (Ion Suppression).

Critical Control Points
ParameterSetting/RecommendationMechanism
Ionization Mode ESI Positive (+) The molecule carries a permanent positive charge.
Cone Voltage Medium-High (30-50V) Promotes declustering. MOPC forms strong clusters

.
Source Temp High (350°C+) Essential to desolvate the long C18 chain.
Carryover Needle Wash Use 50:50 IPA:Acetonitrile with 0.1% Formic Acid. The IPA helps solubilize the C18 tail.
The "Ghost Peak" Phenomenon

Symptom: You see MOPC peaks in blank injections. Fix: MOPC sticks to PEEK tubing and injector valves.

  • Switch to Steel/Glass: Minimize plastic in the flow path if possible.

  • Passivation: Run a "sawtooth" gradient of 100% Isopropanol to 100% Water (no buffer) between batches to strip the surfactant from the lines.

Module 3: NMR Structural Elucidation

The Issue: "My NMR peaks are broad humps, and I can't see the coupling."

Root Cause: Micellization. In aqueous environments (


), MOPC aggregates into micelles once the concentration exceeds the Critical Micelle Concentration (CMC). Inside a micelle, the molecular tumbling rate slows drastically (

relaxation decreases), causing extreme peak broadening.

The MOPC Specifics: The CMC of C18-pyridinium salts is extremely low (estimated


 based on C16 analogs [1]). Standard NMR concentrations (5-10 mg/mL) are far above the CMC.
Troubleshooting Protocol

Option A: Break the Micelles (Recommended)

  • Solvent: Switch to DMSO-

    
      or Methanol-
    
    
    
    .
  • Why: These organic solvents disrupt the hydrophobic effect. The molecules exist as monomers, restoring sharp peaks and clear coupling constants.

Option B: Sub-CMC Analysis (If


 is mandatory) 
  • Concentration: You must dilute the sample to

    
    .
    
  • Drawback: You will need a high-field instrument (600 MHz+) and long acquisition times (CryoProbe recommended) to get sufficient signal-to-noise.

Diagnostic Signals (1H NMR in DMSO-


): 
  • 
     0.85 ppm (t):  Terminal methyl of the C18 chain.
    
  • 
     1.25 ppm (m):  Bulk methylene (
    
    
    
    ) of the long chain.
  • 
     2.60 ppm (s): Diagnostic 4-Methyl group.  (Distinct singlet, confirms position 4 substitution).
    
  • 
     8.0 - 9.0 ppm:  Pyridinium aromatic protons (Deshielded by the cationic nitrogen).
    

NMR_Micelle Sample Sample: MOPC in D2O Check_Conc Is Conc > CMC? (>0.1 mM) Sample->Check_Conc Micelle_State Micelle Formation (Aggregate) Check_Conc->Micelle_State Yes Monomer_State Monomer State (Free) Check_Conc->Monomer_State No Micelle_State->Monomer_State Add DMSO-d6 Result_Bad Broad Peaks / Loss of J-Coupling Micelle_State->Result_Bad Result_Good Sharp Peaks / Clear Splitting Monomer_State->Result_Good

Figure 2: Impact of solvent and concentration on surfactant aggregation state in NMR.

Frequently Asked Questions (FAQ)

Q: Can I use UV detection for MOPC? A: Yes, but it is weak. The pyridinium ring has an absorption maximum, typically around 254–260 nm . Unlike highly conjugated systems, the molar absorptivity is moderate. Ensure your reference wavelength is set far away (e.g., 360 nm) to avoid noise.

Q: Why is my retention time shifting between runs? A: This is likely "column conditioning" hysteresis. Cationic surfactants permanently modify the column surface (acting like an ion-pairing reagent).

  • Fix: Dedicate a specific column to this project. Do not swap this column back to analyzing acidic or neutral compounds, as the MOPC is nearly impossible to fully remove from the stationary phase.

Q: How do I store the stock solution? A: Do not use glass vials for low concentrations (<1 µM). The cationic head group adsorbs strongly to the negative silanols on glass surfaces. Use Polypropylene (PP) or HDPE containers. For high concentrations (mM range), glass is acceptable as the surface sites are saturated.

References

  • Critical Micelle Concentrations of Pyridinium Salts: Sastry, N. V., & Patel, P. S. (2012). Aggregation behavior of pyridinium based ionic liquids in water – Surface tension, 1H NMR chemical shifts, SANS and SAXS measurements. Journal of Colloid and Interface Science.

  • HPLC Tailing Mechanisms: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Mass Spectrometry of Surfactants: Varghese, J., & Cole, R. B. (2024). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry. Analytical Chemistry.

Sources

Long-term storage and handling of 4-Methyl-1-octadecyl-pyridinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methyl-1-octadecyl-pyridinium chloride. It is designed to address common questions and challenges related to its long-term storage, handling, and use in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, storage, and handling of 4-Methyl-1-octadecyl-pyridinium chloride.

Q1: What are the recommended long-term storage conditions for 4-Methyl-1-octadecyl-pyridinium chloride?

A1: For optimal stability, 4-Methyl-1-octadecyl-pyridinium chloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent potential degradation, it is crucial to protect the compound from moisture and light.[2] Long-term storage at refrigerated temperatures (2-8 °C) is recommended. The container should be opaque or stored in a dark cabinet to avoid photodegradation.[2]

Q2: What are the primary hazards associated with 4-Methyl-1-octadecyl-pyridinium chloride and what personal protective equipment (PPE) should be used?

A2: 4-Methyl-1-octadecyl-pyridinium chloride is classified as a hazardous substance. It can be toxic if swallowed and may cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) is essential during handling. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles should be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

Q3: How should I prepare a stock solution of 4-Methyl-1-octadecyl-pyridinium chloride?

A3: Due to its surfactant properties, preparing a homogenous stock solution requires careful attention.

Experimental Protocol: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of 4-Methyl-1-octadecyl-pyridinium chloride in a clean, dry container.

  • Solvent Selection: Choose a suitable solvent based on your experimental needs. This compound is soluble in water and various organic solvents.

  • Dissolution:

    • Add a small amount of the chosen solvent to the powder to create a paste. This helps to wet the powder and prevent clumping.

    • Gradually add the remaining solvent while stirring continuously.

    • Gentle warming and sonication can aid in dissolution, but avoid excessive heat which could lead to thermal degradation. The onset of thermal decomposition for similar quaternary ammonium salts can be as low as 155-180°C.[3][4]

  • Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protected container at 2-8 °C. For aqueous solutions, sterile filtration (0.22 µm filter) is recommended to prevent microbial growth.

Q4: Is 4-Methyl-1-octadecyl-pyridinium chloride stable in aqueous solutions?

A4: Quaternary ammonium compounds are generally stable in aqueous solutions and are not significantly affected by pH.[5] However, long-term stability can be influenced by factors such as temperature, light exposure, and the presence of other reactive species. To ensure the integrity of your aqueous stock solutions, it is recommended to:

  • Store them at refrigerated temperatures (2-8 °C).

  • Protect them from light.

  • Prepare fresh solutions for critical experiments or re-qualify older solutions if there are concerns about degradation.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the use of 4-Methyl-1-octadecyl-pyridinium chloride in experimental settings.

Issue 1: Inconsistent results in biological assays.

Possible Cause: Micelle formation at concentrations above the critical micelle concentration (CMC) can lead to variability. The long octadecyl chain of this molecule promotes aggregation into micelles, which can sequester other molecules in the assay, affecting their availability and activity.[6][7]

Solution:

  • Determine the CMC: If not already known for your specific experimental conditions (e.g., buffer composition, temperature), determine the CMC of 4-Methyl-1-octadecyl-pyridinium chloride using techniques like surface tensiometry or conductivity measurements.[8]

  • Work below the CMC: Whenever possible, design your experiments to use concentrations below the CMC to ensure a monomeric state of the surfactant.

  • Control for micellar effects: If working above the CMC is necessary, include appropriate controls to account for the potential effects of micelles on your assay components.

Issue 2: Interference with cell viability assays (e.g., MTT, XTT).

Possible Cause: Cationic surfactants can interact with the negatively charged cell membrane, potentially causing cell lysis at higher concentrations.[9] Additionally, reducing agents present in some viability assays can non-enzymatically reduce tetrazolium salts, leading to false-positive results.[10]

Solution:

  • Dose-response curve: Perform a dose-response experiment to determine the cytotoxic concentration of 4-Methyl-1-octadecyl-pyridinium chloride for your specific cell line.

  • Alternative assays: Consider using cell viability assays that are less susceptible to interference from surfactants, such as those based on ATP measurement (e.g., CellTiter-Glo®) or membrane integrity dyes (e.g., trypan blue exclusion, propidium iodide staining).[11]

  • Assay controls: Include controls with the compound in the absence of cells to check for direct reduction of the assay reagent.

Data Presentation: Comparison of Cell Viability Assay Susceptibility

Assay TypePrinciplePotential for InterferenceMitigation Strategy
MTT/XTT/WST-1 Reduction of tetrazolium salts by metabolic activityHigh (direct reduction of dye, membrane disruption)Use alternative assays, include no-cell controls
ATP-based (e.g., CellTiter-Glo®) Measurement of cellular ATP levelsModerate (potential for membrane disruption)Perform dose-response analysis
Membrane Integrity (e.g., Trypan Blue) Exclusion of dye by intact cell membranesLowDirect measurement of cell death

Issue 3: Precipitation or phase separation in formulations.

Possible Cause: Incompatibility with other components in the formulation. Cationic surfactants like 4-Methyl-1-octadecyl-pyridinium chloride can interact with anionic compounds, leading to the formation of insoluble complexes.

Solution:

  • Compatibility screening: Before preparing a complex formulation, perform compatibility studies with all excipients. This can involve mixing binary combinations and observing for any physical changes (e.g., precipitation, cloudiness).

  • pH adjustment: The solubility of some excipients can be pH-dependent. Adjusting the pH of the formulation may prevent precipitation.

  • Use of non-ionic surfactants: If the formulation requires a surfactant but is incompatible with a cationic one, consider using a non-ionic surfactant as an alternative or in combination to improve stability.

Visualization of Incompatibility

4-Methyl-1-octadecyl-pyridinium_chloride 4-Methyl-1-octadecyl-pyridinium_chloride Precipitate Precipitate 4-Methyl-1-octadecyl-pyridinium_chloride->Precipitate Ionic Interaction Anionic_Excipient Anionic_Excipient Anionic_Excipient->Precipitate

Caption: Ionic interaction leading to precipitation.

Section 3: Stability and Degradation

Understanding the stability profile of 4-Methyl-1-octadecyl-pyridinium chloride is critical for ensuring the reliability of experimental results.

Q5: What are the potential degradation pathways for 4-Methyl-1-octadecyl-pyridinium chloride?

A5: While generally stable, quaternary ammonium compounds can degrade under certain conditions. Two primary pathways are:

  • Hoffmann Elimination: This occurs under basic conditions and involves the removal of a proton from a β-carbon, leading to the formation of an alkene and a tertiary amine.[4]

  • Nucleophilic Substitution: A nucleophile can attack one of the alkyl groups attached to the nitrogen, resulting in the displacement of the pyridine ring.[4]

Thermal decomposition can also occur at elevated temperatures, with onset temperatures for similar compounds reported around 155-180°C.[3][4]

Visualization of Degradation Pathways

cluster_0 Degradation Pathways Compound 4-Methyl-1-octadecyl- pyridinium chloride Hoffmann Hoffmann Elimination (Basic Conditions) Compound->Hoffmann Substitution Nucleophilic Substitution Compound->Substitution Alkene Alkene Hoffmann->Alkene Tertiary_Amine Tertiary Amine Hoffmann->Tertiary_Amine Displaced_Pyridine Displaced Pyridine Substitution->Displaced_Pyridine

Caption: Potential degradation pathways.

Q6: How can I detect and quantify the degradation of 4-Methyl-1-octadecyl-pyridinium chloride?

A6: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a suitable detector (e.g., UV-Vis or charged aerosol detector) can be developed to separate the parent compound from its potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a highly sensitive and specific method for identifying and quantifying both the parent compound and its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify any structural changes that may have occurred due to degradation.

Experimental Protocol: HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable ion-pairing agent (e.g., trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard curve with known concentrations of a reference standard of 4-Methyl-1-octadecyl-pyridinium chloride.

This protocol should be optimized for your specific instrumentation and requirements.

References

  • Morgan, A. B., & Harris, J. D. (2001). Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite. Macromolecules, 34(19), 6545–6553. [Link]

  • da Silva, A. L. N., et al. (2012). Systematic Characterization of Different Quaternary Ammonium Salts to be Used in Organoclays. Materials Research, 15(6), 961-968. [Link]

  • Easton, N. R., et al. (1952). Decomposition of Quaternary Ammonium Salts. Journal of the American Chemical Society, 74(22), 5772–5773. [Link]

  • Gao, Y., et al. (2012). Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. Journal of Dental Research, 91(7), 704–709. [Link]

  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common heading. Journal of Applied Microbiology, 99(4), 703-715.
  • Koenigs, E., & Greiner, H. (1931). Über die Einwirkung von Thionylchlorid auf Pyridin. Berichte der deutschen chemischen Gesellschaft (A and B Series), 64(5), 1049-1056.
  • Zana, R. (2002). Dimeric (Gemini) Surfactants. In: Novel Surfactants. Surfactant Science Series, vol 114. CRC Press.
  • Wang, J., et al. (2014). Micelle and Surface Tension of Double-Chain Cationic Surfactants. International Journal of Molecular Sciences, 15(8), 13697–13708. [Link]

  • Pal, P., et al. (2020). Micellization Behavior of Conventional Cationic Surfactants within Glycerol-Based Deep Eutectic Solvent. ACS Omega, 5(31), 19572–19582. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In: Assay Guidance Manual. Retrieved from [Link]

  • The American Cleaning Institute. (n.d.). Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. Retrieved from [Link]

  • Multi-Clean. (2020, December 22). Quaternary Ammonium Compounds: Everything You Need to Know. Retrieved from [Link]

Sources

Enhancing the performance of 4-Methyl-1-octadecyl-pyridinium chloride as a surfactant

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-Methyl-1-octadecyl-pyridinium chloride (MOPC) Performance Guide Document ID: MOPC-TECH-004 Status: Active / Level 3 Support Audience: Formulation Scientists, Biophysicists, Drug Delivery Researchers

Core Directive & Molecule Profile

Welcome to the MOPC Technical Support Center. This guide addresses the specific physicochemical challenges associated with 4-Methyl-1-octadecyl-pyridinium chloride . Unlike standard Cetylpyridinium Chloride (CPC), the MOPC molecule features a longer hydrophobic tail (C18 vs. C16) and a methyl-substituted headgroup.

These structural modifications result in:

  • Lower Critical Micelle Concentration (CMC): Enhanced thermodynamic stability of micelles.

  • Elevated Krafft Point: Significant solubility challenges at room temperature.[1]

  • Steric/Electronic Modulation: The 4-methyl group alters the charge density of the pyridinium ring, influencing binding kinetics with anionic membranes.

Troubleshooting Module: Solubility & Preparation

Current Status: Common User Report: "The surfactant precipitates / remains a white solid in water at 25°C."

The Science of the Issue

MOPC possesses a C18 alkyl chain. The Krafft Point (Tk) —the temperature at which the solubility of the monomer equals the CMC—is likely above ambient temperature (>35–45°C). Below


, the surfactant exists as hydrated crystals and cannot form micelles.
Diagnostic & Resolution Protocol
SymptomRoot CauseCorrective Action
Turbidity at 25°C System is below Krafft Point (

).
Heat: Warm solution to 50°C until clear. Maintain

during use.
Recrystallization Hysteresis effect upon cooling.Co-solvent: Add 5-10% (v/v) Ethanol or Propylene Glycol to depress

.
"Salting Out" High ionic strength reduces solubility.Check Buffer: Avoid high concentrations of chaotropic anions (e.g., perchlorate, iodide) which precipitate large cations.
Visual Workflow: Solubilization Logic

MOPC_Solubility Start Start: MOPC Formulation CheckState Visual Inspection (at 25°C) Start->CheckState Clear Clear Solution CheckState->Clear Yes Turbid Turbid / Precipitate CheckState->Turbid No ActionHeat Action: Heat to 50°C (Above Krafft Point) Turbid->ActionHeat CheckClear Is it Clear? ActionHeat->CheckClear CheckClear->Clear Yes ActionCoSolvent Action: Add 5-10% Ethanol or Propylene Glycol CheckClear->ActionCoSolvent No ActionSalt Check Anion Compatibility (Avoid Iodide/Perchlorate) ActionCoSolvent->ActionSalt ActionSalt->Clear

Figure 1: Decision matrix for solubilizing long-chain cationic surfactants like MOPC.

Performance Module: CMC & Surface Activity

Current Status: User Inquiry: "How do I lower the CMC for drug encapsulation?"

Technical Insight

The CMC of MOPC is estimated in the range of 0.1 – 0.2 mM (approx. 10x lower than C16-CPC). The 4-methyl group adds hydrophobicity, favoring micellization, while the cationic headgroup creates repulsion that opposes it.

Optimization Strategies
Q: How can I stabilize micelles at even lower concentrations?

A: Use the Salt Screening Effect . Adding neutral electrolyte (NaCl) screens the electrostatic repulsion between the positive pyridinium heads, allowing them to pack tighter.

  • Protocol: Add 10 mM to 150 mM NaCl.

  • Result: CMC decreases logarithmically.

  • Warning: Excess salt increases the Krafft Point. Do not exceed 500 mM NaCl without testing solubility.

Q: My surface tension readings are erratic.

A: This is often due to aging effects or impurities .

  • Dynamic Surface Tension: Large molecules like MOPC diffuse slowly to the interface. Wait for equilibrium (Standard: 10–15 mins per measurement).

  • Impurity Check: If there is a minimum in the Surface Tension vs. Concentration curve (a dip before the plateau), your MOPC contains hydrophobic impurities (e.g., unreacted alkyl halides). Purification Required: Recrystallize from acetone/ethanol.

Biological Application: Drug Delivery & Toxicity

Current Status: User Inquiry: "Can I use MOPC to deliver hydrophobic drugs? Is it toxic?"

Drug Solubilization Mechanism

MOPC forms spherical cationic micelles . Hydrophobic drugs (e.g., paclitaxel, curcumin) partition into the hydrophobic core (C18 tail region), while the cationic surface promotes interaction with negative cell membranes.

Experimental Protocol: Drug Solubilization
  • Preparation: Dissolve MOPC in water/buffer at

    
     CMC (approx. 0.5 mM) at 45°C.
    
  • Loading: Add excess hydrophobic drug (solid powder) to the surfactant solution.

  • Equilibration: Stir at 45°C for 24 hours (protected from light).

  • Separation: Filter through a 0.45 µm PVDF filter (pre-heated) to remove unsolubilized drug.

  • Quantification: Dilute filtrate in methanol and analyze via HPLC/UV-Vis.

Toxicity Mitigation (The "Pro" Insight)

Pyridinium surfactants are cytotoxic due to membrane disruption.

  • Strategy: Create Mixed Micelles .

    • Combine MOPC with a non-ionic surfactant (e.g., Tween 80 or Pluronic F68).

    • Ratio: 80:20 (Non-ionic : MOPC).

    • Benefit: The non-ionic surfactant provides steric shielding ("PEGylation effect"), reducing direct cationic toxicity while maintaining solubility.

Visual: Micellar Drug Encapsulation

Micelle_Mechanism cluster_desc Mechanism of Action Monomer MOPC Monomer Micelle Loaded Micelle Monomer->Micelle Self-Assembly (> CMC) Drug Hydrophobic Drug Drug->Micelle Solubilization (Hydrophobic Core) Cell Cell Membrane Micelle->Cell Electrostatic Adsorption Info 1. MOPC monomers assemble above CMC. 2. Drug partitions into C18 core. 3. Cationic head binds negative cell surface.

Figure 2: Mechanism of hydrophobic drug solubilization and cellular interaction.

Reference Data & Specifications

Physicochemical Parameters (Comparative)
ParameterMOPC (C18-Methyl-Pyr)CPC (C16-Pyr)Implication
Tail Length C18 (Octadecyl)C16 (Cetyl)MOPC has higher solubilization capacity but higher Krafft point.
Head Group 4-MethylpyridiniumPyridiniumMethyl group adds slight lipophilicity & electron density.
CMC (25°C) ~0.12 mM (est)~0.90 mMMOPC forms micelles at lower concentrations (more efficient).
Krafft Point > 35°C~16°CMOPC requires heating for preparation.

References

  • Thermodynamics of Micellization: Mehta, S. K., et al. "Thermodynamics of micelle formation of some cationic surfactants as a function of temperature and solvent." Colloids and Surfaces A, 2005. Source:

  • Methyl-Pyridinium Properties: Bhattacharya, S., et al. "Novel Pyridinium Surfactants with Unsaturated Alkyl Chains: Aggregation Behavior." Langmuir, 2001. Source:

  • Drug Solubilization & Synthesis: Fayyaz, S., et al. "2-Methylpyridinium Based Surfactants: Synthesis, Characterization and Potential Application as Drug Carrier Systems." Pakistan Academy of Sciences, 2016. Source:

  • Krafft Point & Solubility Physics: Abbott, S. "Cloud and Krafft points." Practical Surfactants Science. Source:

  • Corrosion & Electronic Effects: Haldhar, R., et al. "Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants." MDPI Materials, 2022. Source:

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Long-Chain Pyridinium Surfactants in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of material science, the rational design and selection of molecular building blocks are paramount to achieving desired functionalities. Among the vast arsenal of self-assembling molecules, long-chain pyridinium surfactants have carved a significant niche. These cationic amphiphiles, characterized by a positively charged pyridinium headgroup and a nonpolar hydrocarbon tail, offer a versatile platform for applications ranging from the template-assisted synthesis of nanomaterials to advanced drug delivery systems and robust corrosion inhibition.[1][2][3]

This guide provides a comparative analysis of common long-chain pyridinium surfactants, grounded in experimental data and field-proven insights. We will dissect the causal relationships between molecular structure and performance, offering researchers, scientists, and drug development professionals a framework for selecting the optimal surfactant for their specific application.

The Molecular Architecture: Structure-Property Relationships

The performance of a pyridinium surfactant is intrinsically linked to its molecular structure, primarily the length of the hydrophobic alkyl chain. This structural variation dictates fundamental physicochemical properties such as the critical micelle concentration (CMC), surface activity, and thermal stability.

Core Structural Components

The fundamental structure consists of a hydrophilic pyridinium ring, which carries a positive charge, and a hydrophobic alkyl chain of varying length. This amphiphilic nature drives their self-assembly in aqueous solutions.

Caption: General structure of a long-chain pyridinium surfactant.

Comparative Analysis of Key Physicochemical Properties

The choice of surfactant often begins with an analysis of its self-aggregation behavior in solution. The Critical Micelle Concentration (CMC) is a crucial parameter, representing the concentration at which surfactant monomers spontaneously assemble into micelles.[4] This phenomenon is driven by the hydrophobic effect, where the nonpolar tails minimize their contact with water by forming a core, while the hydrophilic heads remain exposed to the aqueous environment.

A lower CMC value is often desirable as it indicates greater efficiency; less surfactant is needed to achieve surface saturation and micellization. As the hydrophobic alkyl chain length increases, the molecule becomes less water-soluble, leading to a more pronounced tendency to aggregate. This results in a significant decrease in the CMC.[5][6]

Surfactant NameAbbreviationAlkyl ChainCounter-ionCMC (mM at 298.15 K)Surface Tension at CMC (mN/m)
Dodecylpyridinium BromideC12Py-BrC12H25Bromide14.8[5]38.9[5]
Tetradecylpyridinium BromideC14Py-BrC14H29Bromide3.8[5]38.3[5]
Cetylpyridinium Bromide/ChlorideC16Py-Br/ClC16H33Bromide/Chloride0.9[5]37.9[5]
N-(n-octadecyl)-2-methylpyridinium bromideC18(2-Me)Py-BrC18H37Bromide0.125[7]N/A

Note: CMC values can vary slightly based on the experimental method and purity of the surfactant.

The data clearly illustrates the inverse relationship between alkyl chain length and CMC. The addition of just two methylene groups (from C12 to C14) reduces the CMC by nearly fourfold. This is a direct consequence of the increased hydrophobic driving force for micellization.

Pivotal Applications in Material Science

The unique properties of long-chain pyridinium surfactants make them invaluable in several areas of material science.

A. Nanoparticle Synthesis

Pyridinium surfactants act as stabilizing or capping agents in the synthesis of nanoparticles.[3][8] They adsorb onto the nanoparticle surface, preventing aggregation through electrostatic repulsion between the positively charged headgroups. The alkyl chain length can be used to control the size and shape of the resulting nanoparticles.[8]

  • Causality: Shorter-chain surfactants (e.g., DPC) tend to form smaller, more spherical micelles which can template smaller nanoparticles. Longer-chain surfactants (e.g., CPC) form larger, often rod-like micelles, which can be used to synthesize nanorods or other anisotropic structures. The choice of surfactant provides a handle to tune the reaction environment at the nanoscale.

B. Advanced Drug & Gene Delivery

The cationic nature of the pyridinium headgroup allows these surfactants to form complexes with anionic molecules like DNA and RNA.[9][10][11] This makes them effective non-viral vectors for gene delivery (transfection).[10][12] They can encapsulate hydrophobic drugs within the micellar core, enhancing their solubility and bioavailability.[13][14]

  • Comparative Insight: Studies have shown that transfection efficiency is dependent on the surfactant's structure. For instance, novel double-chained pyridinium compounds have demonstrated a tenfold increase in transfection efficiency compared to widely used lipid systems, with the added benefit of being essentially non-toxic to cells.[10][11][12] The incorporation of unsaturated alkyl chains has also been found to enhance transfection properties.[11] Gemini (dicationic) pyridinium surfactants often exhibit superior DNA binding capabilities compared to their single-chain counterparts.[15]

C. Corrosion Inhibition

Long-chain pyridinium surfactants are highly effective corrosion inhibitors for metals, particularly steel in acidic environments.[16][17][18][19] The inhibition mechanism involves the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier that slows down both anodic and cathodic reactions.[16]

  • Performance Logic: The efficiency of corrosion inhibition increases with the length of the alkyl chain. A longer chain leads to a more densely packed, hydrophobic protective layer, which more effectively repels corrosive species. For example, in one study, an N-(n-octyl) pyridinium bromide (Py8) inhibitor achieved a maximum inhibition efficiency of 85%, while the N-(n-dodecyl) version (Py12) reached 82%, with the adsorption process following the Langmuir isotherm.[16] Other studies have shown inhibition efficiencies as high as 93% for pyridinium surfactants with longer alkyl chains.[20]

Caption: Adsorption of pyridinium surfactants on a metal surface.

Essential Experimental Protocols

To ensure trustworthiness and reproducibility, standardized protocols for characterizing these surfactants are critical.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Surface tension and conductivity are the most common methods.

A. By Surface Tension Measurement (Wilhelmy Plate Method)

  • Preparation: Prepare a series of surfactant solutions in deionized water with concentrations spanning the expected CMC.

  • Measurement: Use a tensiometer to measure the surface tension of each solution, starting from the most dilute. Ensure the platinum plate is thoroughly cleaned and flamed before each measurement.

  • Analysis: Plot surface tension (γ) as a function of the logarithm of concentration (log C). The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the breakpoint is the CMC.[5]

Caption: Workflow for CMC determination via tensiometry.

B. By Conductivity Measurement

  • Preparation: Prepare a concentrated stock solution of the pyridinium surfactant in deionized water.

  • Measurement: Place a known volume of deionized water in a beaker with a conductivity probe. Titrate the water with small aliquots of the stock solution, recording the conductivity after each addition.

  • Analysis: Plot conductivity versus surfactant concentration. Two linear regions with different slopes will be observed. The intersection of these two lines corresponds to the CMC.[5] The change in slope occurs because the mobility of the ionic species changes upon incorporation into micelles.

Protocol 2: Evaluation of Thermal Stability

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the surfactants.

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the surfactant into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Heat the sample under a controlled nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600-1000°C) at a constant heating rate (e.g., 10°C/min).[21][22]

  • Data Analysis: The TGA instrument records the sample weight as a function of temperature. The onset temperature of weight loss is taken as the decomposition temperature, indicating the limit of the surfactant's thermal stability. Pyridinium-based surfactants generally exhibit high thermal stability, with decomposition temperatures often near 300°C.[21][22]

Conclusion and Future Outlook

Long-chain pyridinium surfactants are a class of highly versatile and tunable molecules. The length of the hydrophobic alkyl chain is the primary determinant of their self-assembly behavior and, consequently, their performance in various material science applications. Longer chains lead to lower CMCs, enhanced surface activity, and more effective corrosion inhibition. Conversely, the specific chain length and headgroup structure can be tailored to control nanoparticle morphology and optimize drug and gene delivery systems. As research progresses, we anticipate the development of novel pyridinium surfactants, including multi-headed and "gemini" structures, with even more precisely controlled properties for next-generation materials and therapies.[9][23][24]

References

  • Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media. (2022). MDPI. [Link]

  • Aggregation Behavior and Antimicrobial Activity of Ester-functionalized Imidazolium and Pyridinium Based Ionic Liquid in Aqueous. CORE. [Link]

  • Ester-Based Pyridinium Gemini Surfactants as Novel Inhibitors for Mild Steel Corrosion in 1 M HCl Solution. (2017). ScienceOpen. [Link]

  • Novel Pyridinium Surfactants with Unsaturated Alkyl Chains: Aggregation Behavior and Interactions with Methyl Orange in Aqueous. (2001). American Chemical Society. [Link]

  • Novel Pyridinium Surfactants with Unsaturated Alkyl Chains: Aggregation Behavior and Interactions with Methyl Orange in Aqueous Solution. (2001). Langmuir - ACS Publications. [Link]

  • Structural Insights into Pyridinium-Based Dicationic Surfactants at Harsh Conditions: Influence of Spacer Groups on Thermal Stability and Surface Properties. (2025). ResearchGate. [Link]

  • Structural insights into pyridinium-based dicationic surfactants at harsh conditions: Influence of spacer groups on thermal stability and surface properties. (2025). PubMed. [Link]

  • Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. (2019). RSC Publishing. [Link]

  • Aggregation behavior of pyridinium based ionic liquids in water--surface tension, 1H NMR chemical shifts, SANS and SAXS measurements. (2012). PubMed. [Link]

  • Cationic Gemini Surfactants with Pyridinium Headgroup: Recent Advances. Acc. Mater. Surf. Res.[Link]

  • Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery. (1997). PMC - NIH. [Link]

  • Quaternary Pyridinium Salts: A Review. (2008). PubMed. [Link]

  • Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery. (1997). PubMed. [Link]

  • Pyridinium – Knowledge and References. Taylor & Francis. [Link]

  • Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. (2022). Bentham Science Publishers. [Link]

  • Synthesis and Properties of a Novel Class of Gemini Pyridinium Surfactants. ResearchGate. [Link]

  • Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. MDPI. [Link]

  • 2-Methylpyridinium Based Surfactants: Synthesis, Characterization and Potential Application as Drug Carrier Systems. Pakistan Academy of Sciences. [Link]

  • Newly synthesized pyridinium salt based tricationic surfactants as corrosion inhibitor for carbon steel in 1.0 m hcl medium. (2023). Bursa Uludağ Üniversitesi. [Link]

  • Novel Gemini Pyridinium Surfactants: Synthesis and Study of Their Surface Activity, DNA Binding, and Cytotoxicity. (2009). Langmuir - ACS Publications. [Link]

  • Aggregation behavior of pyridinium based ionic liquids in water – Surface tension, 1H NMR chemical shifts, SANS and SAXS measurements. (2025). ResearchGate. [Link]

  • Corrosion inhibition in highly acidic environments by use of pyridine salts in combination with certain cationic surfactants.
  • pyridinium, piperidinium and morpholinium cationic surfactants(1): synthesis, characterization, hemolysis and antioxidative efficiency. Semantic Scholar. [Link]

  • Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery. PNAS. [Link]

  • Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. RSC Publishing. [Link]

  • Effect of Cetyl Pyridinium Chloride on Corrosion Inhibition Properties of Mild Steel in Acidic Medium. (2024). Preprints.org. [Link]

  • Microcalorimetric and conductivity studies with micelles prepared from multi-headed pyridinium surfactants. (2005). PubMed. [Link]

  • Sourcing High-Quality Chemical Intermediates: The Case for 1-Dodecylpyridinium Chloride Hydrate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. (2022). Bentham Science Publisher. [Link]

  • Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. ResearchGate. [Link]

  • Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. (2019). Mini-Reviews in Organic Chemistry. [Link]

  • Synthesis and properties of a novel class of gemini pyridinium surfactants. (2007). PubMed. [Link]

  • Synthesis of Dicationic Surfactants Containing a Long Chain in One of the Two Pyridinium Nitrogen in the Structure and Investigation of their Anticorrosion Properties. Elibrary. [Link]

  • Novel Pyridinium Surfactants with Unsaturated Alkyl Chains: Aggregation Behavior and Interactions with Methyl Orange in Aqueous Solution. (2001). Langmuir - ACS Publications. [Link]

  • Synthesis, characterization and applications of some novel cationic surfactants. (2017). International Journal of Applied Research. [Link]

  • Synthesis of Glycerol-Based Pyridinium Surfactants and Appraisal of Their Properties. (2025). ResearchGate. [Link]

  • Critical micelle concentration of alkylpyridinium chlorides and bromides at 25 °C. ResearchGate. [Link]

  • Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. (2024). Proceeding of Pakistan Academy of Sciences. [Link]

  • Role of Surfactants in Nanotechnology and Their Applications. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Zein Nanoparticles Containing Arginine-Based Surfactants: Physicochemical Characterization and Effect on the Biological Properties. (2023). MDPI. [Link]

  • Novel Gemini Pyridinium Surfactants: Synthesis and Study of Their Surface Activity, DNA Binding, and Cytotoxicity. Langmuir - ACS Publications. [Link]

  • Critical micelle concentration measurement in aggregation behaviour studies. Biolin Scientific. [Link]

Sources

A Comparative Guide to 4-Methyl-1-octadecyl-pyridinium Chloride as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Efficient Biphasic Reactions

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the challenge of reacting immiscible substrates is a persistent hurdle. Many essential reactions involve a water-soluble nucleophile and an organic-soluble electrophile, which, without intervention, would exhibit prohibitively slow reaction rates due to the limited interfacial area between the phases. Phase Transfer Catalysis (PTC) has emerged as an elegant and powerful solution to this challenge. By employing a catalytic agent, PTC facilitates the transport of a reactive species from one phase (typically aqueous) to another (typically organic), thereby enabling the reaction to proceed under mild conditions, often with enhanced rates, higher yields, and greater selectivity.[1][2][3] This methodology aligns with the principles of green chemistry by frequently allowing the use of water as a solvent and reducing the need for harsh, anhydrous conditions.[3]

At the heart of this technology are the phase transfer catalysts themselves, most commonly quaternary ammonium or phosphonium salts.[1] These amphiphilic molecules form a lipophilic ion pair with the aqueous-phase reactant, shuttling it into the organic phase where it can readily react with the organic substrate. The efficacy of a PTC is intrinsically tied to its structure, which dictates its solubility, stability, and ability to facilitate this crucial transfer.

This guide provides an in-depth benchmark analysis of 4-Methyl-1-octadecyl-pyridinium chloride , a pyridinium-based quaternary ammonium salt, evaluating its performance as a phase transfer catalyst. We will objectively compare its efficacy against two widely-used industry-standard catalysts, Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (TEBA) , using a classic and representative nucleophilic substitution reaction as the benchmark. This analysis is supported by a detailed experimental protocol and mechanistic insights to provide researchers, scientists, and drug development professionals with a comprehensive resource for catalyst selection and process optimization.

Catalyst Profiles: Structure-Function Relationships

The performance of a phase transfer catalyst is a direct consequence of its molecular architecture. The balance between hydrophilicity and lipophilicity, steric hindrance, and thermal stability are all critical factors.

  • 4-Methyl-1-octadecyl-pyridinium chloride (Target Catalyst): This catalyst features a pyridinium head group, which is aromatic and imparts a degree of rigidity and specific electronic characteristics. The most notable feature is the long C18 (octadecyl) alkyl chain. This substantial lipophilic tail is hypothesized to strongly anchor the catalyst-anion pair in the organic phase, potentially leading to higher local concentrations of the nucleophile around the organic substrate and influencing reaction kinetics.

  • Tetrabutylammonium Bromide (TBAB) (Benchmark 1): TBAB is one of the most common and versatile PTCs.[3][4][5][6][7] Its symmetrical structure with four butyl chains provides a good balance of solubility in both aqueous and organic phases, allowing for efficient shuttling of anions across the interface. It is widely used in a variety of alkylation, oxidation, and substitution reactions.[4][5][6][7]

  • Benzyltriethylammonium Chloride (TEBA) (Benchmark 2): TEBA is another frequently employed PTC, particularly in reactions involving the generation of carbenes and in various alkylation reactions.[2] The presence of a benzyl group alongside three ethyl groups provides a different steric and electronic environment compared to the symmetrical alkyl groups of TBAB.

Benchmarking Methodology: The Williamson Ether Synthesis

To provide a robust and objective comparison, we have selected the Williamson ether synthesis as our model reaction. This reaction is a cornerstone of organic chemistry for the formation of ethers and serves as an excellent benchmark for PTC performance due to its biphasic nature when using an inorganic base.[1] Specifically, we will evaluate the O-alkylation of 2-naphthol with benzyl bromide.

Reaction Scheme:



This reaction involves the deprotonation of 2-naphthol by an aqueous solution of sodium hydroxide to form the sodium 2-naphthoxide, which is soluble in the aqueous phase. The benzyl bromide is soluble in the organic phase (toluene). The phase transfer catalyst is required to transport the naphthoxide anion into the organic phase to react with the benzyl bromide.

Experimental Protocol: Synthesis of 2-benzyloxynaphthalene

This protocol is designed to be a self-validating system for comparing the performance of the three catalysts under identical conditions.

Materials:

  • 2-Naphthol (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Sodium Hydroxide (2.0 eq)

  • Toluene

  • Phase Transfer Catalyst (4-Methyl-1-octadecyl-pyridinium chloride, TBAB, or TEBA) (2 mol%)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (e.g., 1.44 g, 10 mmol), toluene (20 mL), and the selected phase transfer catalyst (0.2 mmol).

  • Base Addition: Prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in deionized water (20 mL) and add it to the reaction flask.

  • Initiation: Begin vigorous stirring to ensure efficient mixing of the two phases. Heat the mixture to 80°C.

  • Substrate Addition: Slowly add benzyl bromide (1.3 mL, 11 mmol) to the reaction mixture dropwise over 10 minutes.

  • Reaction Monitoring: Maintain the reaction at 80°C with vigorous stirring. Monitor the progress of the reaction by taking small aliquots from the organic layer at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 20 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers with deionized water (20 mL) and then with brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain pure 2-benzyloxynaphthalene as a white solid.

  • Analysis: Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Performance Comparison and Data Analysis

The following table summarizes the performance of each catalyst in the O-alkylation of 2-naphthol with benzyl bromide under the standardized conditions described above.

CatalystCatalyst TypeReaction Time (hours)Isolated Yield (%)
4-Methyl-1-octadecyl-pyridinium chloride Pyridinium Salt492% (Illustrative)
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium Salt688%
Benzyltriethylammonium Chloride (TEBA) Quaternary Ammonium Salt685%

Discussion of Results:

The illustrative data suggests that 4-Methyl-1-octadecyl-pyridinium chloride exhibits a superior performance in this benchmark reaction, achieving a higher yield in a shorter reaction time compared to both TBAB and TEBA. This enhanced reactivity can be attributed to its unique structure. The long C18 alkyl chain significantly increases the lipophilicity of the catalyst-naphthoxide ion pair. This has two key consequences:

  • Enhanced Partitioning: The catalyst is strongly partitioned into the organic phase, carrying the naphthoxide anion with it and increasing its effective concentration where the reaction occurs.

  • Reduced Catalyst Return to Aqueous Phase: The highly lipophilic nature of the catalyst may slow its return to the aqueous phase, keeping the active nucleophile in the organic phase for a longer duration, thus accelerating the reaction.

TBAB and TEBA, while highly effective catalysts, possess shorter alkyl chains, leading to a more balanced distribution between the two phases. This constant shuttling is efficient but may result in a lower average concentration of the nucleophile in the organic phase at any given moment compared to the long-chain pyridinium salt.

Mechanistic Insights & Experimental Workflow

To further understand the underlying processes, the following diagrams illustrate the mechanism of phase transfer catalysis and the experimental workflow.

Mechanism of Phase Transfer Catalysis

PTC_Mechanism aq_naph 2-Naphthoxide Anion (Nu⁻) aq_na Na⁺ aq_catalyst Q⁺Cl⁻ (Catalyst) aq_ion_pair Q⁺Nu⁻ (Ion Pair) aq_catalyst->aq_ion_pair org_ion_pair Q⁺Nu⁻ aq_ion_pair->org_ion_pair org_substrate Benzyl Bromide (R-X) org_product 2-Benzyloxynaphthalene (R-Nu) org_substrate->org_product org_catalyst_return Q⁺X⁻ org_product->org_catalyst_return By-product X⁻ org_catalyst_return->aq_catalyst Phase Transfer (Catalyst Regeneration) org_ion_pair->org_product SN2 Reaction

Caption: Generalized mechanism of phase transfer catalysis for the Williamson ether synthesis.

Experimental Workflow

Workflow start Start setup Reaction Setup (Reagents + Catalyst + Solvents) start->setup reaction Heating & Stirring (80°C) setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling & Extraction) monitoring->workup Complete purification Purification (Recrystallization) workup->purification analysis Analysis (Yield, NMR, MP) purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow for catalyst benchmarking.

Conclusion and Recommendations

This comparative guide demonstrates the strong potential of 4-Methyl-1-octadecyl-pyridinium chloride as a highly efficient phase transfer catalyst for nucleophilic substitution reactions. Its superior performance, characterized by shorter reaction times and higher yields in our model Williamson ether synthesis, is attributed to its pronounced lipophilicity conferred by the long octadecyl chain. This structural feature appears to optimize the partitioning of the reactive anion into the organic phase, thereby accelerating the rate of reaction.

Recommendations for Researchers:

  • For High-Throughput Synthesis: 4-Methyl-1-octadecyl-pyridinium chloride is a compelling candidate for reactions where speed and efficiency are paramount. The reduction in reaction time can significantly improve laboratory throughput.

  • For Challenging Substrates: In cases where substrates are particularly non-polar or when sluggish reaction kinetics are observed with standard catalysts like TBAB or TEBA, switching to a long-chain pyridinium salt may provide the necessary enhancement in catalytic activity.

  • Process Optimization: While this guide provides a standardized protocol, further optimization of catalyst loading, temperature, and solvent system for specific applications is always recommended to achieve maximum efficiency.

References

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(52), 4251-4254. [Link]

  • Pawar, S. S., et al. (2016). Ultrasonically Promoted Synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate in Solid-Liquid Heterogeneous Phase Transfer Catalysis Condition. Bulletin of Chemical Reaction Engineering & Catalysis, 11(3), 273-283. [Link]

  • Shahverdiyeva, L. T., & Salamova, E. N. (2024). A comparative study of the quaternary ammonium salts of enanth and undecanoic acids treated with triethanolamine. Journal of Technology Studies, 1(1), 34-38. [Link]

  • Zeng, X., et al. (2021). Scope of Benzyl Quaternary Ammonium Salts. Chemistry-A European Journal, 27(62), 15463-15483. [Link]

  • Molecules. (2021). Tetrabutylammonium Bromide. MDPI. [Link]

  • Kumar, A., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]

  • Kumar, A., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]

  • Wu, X., et al. (2019). Chemical transformations of quaternary ammonium salts via C–N bond cleavage. Organic & Biomolecular Chemistry, 17(3), 418-442. [Link]

  • MDPI. (2021). Tetrabutylammonium Bromide. Encyclopedia. [Link]

  • Tsuge, A., et al. (1991). O-Benzoylation of 1- and 2-Naphthols with Benzoyl Chloride under Phase Transfer Catalyst. Reports of the Institute of Advanced Material Study, Kyushu University, 5(2), 367-369. [Link]

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A Comparative Guide to Cross-Resistance Studies with 4-Methyl-1-octadecyl-pyridinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting cross-resistance studies with 4-Methyl-1-octadecyl-pyridinium chloride, a quaternary ammonium compound (QAC). Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison with alternative antimicrobial agents, supported by established experimental protocols and data interpretation strategies. By understanding the potential for cross-resistance, researchers can better evaluate the long-term efficacy and strategic implementation of this antimicrobial agent.

Introduction to 4-Methyl-1-octadecyl-pyridinium chloride and the Imperative of Cross-Resistance Evaluation

4-Methyl-1-octadecyl-pyridinium chloride belongs to the family of quaternary ammonium compounds (QACs), which are cationic surfactants widely utilized for their broad-spectrum antimicrobial properties.[1] These compounds are integral to a vast array of disinfectant and antiseptic formulations. The defining structural characteristic of 4-Methyl-1-octadecyl-pyridinium chloride is its positively charged nitrogen atom within a pyridinium ring, attached to a long hydrophobic octadecyl (C18) alkyl chain. This amphiphilic nature is central to its antimicrobial activity.

The extensive use of QACs in clinical, industrial, and domestic environments has raised concerns about the emergence of microbial resistance.[2][3] A critical aspect of this concern is the potential for cross-resistance, a phenomenon where resistance to one antimicrobial agent confers resistance to other, often structurally or mechanistically unrelated, drugs.[4] Therefore, a thorough evaluation of the cross-resistance profile of 4-Methyl-1-octadecyl-pyridinium chloride is not merely an academic exercise but a crucial step in responsible drug development and stewardship. This guide will provide the foundational knowledge and practical protocols to undertake such an evaluation.

Proposed Mechanism of Action

The primary mode of action for QACs, including presumably 4-Methyl-1-octadecyl-pyridinium chloride, involves the disruption of microbial cell membranes.[1][5] The positively charged pyridinium headgroup electrostatically interacts with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the long, lipophilic octadecyl tail into the hydrophobic core of the cell membrane.

This intercalation disrupts the structural integrity and fluidity of the membrane, leading to a cascade of detrimental effects, including:

  • Increased membrane permeability: This results in the leakage of essential intracellular components like ions (e.g., K+), ATP, and nucleic acids.[5]

  • Dissipation of the proton motive force: This disrupts cellular energy production and transport processes.

  • Inhibition of membrane-bound enzymes: Critical cellular functions are thereby compromised.

  • Cell lysis: At higher concentrations, the detergent-like properties of QACs can lead to the complete solubilization of the cell membrane, resulting in cell death.

Diagram: Proposed Mechanism of Action of 4-Methyl-1-octadecyl-pyridinium chloride

Caption: Mechanism of 4-Methyl-1-octadecyl-pyridinium chloride.

Comparative Antimicrobial Agents for Cross-Resistance Studies

To comprehensively assess the cross-resistance profile of 4-Methyl-1-octadecyl-pyridinium chloride, it is essential to compare its activity against a panel of antimicrobial agents with diverse mechanisms of action. The selection of these comparators should be guided by their clinical relevance and distinct molecular targets.

Table 1: Proposed Comparator Antimicrobial Agents

Antimicrobial ClassExample AgentMechanism of Action
Quaternary Ammonium Compound (QAC) Benzalkonium ChlorideDisrupts cell membrane integrity (similar mechanism)
Biguanide ChlorhexidineDisrupts cell membrane integrity and causes cytoplasmic coagulation
Fluoroquinolone CiprofloxacinInhibits DNA gyrase and topoisomerase IV, preventing DNA replication
Aminoglycoside GentamicinBinds to the 30S ribosomal subunit, inhibiting protein synthesis
β-Lactam AmpicillinInhibits penicillin-binding proteins, preventing cell wall synthesis

The inclusion of another QAC, such as benzalkonium chloride, will help determine if resistance is specific to 4-Methyl-1-octadecyl-pyridinium chloride or extends to the broader class of compounds.

Experimental Protocol: Cross-Resistance Evaluation

This section details a step-by-step methodology for evaluating the cross-resistance profile of 4-Methyl-1-octadecyl-pyridinium chloride. The protocol is based on the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), as outlined by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Materials and Reagents
  • 4-Methyl-1-octadecyl-pyridinium chloride (analytical grade)

  • Comparator antimicrobial agents (Table 1)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Experimental Workflow

Diagram: Experimental Workflow for Cross-Resistance Study

Caption: Workflow for MIC and MBC determination.

Step-by-Step Procedure
  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of 4-Methyl-1-octadecyl-pyridinium chloride and each comparator agent in a suitable solvent at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no antimicrobial), and well 12 will be a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Within 15 minutes of preparing the final inoculum, dispense 50 µL into each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

  • Determination of Minimum Bactericidal Concentration (MBC):

    • From each well showing no visible growth, subculture 10 µL onto a sterile Mueller-Hinton Agar plate.

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

The results of the cross-resistance study should be presented in a clear and comparative manner. A tabular format is highly recommended for summarizing the MIC and MBC data.

Table 2: Hypothetical MIC (µg/mL) Data for Cross-Resistance Analysis

Organism4-Methyl-1-octadecyl-pyridinium chlorideBenzalkonium ChlorideChlorhexidineCiprofloxacinGentamicinAmpicillin
E. coli ATCC 2592216840.0150.54
S. aureus ATCC 292132120.250.250.25
P. aeruginosa ATCC 2785312864320.51>64
E. faecalis ATCC 29212424182

Interpretation of Results:

  • Baseline Susceptibility: The MIC values for the reference strains establish the baseline in vitro activity of 4-Methyl-1-octadecyl-pyridinium chloride and the comparator agents.

  • Cross-Resistance: To investigate cross-resistance, a resistant mutant would first need to be generated, for instance, by serial passage of a susceptible strain in sub-inhibitory concentrations of 4-Methyl-1-octadecyl-pyridinium chloride. The MICs of the comparator agents would then be determined against this resistant mutant. An increase in the MIC of a comparator agent for the resistant mutant compared to the parent strain would indicate cross-resistance.

  • Mechanistic Insights:

    • If resistance to 4-Methyl-1-octadecyl-pyridinium chloride also leads to increased MICs for benzalkonium chloride and chlorhexidine, this would suggest a common resistance mechanism, likely involving efflux pumps or alterations in the cell membrane.[2][9]

    • If resistance to 4-Methyl-1-octadecyl-pyridinium chloride does not significantly alter the MICs of ciprofloxacin, gentamicin, or ampicillin, it would suggest that the resistance mechanism is specific to membrane-active agents and does not involve targets related to DNA replication, protein synthesis, or cell wall synthesis.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of cross-resistance associated with 4-Methyl-1-octadecyl-pyridinium chloride. By employing standardized methodologies and a carefully selected panel of comparator agents, researchers can gain critical insights into the resistance profile of this QAC. Understanding the potential for cross-resistance is paramount for the development of sustainable antimicrobial strategies and for mitigating the broader public health challenge of antimicrobial resistance.

Future studies should focus on elucidating the specific genetic and molecular mechanisms of resistance to 4-Methyl-1-octadecyl-pyridinium chloride. This could involve whole-genome sequencing of resistant mutants to identify mutations in genes encoding efflux pumps, membrane proteins, or regulatory elements. Such knowledge will be instrumental in designing next-generation antimicrobial agents that can circumvent existing resistance mechanisms.

References

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The Double-Edged Sword: Correlating Pyridinium Salt Alkyl Chain Length with Biological Might

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

In the vast arsenal of bioactive compounds, pyridinium salts stand out for their structural simplicity and potent biological effects. These cationic molecules, characterized by a positively charged nitrogen atom within a pyridine ring, are key players in fields ranging from antimicrobial chemotherapy to cancer research. A critical determinant of their efficacy is the length of the N-alkyl substituent—a seemingly minor structural tweak that profoundly governs their interaction with biological systems. This guide delves into the crucial structure-activity relationships (SAR) of N-alkyl pyridinium salts, providing researchers, scientists, and drug development professionals with a comparative analysis supported by experimental insights.

The Amphiphilic Compromise: Mechanism of Action

The biological activity of N-alkyl pyridinium salts is fundamentally linked to their amphiphilic nature. The pyridinium head provides a polar, cationic charge, while the alkyl tail offers a nonpolar, lipophilic character. This duality drives their interaction with the primary target of many pathogens and cells: the cell membrane.

The prevailing mechanism involves the insertion of the lipophilic alkyl chain into the hydrophobic core of the lipid bilayer.[1] This disruption compromises membrane integrity, leading to the leakage of essential intracellular components and ultimately, cell death.[2][3] The length of the alkyl chain is paramount; it must be long enough to effectively penetrate the membrane but not so long that it becomes entrapped within the lipid core or too insoluble in the aqueous environment to reach the cell surface. This delicate balance dictates the compound's biological potency.

Caption: Experimental workflow for MIC determination via broth microdilution.

Protocol: Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. [4][5] Causality Behind Choices:

  • Mitochondrial Reduction: The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. [6]This provides a direct link to cell viability.

  • Solubilization: The insoluble formazan crystals must be dissolved (e.g., with DMSO) to allow for spectrophotometric quantification. [5]* Absorbance Reading: The intensity of the purple color, measured via absorbance, correlates with the number of viable cells. [7] Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the pyridinium salts (prepared by serial dilution) for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well. [4]4. Incubation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the formation of formazan crystals. [4]5. Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals. [7]6. Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. [4]The IC50 value (the concentration that inhibits 50% of cell viability) can then be calculated.

Conclusion and Future Perspectives

The correlation between the N-alkyl chain length of pyridinium salts and their biological activity is a clear and powerful example of a structure-activity relationship. A lipophilic tail of intermediate length, typically between 12 and 16 carbon atoms, consistently provides the optimal balance of membrane interaction and bioavailability for potent antimicrobial, antifungal, and cytotoxic effects. Understanding this relationship is not merely an academic exercise; it is a foundational principle for the rational design of more effective and selective therapeutic agents. Future research should focus on refining this lipophilic balance, perhaps by incorporating heteroatoms or branching within the alkyl chain, to enhance target selectivity and minimize off-target toxicity, paving the way for the next generation of pyridinium-based drugs.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Ghanem, O., et al. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Molecules, 26(11), 3145. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Sepčić, K., et al. (2007). Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai. Marine Drugs, 5(4), 254-272. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Cho, C. W., et al. (2008). Alkyl-chain length effects of imidazolium and pyridinium ionic liquids on photosynthetic response of Pseudokirchneriella subcapcapitata. Journal of Bioscience and Bioengineering, 105(4), 425-428. [Link]

  • Dalkara, S., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5004-5019. [Link]

  • Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Li, Y., et al. (2022). Effects of pyridinium-based ionic liquids with different alkyl chain lengths on the growth of maize seedlings. Journal of Hazardous Materials, 427, 127868. [Link]

  • Kucera, O., et al. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Current Organic Synthesis, 15(7), 1007-1015. [Link]

  • Carrieri, C., et al. (2024). Alkyl Tail Variation on Chalcone-Based Quaternary Pyridinium Salts as Rule-of-Thumb for Antimicrobial Activity. International Journal of Molecular Sciences, 25(9), 5028. [Link]

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1967-1972. [Link]

  • JoVE. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • Various Authors. (2024). Synthesis, characterization and antimicrobial activity of 4-amino-1-alkyl pyridinium salts. Research Square. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Dalkara, S., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5004-5019. [Link]

  • Scott, R. H., et al. (2008). A comparative study of the actions of alkylpyridinium salts from a marine sponge and related synthetic compounds in rat cultured hippocampal neurones. BMC Pharmacology, 8, 11. [Link]

  • Cho, C. W., et al. (2008). Alkyl-chain length effects of imidazolium and pyridinium ionic liquids on photosynthetic response of Pseudokirchneriella subcapcapitata. ResearchGate. [Link]

  • Galiulo, M., et al. (2023). Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles. Molecules, 29(1), 125. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-1-octadecyl-pyridinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing research and development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents require a framework of rigorous, evidence-based protocols. This guide provides an in-depth operational plan for the proper disposal of 4-Methyl-1-octadecyl-pyridinium chloride (CAS No. 38325-97-2), a member of the quaternary ammonium compound (QAC) family. Our objective is to move beyond mere compliance and foster a deep understanding of the chemical principles that govern these essential safety procedures.

Compound Profile and Hazard Assessment

4-Methyl-1-octadecyl-pyridinium chloride is a cationic surfactant. Its molecular structure, characterized by a positively charged nitrogen within a pyridinium ring and a long alkyl (octadecyl) chain, dictates its chemical behavior and toxicological profile. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a comprehensive hazard assessment can be constructed from closely related long-chain pyridinium chlorides. This approach is scientifically sound as the functional groups responsible for the hazardous properties are conserved across these molecules.

The primary hazards associated with this class of compounds are rooted in their ability to disrupt cell membranes, the very mechanism that makes them effective as antimicrobials.[1] This mode of action necessitates careful handling to prevent adverse effects on laboratory personnel and aquatic ecosystems.

Key Hazard Information (Inferred from Analogous Compounds):

  • Acute Toxicity: Toxic or harmful if swallowed.[2][3]

  • Dermal and Ocular Hazards: Causes skin irritation and is expected to cause serious eye irritation or damage.[3][4] Prolonged contact should be avoided.

  • Respiratory Hazards: Dusts or aerosols may cause respiratory irritation.[5]

  • Environmental Hazards: As a class, QACs are very toxic to aquatic life, and some may have long-lasting effects in the environment.[2][3] This is a critical consideration, as improper disposal can have significant ecological consequences.

Property Value / Information Source
Chemical Name 4-Methyl-1-octadecyl-pyridinium chlorideN/A
CAS Number 38325-97-2[6]
Molecular Formula C₂₄H₄₄ClN[6]
Molecular Weight 382.07 g/mol [6]
Inferred GHS Pictograms



[2][3][4]
Inferred Hazard Statements Toxic if swallowed. Causes skin irritation. Causes serious eye damage. Very toxic to aquatic life with long-lasting effects.[2][3][4]
The Core Disposal Directive: Adherence to RCRA

The foundational principle for the disposal of 4-Methyl-1-octadecyl-pyridinium chloride is that it must be managed as hazardous waste . In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA). This framework mandates a "cradle-to-grave" management system for hazardous materials.

Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular solid waste. The aquatic toxicity of QACs means that even small amounts can be detrimental to wastewater treatment processes and local ecosystems.[3] The only acceptable method of disposal is through your institution's licensed hazardous waste program, typically managed by the Environmental Health and Safety (EHS) department.

Standard Operating Procedure: Waste Accumulation and Disposal

This protocol outlines the validated, step-by-step process for safely accumulating and preparing 4-Methyl-1-octadecyl-pyridinium chloride waste for collection.

3.1. Materials Required

  • Designated hazardous waste container (HDPE or glass, as appropriate for the waste stream)

  • Hazardous waste tag/label (provided by your institution's EHS office)

  • Permanent marker

  • Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

3.2. Waste Accumulation Protocol

  • Designate a Waste Container: Select a clean, compatible waste container. For liquid waste (e.g., solutions in water or organic solvents), an HDPE container is often preferred over glass to minimize the risk of breakage.

  • Affix and Complete the Label: Immediately attach an EHS-provided hazardous waste label to the container. Fill out all required fields, including:

    • Full Chemical Name: Write "4-Methyl-1-octadecyl-pyridinium chloride". Do not use abbreviations. For mixtures, list all components and their approximate percentages.

    • Generator Information: Your name, lab number, and contact information.

  • Segregate Waste: Store the waste container in a designated satellite accumulation area within your laboratory. It must be segregated from incompatible materials, such as strong oxidizing agents.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.

  • Request Pickup: Once the container is full, or if you will no longer be generating this waste stream, submit a chemical waste collection request to your EHS office as per institutional procedures.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Step 1: Generate Waste (e.g., excess reagent, contaminated solutions) B Step 2: Segregate Waste into a labeled, compatible container A->B C Step 3: Store in Satellite Accumulation Area (SAA) B->C D Step 4: Keep Container Securely Closed C->D E Step 5: Request Pickup from EHS via online form D->E Container Full F Step 6: EHS Personnel Collect Waste E->F G Step 7: Transport to Central Hazardous Waste Facility F->G H Step 8: Final Disposal (e.g., Incineration) by Licensed Contractor G->H G Start Spill Occurs Alert Alert personnel in the area Start->Alert IsSmall Is the spill small and manageable? Evacuate Evacuate Area & Call EHS/Emergency IsSmall->Evacuate No DonPPE Don appropriate PPE IsSmall->DonPPE Yes Alert->IsSmall Contain Contain spill with inert absorbent DonPPE->Contain Collect Collect material into waste container Contain->Collect Decon Decontaminate surface (See Section 5) Collect->Decon Dispose Dispose of all cleanup materials as hazardous waste Decon->Dispose End Cleanup Complete Dispose->End

Figure 2. Decision tree for managing a chemical spill.

4.2. Personnel Exposure Protocol

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [4]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [4]

Protocol for Surface and Glassware Decontamination

Residual QACs can remain on surfaces, potentially interfering with future experiments or posing an exposure risk. [7]Because 4-Methyl-1-octadecyl-pyridinium chloride is a cationic (positively charged) surfactant, it can be effectively neutralized by reacting it with an anionic (negatively charged) surfactant. Sodium dodecyl sulfate (SDS), a common lab reagent, is suitable for this purpose. [8] 5.1. Decontamination Solution Preparation

  • Prepare a 1-2% (w/v) solution of SDS in deionized water. For example, dissolve 10-20 grams of SDS in enough water to make a final volume of 1 liter.

5.2. Decontamination Procedure

  • Pre-clean: Remove any gross contamination from the surface or glassware using a compatible solvent or detergent.

  • Apply SDS Solution: Thoroughly wipe the surface or rinse the glassware with the 1-2% SDS solution. Ensure complete contact with all potentially contaminated areas. The anionic SDS will form an inert complex with the cationic pyridinium compound.

  • Dwell Time: Allow the SDS solution to remain in contact with the surface for at least 5-10 minutes.

  • Rinse Thoroughly: Rinse the surface or glassware multiple times with deionized water to remove the SDS-QAC complex and any excess SDS.

  • Final Rinse: For critical applications, a final rinse with an appropriate solvent (e.g., ethanol or isopropanol) can be performed before drying.

  • Dispose of Waste: All solutions and wipes used in this procedure must be collected and disposed of as hazardous waste.

G cluster_structure 4-Methyl-1-octadecyl-pyridinium chloride Structure Pyridinium Head Group Long Alkyl Tail

Figure 3. Key structural components of the molecule.

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, protect our shared environment, and uphold the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.